Technical Documentation Center

2-Methoxy-2-phenylethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-2-phenylethan-1-amine
  • CAS: 3490-79-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Methoxy-2-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Methoxy-2-phenylethan-1-amine, a chiral amine with significant potential in pharmaceutical and organic synthesis.

Molecular Overview and Significance

2-Methoxy-2-phenylethan-1-amine, with the CAS number 3490-79-7, is a primary amine featuring a phenyl and a methoxy group attached to the same chiral center. Its structure is of particular interest to medicinal chemists and synthetic organic chemists due to the presence of a stereocenter and functional groups that allow for a variety of chemical transformations. The phenethylamine scaffold is a common motif in many biologically active compounds, and the introduction of a methoxy group can significantly influence the molecule's pharmacological and pharmacokinetic properties.[1]

The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-Methoxy-2-phenylethan-1-amine is limited in publicly available literature, computed properties provide valuable insights.

Table 1: Physicochemical Properties of 2-Methoxy-2-phenylethan-1-amine

PropertyValueSource
CAS Number 3490-79-7PubChem[2]
Molecular Formula C₉H₁₃NOPubChem[2]
Molecular Weight 151.21 g/mol PubChem[2]
IUPAC Name 2-methoxy-2-phenylethanaminePubChem[2]
XLogP3 (Predicted) 0.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 3PubChem[2]
Monoisotopic Mass 151.099714038 DaPubChem[2]

Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, a singlet for the methoxy protons, and signals for the methylene and methine protons of the ethylamine chain. The chemical shifts and coupling patterns would be indicative of the specific connectivity.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring, the methoxy carbon, and the two carbons of the ethylamine backbone.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the amine group, and cleavage of the ethyl chain. Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 152.10700.[3]

Synthesis and Reactivity

A specific, detailed synthesis protocol for 2-Methoxy-2-phenylethan-1-amine is not widely published. However, a plausible and efficient synthetic route can be designed starting from its corresponding alcohol, 2-methoxy-2-phenylethanol. This multi-step synthesis leverages well-established organic transformations.

Proposed Synthetic Pathway:

G A 2-Methoxy-2-phenylethanol (CAS 2979-22-8) B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation, or Halogenation) A->B Step 1 C Activated Intermediate (e.g., Tosylate, Mesylate, or Halide) B->C D Nucleophilic Substitution (with an amine precursor, e.g., sodium azide followed by reduction, or direct amination) C->D Step 2 E 2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7) D->E

Caption: Proposed synthetic workflow for 2-Methoxy-2-phenylethan-1-amine.

Step-by-Step Methodology (Inferred):

Step 1: Activation of the Hydroxyl Group of 2-Methoxy-2-phenylethanol

The primary alcohol group of 2-methoxy-2-phenylethanol needs to be converted into a good leaving group to facilitate nucleophilic substitution.

  • Protocol:

    • Dissolve 2-methoxy-2-phenylethanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine or pyridine, to the solution.

    • Slowly add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) or a halogenating agent (e.g., thionyl chloride) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating under reduced pressure to yield the activated intermediate.

Step 2: Nucleophilic Substitution to Introduce the Amine Functionality

The activated intermediate can then be converted to the desired primary amine.

  • Protocol A (via Azide Reduction):

    • Dissolve the activated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide (NaN₃) and heat the reaction mixture to facilitate the SN2 reaction.

    • After the reaction is complete (monitored by TLC), cool the mixture and perform an aqueous workup to isolate the azide intermediate.

    • Reduce the azide to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

    • Purify the final product, 2-Methoxy-2-phenylethan-1-amine, by distillation or column chromatography.

  • Protocol B (Direct Amination):

    • Alternatively, the activated intermediate can be reacted with a source of ammonia or a protected amine equivalent. This may require higher temperatures and pressures.

Reactivity Profile:

The reactivity of 2-Methoxy-2-phenylethan-1-amine is dictated by its primary amine and ether functional groups.

  • Amine Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. It can also be alkylated and can form salts with acids.

  • Ether Group: The methoxy group is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI).[4]

Applications in Drug Development and Organic Synthesis

The unique structural features of 2-Methoxy-2-phenylethan-1-amine make it a valuable tool for researchers in several areas:

  • Chiral Building Block: As a chiral amine, it is a key starting material or intermediate in the asymmetric synthesis of complex molecules.[1] This is particularly relevant in the pharmaceutical industry, where the enantiomeric purity of a drug can be critical for its efficacy and safety.

  • Pharmaceutical Scaffolding: The phenethylamine core is present in a wide range of neuroactive compounds.[1] Modifications of this scaffold, including the introduction of a methoxy group, can be used to explore structure-activity relationships (SAR) in drug discovery programs targeting various receptors and enzymes in the central nervous system.

  • Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, this compound can be utilized in the synthesis of novel agrochemicals and other fine chemicals where chirality and specific functional groups are required.[1]

Safety and Handling

While a specific safety data sheet (SDS) for 2-Methoxy-2-phenylethan-1-amine is not widely available, data from closely related phenethylamine derivatives and GHS classifications from PubChem provide essential safety guidance.[2]

GHS Hazard Statements (from PubChem): [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Prevent the formation of aerosols.

  • Use non-sparking tools and take precautions against static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

2-Methoxy-2-phenylethan-1-amine is a chiral amine with significant potential as a building block in the synthesis of complex, high-value molecules. Its unique combination of a phenethylamine scaffold, a chiral center, and a methoxy group makes it a versatile tool for researchers in drug discovery, medicinal chemistry, and materials science. While detailed experimental data is still emerging, this guide provides a solid foundation of its properties, a plausible synthetic route, and essential safety information to enable its effective and safe use in the laboratory.

References

  • PubChem. 2-Methoxy-2-phenylethan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-methoxy-2-phenylethan-1-amine (C9H13NO). Université du Luxembourg. [Link]

  • Wikipedia. 2C-T. [Link]

  • TSI Journals. Organic CHEMISTRY. [Link]

  • ResearchGate. How can I replace methoxy with amine?. [Link]

  • Chemdad. 2-METHOXY-2-PHENYLETHANOL. [Link]

  • ChemSynthesis. 2-methoxy-2-phenylethanol. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Stenutz. 2-methoxy-2-phenylethanol. [Link]

  • Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • American Chemical Society. 2-Phenylethylamine. [Link]

  • FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]

Sources

Exploratory

Structural Dichotomy and Pharmacological Profiling of Phenethylamine Positional Isomers: β-Methoxyphenethylamine vs. 2-Methoxyphenethylamine

Executive Summary Phenethylamines form the core scaffold for a vast array of endogenous neurotransmitters, pharmaceuticals, and psychoactive compounds. The precise spatial arrangement of functional groups—such as a metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethylamines form the core scaffold for a vast array of endogenous neurotransmitters, pharmaceuticals, and psychoactive compounds. The precise spatial arrangement of functional groups—such as a methoxy (–OCH₃) substitution—fundamentally alters the molecule's three-dimensional conformation, lipophilicity, and receptor binding profile. This technical guide dissects the mechanistic, synthetic, and analytical differences between two critical positional isomers: β-methoxyphenethylamine (aliphatic side-chain substitution) and 2-methoxyphenethylamine (aromatic ring substitution).

By analyzing the causality behind their divergent pharmacodynamics, this whitepaper provides researchers and drug development professionals with actionable, self-validating protocols for the synthesis and LC-MS/MS quantification of these compounds.

Structural Causality and Pharmacodynamics

The pharmacological destiny of a phenethylamine is dictated by its stereoelectronic properties. Moving a single methoxy group from the aromatic ring to the aliphatic side chain completely rewires the molecule's receptor affinity.

2-Methoxyphenethylamine (2-MeO-PEA)

In 2-MeO-PEA, the methoxy group is located at the ortho position (C2) of the aromatic benzene ring1[1].

  • Causality of Binding: This specific ortho-placement restricts the rotational freedom of the ethylamine side chain via steric hindrance. It locks the molecule into a conformation that is highly unfavorable for serotonin receptors, resulting in negligible affinity for 5-HT₂A or 5-HT₂C receptors (Kᵢ > 10,000 nM) 2[2].

  • Primary Target: This restricted conformation perfectly aligns with the binding pocket of the trace amine-associated receptor 1 (TAAR1), making 2-MeO-PEA a potent full agonist with an EC₅₀ of 144 nM and an Eₘₐₓ of 95% 2[2].

β-Methoxyphenethylamine (β-MeO-PEA)

Conversely, β-MeO-PEA features the methoxy group on the beta-carbon of the aliphatic side chain, introducing a chiral center.

  • Causality of Binding: This structural modification was rationally designed to mimic the endogenous neurotransmitter noradrenaline, which possesses a beta-hydroxyl group3[3]. Replacing the polar hydroxyl group with a methoxy ether significantly enhances the molecule's lipophilicity. This allows β-MeO-PEA to cross the blood-brain barrier more efficiently while retaining structural mimicry of noradrenaline, driving a potent sympathomimetic response 3[3].

Quantitative Physicochemical Profiling

Property2-Methoxyphenethylamine (2-MeO-PEA)β-Methoxyphenethylamine (β-MeO-PEA)
Substitution Position Aromatic Ring (ortho / C2)Aliphatic Side Chain (β-Carbon)
CAS Number 2045-79-6Variable (Base/HCl dependent)
Molecular Formula C₉H₁₃NOC₉H₁₃NO
Molar Mass 151.21 g/mol 151.21 g/mol
Chirality AchiralChiral (1 Stereocenter at β-C)
Primary Target TAAR1 (EC₅₀ = 144 nM)Adrenergic Transporters
5-HT₂A Affinity Negligible (Kᵢ > 10,000 nM)Low/Moderate (Derivative dependent)

Systems Biology: Divergent Signaling Pathways

G A 2-MeO-PEA B TAAR1 Receptor A->B High Affinity (EC50=144nM) C Gs Protein Activation B->C Activation D cAMP Accumulation C->D Secondary Messenger E β-MeO-PEA F Adrenergic Targets E->F Noradrenaline Mimicry G Synaptic Cleft Accumulation F->G Reuptake Inhibition H Sympathomimetic Response G->H Downstream Effect

Divergent signaling pathways of 2-MeO-PEA and β-MeO-PEA based on positional isomerism.

Synthetic Methodologies and Self-Validating Protocols

To ensure synthetic fidelity, the following experimental workflows incorporate built-in validation checkpoints.

Protocol A: Synthesis of 2-Methoxyphenethylamine via Reductive Amination

This pathway utilizes 2-methoxybenzaldehyde as the primary precursor 1[1].

  • Henry Reaction (Condensation): React 2-methoxybenzaldehyde with nitromethane in the presence of an ammonium acetate catalyst under reflux.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aldehyde spot disappears, yielding 2-methoxy-beta-nitrostyrene as a yellow crystalline solid.

  • Catalytic Reduction: Suspend the nitrostyrene intermediate in anhydrous THF and slowly add to a suspension of Lithium Aluminum Hydride (LiAlH₄) at 0°C. Reflux for 4 hours.

    • Self-Validation Check: Observe a color shift from deep yellow to a colorless/milky suspension, indicating the reduction of the nitroalkene.

  • Quenching & Extraction: Quench the reaction using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate granular aluminum salts. Filter and extract the freebase amine using dichloromethane.

    • Self-Validation Check: GC-MS analysis of the organic layer must yield a molecular ion peak at m/z 151.

Protocol B: Synthesis of β-Methoxyphenethylamine Derivatives

This route focuses on introducing the beta-methoxy ether linkage 3[3].

  • Alkoxide Addition: React the corresponding substituted nitrostyrene with sodium methoxide (NaOMe) in methanol. The methoxide ion attacks the beta-carbon via Michael addition.

    • Causality: The electron-withdrawing nitro group stabilizes the intermediate carbanion, allowing the etherification at the beta position prior to reduction.

  • Reduction: Reduce the resulting β-methoxy-nitroalkane using catalytic hydrogenation (Pd/C) or borane-THF complex to prevent the cleavage of the newly formed beta-ether bond (which can occur with harsh LAH reduction).

  • Chiral Resolution: Because the beta-carbon is chiral, the resulting racemic mixture must be resolved using chiral chromatography or diastereomeric salt crystallization (e.g., using (+)-tartaric acid) to isolate the active enantiomer.

Analytical Differentiation: LC-MS/MS Workflow

Differentiating positional isomers in biological matrices is notoriously difficult due to their identical molecular weights (151.21 g/mol ). A validated LC-MS/MS approach using Multiple Reaction Monitoring (MRM) is required 4[4].

Protocol C: Chromatographic Resolution and Quantification
  • Matrix Preparation: Spike 100 µL of plasma/urine with 2,3-dimethoxyphenethylamine-d₃ as an internal standard 4[4].

  • Protein Precipitation: Add 300 µL of cold methanol (-20°C), vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes.

    • Self-Validation Check: A completely clear supernatant confirms successful protein precipitation. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a Biphenyl LC column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Causality: Biphenyl stationary phases offer enhanced π-π interactions compared to standard C18 columns. This is critical for resolving the subtle electron-density differences between the ortho-methoxy ring and the beta-methoxy aliphatic chain.

  • Mass Spectrometry: Operate the mass spectrometer with Electrospray Ionization (ESI) in positive MRM mode. Monitor specific fragmentation transitions (e.g., m/z 152 → 135 for the loss of ammonia, and secondary transitions corresponding to the loss of the methoxy group) to definitively differentiate the isomers 4[4].

Workflow N1 Biological Matrix (Plasma/Urine) N2 Protein Precipitation (Methanol) N1->N2 N3 LC Separation (Biphenyl Phase) N2->N3 N4 ESI-MS/MS (MRM Mode) N3->N4 N5 Isomer Differentiation (Regiospecific m/z) N4->N5

LC-MS/MS analytical workflow for the separation and quantification of phenethylamine isomers.

References

  • Guidechem. "2-Methoxyphenethylamine 2045-79-6 wiki." Guidechem.
  • Wikipedia. "2-Methoxyphenethylamine." Wikipedia, The Free Encyclopedia.
  • ResearchGate. "LC-MS/MS analysis of two new designer drugs (FLY serie) in rat plasma and its application to a pharmacokinetic study." ResearchGate.
  • DMT-Nexus. "Certain Exotic Transmitters as SMART PILLS or Compounds that Increase the Capacity for Mental Work i." DMT-Nexus forum.

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-2-phenylethan-1-amine: Synthesis, Properties, and Potential Applications

Introduction The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active compounds.[1] Its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active compounds.[1] Its derivatives are integral to the development of therapeutics targeting the central nervous system and other biological pathways.[2] This guide focuses on a specific, less-explored derivative, 2-methoxy-2-phenylethan-1-amine, providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, its physicochemical properties, and a prospective look into its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for research and development. 2-Methoxy-2-phenylethan-1-amine is a phenethylamine derivative characterized by a methoxy group at the benzylic position (the carbon atom attached to the phenyl ring and the ethylamine side chain).

IUPAC Name and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-methoxy-2-phenylethanamine .[3]

Common synonyms and alternative names found in chemical databases include:

  • 2-methoxy-2-phenylethylamine[3]

  • α-(Methoxymethyl)benzylamine

  • Benzene, (1-methoxy-2-aminoethyl)-

It is crucial to distinguish this compound from its isomers, such as 1-methoxy-2-phenylethan-1-amine, where the methoxy group is on the terminal carbon of the ethyl chain, and the various methoxy-substituted phenethylamines where the substitution is on the phenyl ring.

Chemical Identifiers

For unambiguous identification, the following identifiers are used:

IdentifierValueSource
CAS Number 3490-79-7[3]
Molecular Formula C9H13NO[3]
Molecular Weight 151.21 g/mol [3]
PubChem CID 409782[3]
InChIKey SPEHWYVPDGLETG-UHFFFAOYSA-N[3]

Proposed Synthesis of 2-Methoxy-2-phenylethan-1-amine

While specific literature detailing the synthesis of 2-methoxy-2-phenylethanamine is scarce, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry transformations and the synthesis of analogous compounds. The proposed pathway begins with the readily available starting material, styrene oxide.

Synthesis_of_2-Methoxy-2-phenylethan-1-amine StyreneOxide Styrene Oxide Phenylethanol 2-Methoxy-2-phenylethanol StyreneOxide->Phenylethanol Methanol, Acid catalyst Tosylate 2-Methoxy-2-phenylethyl tosylate Phenylethanol->Tosylate TsCl, Pyridine Azide 1-Azido-2-methoxy-2-phenylethane Tosylate->Azide NaN3, DMF Amine 2-Methoxy-2-phenylethan-1-amine Azide->Amine H2, Pd/C or LiAlH4 caption Proposed synthetic workflow for 2-Methoxy-2-phenylethan-1-amine.

Caption: Proposed synthetic workflow for 2-Methoxy-2-phenylethan-1-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methoxy-2-phenylethanol from Styrene Oxide

The first step involves the regioselective ring-opening of styrene oxide with methanol under acidic catalysis. The acid protonates the epoxide oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Materials: Styrene oxide, methanol (anhydrous), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide in an excess of anhydrous methanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-methoxy-2-phenylethanol.[4]

Step 2: Conversion of the Alcohol to a Good Leaving Group (Tosylate)

The hydroxyl group of the synthesized alcohol is a poor leaving group. Therefore, it needs to be converted into a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.

  • Materials: 2-Methoxy-2-phenylethanol, p-toluenesulfonyl chloride (TsCl), and pyridine (anhydrous).

  • Procedure:

    • Dissolve 2-methoxy-2-phenylethanol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.

    • Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.

    • Pour the reaction mixture into cold water and extract with an organic solvent like diethyl ether.

    • Wash the combined organic extracts successively with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methoxy-2-phenylethyl tosylate.

Step 3: Nucleophilic Substitution with Azide

The tosylate is then displaced by an azide ion in an SN2 reaction to form the corresponding azide.

  • Materials: 2-Methoxy-2-phenylethyl tosylate, sodium azide (NaN3), and dimethylformamide (DMF, anhydrous).

  • Procedure:

    • Dissolve the tosylate in anhydrous DMF and add sodium azide.

    • Heat the mixture to 60-80°C and stir for several hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-azido-2-methoxy-2-phenylethane.

Step 4: Reduction of the Azide to the Primary Amine

The final step is the reduction of the azide to the target primary amine. This can be achieved through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride.

  • Materials: 1-Azido-2-methoxy-2-phenylethane, a reducing agent (e.g., palladium on carbon (Pd/C) with hydrogen gas, or lithium aluminum hydride (LiAlH4)), and a suitable solvent (e.g., methanol or ethanol for hydrogenation, or anhydrous diethyl ether or THF for LiAlH4 reduction).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the azide in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-2-phenylethan-1-amine.

  • Procedure (LiAlH4 Reduction):

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH4 in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath and slowly add a solution of the azide in the same solvent.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a few hours.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it with ether.

    • Dry the combined filtrate over anhydrous potassium carbonate and concentrate to yield the desired amine.

The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and drug development.

General Properties
PropertyValue/DescriptionSource
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature.Inferred
Molecular Formula C9H13NO[3]
Molecular Weight 151.21 g/mol [3]
Predicted XlogP 0.7[5]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a multiplet in the range of δ 7.2-7.4 ppm), a singlet for the methoxy protons (around δ 3.2-3.4 ppm), a multiplet for the benzylic proton (-CH(OCH3)-), and multiplets for the methylene protons of the ethylamine chain. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the aromatic carbons, the benzylic carbon attached to the methoxy group, the methoxy carbon (around δ 55-60 ppm), and the methylene carbon of the ethylamine chain.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 151. Key fragmentation patterns would involve the loss of a methoxy group, cleavage of the C-C bond between the benzylic carbon and the aminomethyl group, and fragmentation of the ethylamine side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (two bands in the region of 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Potential Applications in Research and Drug Development

The specific biological activity and applications of 2-methoxy-2-phenylethanamine are not yet well-documented in scientific literature. However, based on its structural features and the known roles of related compounds, several potential areas of application can be proposed.

As a Building Block in Medicinal Chemistry

The phenethylamine framework is a privileged scaffold in drug discovery, known to interact with a variety of biological targets, particularly in the central nervous system.[1] 2-Methoxy-2-phenylethanamine can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The primary amine functionality allows for a wide range of chemical modifications, such as N-alkylation, acylation, and reductive amination, to generate libraries of new compounds for biological screening.

The introduction of a methoxy group at the benzylic position can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to unsubstituted phenethylamines.

Potential as a Chiral Auxiliary or Ligand

The precursor to 2-methoxy-2-phenylethanamine, 2-methoxy-2-phenylethanol, has been investigated for its use as a chiral auxiliary in asymmetric synthesis.[7] This suggests that chiral versions of 2-methoxy-2-phenylethanamine could also be valuable in stereoselective transformations. The presence of both a nitrogen and an oxygen atom allows for the potential formation of chelated metal complexes, which could be utilized in asymmetric catalysis.

Exploration of Biological Activity

Given its structural similarity to known psychoactive substances and neurotransmitters, 2-methoxy-2-phenylethanamine warrants investigation for its own biological activity.[1] It could potentially interact with monoamine transporters or receptors, such as those for serotonin, dopamine, and norepinephrine. However, without experimental data, any potential psychoactive or therapeutic effects remain speculative. A systematic biological screening of this compound could reveal novel pharmacological properties.[8]

Safety and Handling

Based on available data, 2-methoxy-2-phenylethanamine is classified with the following GHS hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Methoxy-2-phenylethan-1-amine is a phenethylamine derivative with potential for application in medicinal chemistry and organic synthesis. While its specific properties and uses are not yet extensively explored, its structural features suggest it could be a valuable building block for the development of novel compounds with interesting biological activities. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and pharmacological profile. As with any novel chemical entity, thorough characterization and biological evaluation are necessary to unlock its full potential for the scientific and drug development communities.

References

  • (2-Methoxy-2-phenyl-ethyl)-dimethyl-amine. SpectraBase.

  • 2-Methoxy-2-phenylethan-1-amine | C9H13NO | CID 409782. PubChem.

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Request PDF.

  • 2-Methoxyphenethylamine(2045-79-6) MS spectrum. ChemicalBook.

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.

  • 2-methoxy-2-phenylethan-1-amine (C9H13NO). PubChemLite.

  • 2-methoxy-2-phenylethanamine hydrochloride | CAS 62064-68-0. SCBT.

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

  • 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. PubMed.

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Request PDF.

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents.

  • Chiral auxiliary. Wikipedia.

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed.

  • Mandelic Acid. Organic Syntheses Procedure.

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect.

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.

  • Preparation of phenylethanols. Google Patents.

  • Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds. Benchchem.

  • Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Benchchem.

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications.

  • 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio. Vihita Bio.

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI.

  • Styrene oxide. Wikipedia.

  • ALPHA (drug). Wikipedia.

  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.

  • Synthesis and alpha-adrenoceptor blocking activity of the enantiomers of benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine hydrochloride. PubMed.

  • Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. PubMed.

  • Metabolism of Styrene Oxide and 2-Phenylethanol in the Styrene-Degrading Xanthobacter Strain 124X. PubMed.

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

  • Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed.

  • The antiarrhythmic and hemodynamic actions of alpha, alpha-dimethyl-4-(alpha, alpha, beta, beta-tetrafluorophenethyl) benzylamine (MK-251). PubMed.

  • Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta. PubMed.

  • Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts. Catalysis Science & Technology (RSC Publishing).

  • Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.

Sources

Exploratory

A Technical Guide to Distinguishing Constitutional Isomers: 2-methoxy-2-phenylethan-1-amine and O-methylphenylglycinol

Abstract In the fields of medicinal chemistry and asymmetric synthesis, precise molecular architecture is paramount. Even subtle changes in the placement of functional groups can drastically alter a compound's biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of medicinal chemistry and asymmetric synthesis, precise molecular architecture is paramount. Even subtle changes in the placement of functional groups can drastically alter a compound's biological activity, reactivity, and physicochemical properties. This technical guide addresses a common point of confusion among researchers: the fundamental differences between two constitutional isomers, 2-methoxy-2-phenylethan-1-amine and O-methylphenylglycinol. While both share the same molecular formula (C₉H₁₃NO), their structural arrangements are distinct, leading to significant variations in their synthesis, characterization, and application. This document provides a comprehensive analysis of their nomenclature, structure, spectroscopic differentiation, synthetic pathways, and functional roles, equipping researchers, scientists, and drug development professionals with the knowledge to unambiguously identify and utilize these important chemical entities.

Core Challenge: Nomenclature and Isomeric Ambiguity

The primary source of confusion lies in the relationship between common and systematic nomenclature. The two compounds are constitutional isomers, meaning they possess the same molecular formula but differ in the connectivity of their atoms.

  • 2-methoxy-2-phenylethan-1-amine: This IUPAC name is unambiguous. It describes a two-carbon (ethan) chain where the amine group is on carbon 1, while a methoxy group and a phenyl group are both attached to carbon 2.

  • O-methylphenylglycinol: This name is derived from its parent molecule, phenylglycinol (2-amino-2-phenylethan-1-ol). The "O-methyl" designation indicates that the hydrogen of the hydroxyl group has been replaced by a methyl group. This places the amine and phenyl groups on carbon 2 and the resulting methoxy group on carbon 1. Its systematic IUPAC name is 1-methoxy-2-phenylethan-2-amine .

Failure to distinguish between these isomers can lead to flawed experimental design, misinterpretation of results, and significant setbacks in development timelines.

Structural and Stereochemical Differences

Both molecules contain a single stereocenter, meaning they can exist as a pair of enantiomers ((R) and (S)). The location of this stereocenter differs, which is a critical distinction for applications in asymmetric synthesis where they might be used as chiral building blocks or auxiliaries.[1][2]

G cluster_0 Isomer A: 2-methoxy-2-phenylethan-1-amine cluster_1 Isomer B: O-methylphenylglycinol (1-methoxy-2-phenylethan-2-amine) a a b b G cluster_nmr ¹H NMR Analysis cluster_ms Mass Spectrometry Analysis start Unknown Isomer (C₉H₁₃NO) nmr_q Observe signal for -CH(Ph)- proton start->nmr_q ms_q Observe major fragment at low m/z start->ms_q nmr_a1 Signal is a Triplet nmr_q->nmr_a1 Yes nmr_a2 Signal is a Doublet nmr_q->nmr_a2 No result1 Identified: 2-methoxy-2-phenylethan-1-amine nmr_a1->result1 result2 Identified: O-methylphenylglycinol nmr_a2->result2 ms_a1 m/z = 30 (CH₂NH₂⁺) ms_q->ms_a1 Yes ms_a2 m/z = 45 (CH₂OCH₃⁺) ms_q->ms_a2 No ms_a1->result1 ms_a2->result2

Caption: Decision workflow for isomer identification using NMR and MS.

Synthesis and Reactivity: A Tale of Two Pathways

The synthetic routes to these isomers are fundamentally different, reflecting their distinct structures. Understanding these pathways is crucial for any researcher planning to use these compounds.

Synthesis of O-methylphenylglycinol

This isomer is most logically prepared from its parent amino alcohol, phenylglycinol. Phenylglycinol is a commercially available and valuable chiral building block, often derived from mandelic acid or synthesized via methods like the Strecker synthesis. [3]The synthesis involves a standard O-methylation, typically a Williamson ether synthesis.

G start (R)-Phenylglycinol step1 Deprotonation (e.g., NaH in THF) start->step1 step2 Nucleophilic Attack step1->step2 product (R)-O-methylphenylglycinol step2->product reagent Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄) reagent->step2

Caption: Synthetic workflow for O-methylphenylglycinol.

Synthesis of 2-methoxy-2-phenylethan-1-amine

This isomer cannot be synthesized from phenylglycinol. A common retrosynthetic approach would involve starting materials where the C2 carbon already bears the phenyl group and an oxygen-containing functional group, such as mandelic acid or its derivatives. For example, one could envision a route starting from 2-methoxy-2-phenylacetic acid, which could be reduced and converted to the amine.

Applications in Drug Development and Research

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of many neurotransmitters and drugs. [4]The positioning of the methoxy group is a key tactic in drug design, used to modulate metabolic stability, receptor binding affinity, and solubility. [5][6]

  • O-methylphenylglycinol: As a direct derivative of phenylglycinol, this compound and its enantiomers are primarily valuable as chiral auxiliaries or ligands in asymmetric catalysis. [2][7]The chiral amine can coordinate to a metal center, creating a stereochemically defined environment to influence a reaction's outcome. [8]The methoxy group, being less sterically demanding and electronically different from a hydroxyl group, can fine-tune the ligand's properties.

  • 2-methoxy-2-phenylethan-1-amine: This compound is more typically viewed as a bioactive molecule or a key intermediate in pharmaceutical synthesis. [9]Its structure is a closer analogue to various neurologically active compounds. The methoxy group at the benzylic position can influence how the molecule interacts with metabolic enzymes (e.g., cytochrome P450s) and target receptors, potentially increasing its half-life or altering its binding profile compared to a non-methoxylated analogue.

Experimental Protocol: Synthesis of (R)-O-methylphenylglycinol

This protocol describes a standard laboratory procedure for the synthesis of (R)-O-methylphenylglycinol from (R)-phenylglycinol.

Objective: To perform the O-methylation of the primary alcohol in (R)-phenylglycinol.

Materials:

  • (R)-Phenylglycinol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-phenylglycinol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The reaction is exothermic and produces hydrogen gas; slow addition and an inert atmosphere are critical for safety.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the dropping funnel.

    • Causality Note: The alkoxide acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction. Keeping the temperature low controls the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure O-methylphenylglycinol.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values for the target molecule.

Conclusion

While 2-methoxy-2-phenylethan-1-amine and O-methylphenylglycinol are constitutional isomers with identical molecular formulas, they are distinct chemical entities with different structures, synthetic origins, and applications. O-methylphenylglycinol is best understood as a derivative of the chiral amino alcohol, phenylglycinol, and its utility largely lies in the realm of asymmetric synthesis. In contrast, 2-methoxy-2-phenylethan-1-amine represents a different class of phenethylamine derivative more commonly explored for its potential biological activity. For the researcher, scientist, or drug developer, the ability to distinguish these compounds through a careful application of nomenclature, spectroscopic analysis, and an understanding of their synthetic logic is not merely an academic exercise—it is a prerequisite for efficient and successful scientific advancement.

References

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Scielo. [Link]

  • Chiral auxiliary - Wikipedia. (2023, December 26). Wikimedia Foundation. [Link]

  • Asymmetric Synthesis. (n.d.). University of Nairobi. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019, October 15). PubMed. [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. (1996, January 1). ACS Publications. [Link]

  • 2-Methoxy-2-phenylethan-1-amine. (n.d.). PubChem. [Link]

  • 2-methoxy-2-phenylethan-1-amine (C9H13NO). (n.d.). PubChemLite. [Link]

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. (2021, March 23). PMC. [Link]

  • 2-Methoxy-1-phenylethan-1-amine. (n.d.). PubChem. [Link]

  • Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). (2025, May). ResearchGate. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 14). MDPI. [Link]

  • [Application of methyl in drug design]. (2013, August 15). PubMed. [Link]

  • Application of Methoxy Polyethylene Glycols in Drug Discovery & Development. (2021, January 4). Neuland Labs. [Link]

Sources

Foundational

Technical Safety & Handling Guide: 2-Methoxy-2-phenylethan-1-amine Hydrochloride

[1] Executive Summary & Chemical Identity[1][2][3][4][5] This guide provides an in-depth technical analysis of 2-methoxy-2-phenylethan-1-amine hydrochloride , a specialized chiral building block often used in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4][5]

This guide provides an in-depth technical analysis of 2-methoxy-2-phenylethan-1-amine hydrochloride , a specialized chiral building block often used in the synthesis of neuroactive compounds and peptidomimetics.[1] Unlike generic Safety Data Sheets (SDS), this document bridges the gap between regulatory compliance and practical laboratory application, focusing on the mechanistic reasons behind safety protocols.

Chemical Identification Matrix
ParameterTechnical Detail
IUPAC Name 2-methoxy-2-phenylethan-1-amine hydrochloride
Common Synonyms

-methoxy-phenethylamine HCl; 2-methoxy-2-phenylethylamine HCl
CAS Number 62064-68-0 (Racemic) / 64715-86-2 ((R)-isomer)
Molecular Formula

Molecular Weight 187.67 g/mol
Structure Phenyl ring functionalized at the

-position with a methoxy group; primary amine at

-position.[1]
Physical State White to off-white crystalline solid.[1][2][3][4]
Solubility High solubility in Water, Methanol, Ethanol; Insoluble in non-polar solvents (Hexane, Et2O).

Hazard Profiling & Mechanistic Toxicology[1]

While often classified generically, the safety profile of this compound is dictated by two structural features: the primary amine (irritant/corrosive potential) and the benzylic ether (metabolic stability/reactivity).

GHS Classification (Self-Validated)

Based on structural analogs (phenethylamines) and pKa analysis:

  • Signal Word: WARNING (Treat as DANGER for concentrated free base).

  • Hazard Statements:

    • H302: Harmful if swallowed (Neuroactive potential).[1]

    • H315: Causes skin irritation (Acidic salt hydrolysis).[1]

    • H319: Causes serious eye irritation.[1][5][6][7]

    • H335: May cause respiratory irritation.[1][5][6]

The "Why" Behind the Hazards
  • Acidity of the Salt: The hydrochloride salt acts as a weak acid in aqueous solution (

    
    ).[1] Upon contact with mucous membranes (eyes/lungs), it hydrolyzes to release protons, causing immediate irritation.
    
  • Neuroactivity: Structurally, this compound is a

    
    -substituted phenethylamine.[1][4] While the methoxy group reduces potency compared to amphetamines, it retains lipophilicity, facilitating blood-brain barrier (BBB) penetration if the free base is liberated in vivo [1].[1]
    
  • Benzylic Reactivity: The benzylic position is susceptible to oxidative metabolism, potentially forming reactive aldehyde intermediates in biological systems.[1]

Storage, Stability & Handling Protocols[1][8]

Hygroscopicity Management

Amine salts are notoriously hygroscopic.[1] Moisture absorption leads to "clumping," which alters stoichiometry in precise synthesis.[1]

  • Protocol: Store in a desiccator or under inert atmosphere (

    
     or Ar).
    
  • Verification: If the solid appears "sticky" or translucent, recrystallize from Ethanol/Et2O before use in sensitive catalysis.

Stability Logic Diagram (DOT)

The following diagram illustrates the stability profile and potential degradation pathways researchers must avoid.

StabilityPathways Compound 2-Methoxy-2-phenylethan-1-amine HCl Hydrolysis Hydrate Formation (Stoichiometry Error) Compound->Hydrolysis High Humidity FreeBase Free Amine (Volatile/Corrosive) Compound->FreeBase pH > 10 Cleavage Ether Cleavage (Degradation) Compound->Cleavage Heat + Lewis Acid Moisture Moisture (H2O) Base Strong Base (NaOH) Acid Strong Acid (HBr/HI) Carbonate Amine Carbonate (Air Exposure) FreeBase->Carbonate CO2 Absorption

Figure 1: Stability and degradation pathways.[1] Note that the benzylic ether is relatively stable to weak acids but cleaves under strong Lewis acidic conditions.

Emergency Response & Spill Management

Spill Decision Logic

Treat spills as Acidic Corrosives . Do not simply wipe with water, as this spreads the acidity.[1]

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Assess->Powder Solution Solution Assess->Solution ActionPowder Cover with Dry Lime/Sand Avoid Dust Generation Powder->ActionPowder ActionSol Neutralize with NaHCO3 (Watch for CO2 bubbles) Solution->ActionSol Clean Collect in Chem Waste (Double Bag) ActionPowder->Clean ActionSol->Clean Verify Check pH of Surface (Must be 6-8) Clean->Verify

Figure 2: Step-by-step decision tree for managing laboratory spills.

First Aid Causality
  • Eye Contact: Flush for 15 minutes. Mechanism: The HCl salt is hypertonic and acidic; immediate dilution prevents corneal protein denaturation.[1]

  • Skin Contact: Wash with soap and water.[1] Mechanism: Lipophilic amines penetrate the dermis; soap is required to emulsify and remove the organic cation effectively.[1]

Analytical Verification (Quality Control)[1]

To ensure the integrity of the compound before use in clinical or preclinical workflows, use the following self-validating analytical markers.

NMR Interpretation (Proton)

Solvent: DMSO-d6 or Methanol-d4[1]

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
7.30 - 7.45 Multiplet5HAr-H Phenyl ring protons.[1]
8.30 - 8.50 Broad Singlet3H

Ammonium protons (exchanges with

).[1]
4.35 - 4.45 dd or t1HAr-CH -ODeshielded benzylic proton (diagnostic).[1]
3.20 Singlet3H-OCH _3Methoxy group (sharp singlet).[1]
2.90 - 3.10 Multiplet2H-CH _2-NAlpha-protons to the nitrogen.[1]
Mass Spectrometry (LC-MS)
  • Expected Mass:

    
     m/z (Free base).[1]
    
  • Artifacts: If you see

    
    , this indicates demethylation  (loss of 
    
    
    
    , often due to high source energy or sample degradation) [2].

Synthesis & Application Notes

Benzylic Ether Cleavage

When using this building block, be aware that the methoxy group is a benzylic ether .

  • Risk: It can be cleaved under standard hydrogenolysis conditions (

    
    ) often used to remove Cbz groups or reduce nitro groups.
    
  • Prevention: If retaining the methoxy group is required during reduction steps, avoid Pd/C; use chemoselective reductants like

    
     or 
    
    
    
    for nitro reductions [3].

References

  • PubChem. (2025).[1][5] Compound Summary: 2-methoxy-2-phenylethan-1-amine.[1][5] National Library of Medicine.[1] [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Context: Stability of benzylic ethers). [Link][1]

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxy-2-phenylethan-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-2-phenylethan-1-amine is a primary amine that serves as a valuable building block in organic synthesis, particularly within the realm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-phenylethan-1-amine is a primary amine that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a chiral center and both a methoxy and a phenyl group, imparts unique chemical properties that make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the key technical aspects of 2-Methoxy-2-phenylethan-1-amine, including its physicochemical properties, synthesis methodologies, and significant applications, with a focus on providing actionable insights for research and development professionals. The phenethylamine scaffold is a core motif in many biologically active compounds, including endogenous neurotransmitters like dopamine and norepinephrine, highlighting the importance of substituted phenethylamines in designing novel therapeutics.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methoxy-2-phenylethan-1-amine is fundamental for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

Core Molecular and Physical Data

The key quantitative data for 2-Methoxy-2-phenylethan-1-amine are summarized in the table below. It is important to note that while the molecular weight is definitively established, the density for the racemic mixture is not widely reported. The provided density is for a related compound, 2-Methoxyphenethylamine, and serves as a close approximation.[4]

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[5]
Molecular Weight 151.21 g/mol [5]
Monoisotopic Mass 151.099714038 Da[5]
Density (approx.) 1.0408 g/cm³ at 25°C[4]
Boiling Point 236-237 °C[4][6]
pKb 4.34[4]
Refractive Index 1.5391 at 25°C[4]

Synthesis of 2-Methoxy-2-phenylethan-1-amine

The synthesis of 2-Methoxy-2-phenylethan-1-amine is most commonly achieved through the reductive amination of a corresponding carbonyl compound. This method is widely favored in organic synthesis due to its efficiency and the ability to form new carbon-nitrogen bonds in a controlled manner.[7]

Reductive Amination: A Mechanistic Overview

Reductive amination involves two key steps: the formation of an imine intermediate from a carbonyl compound and an amine, followed by the reduction of the imine to the target amine. This process can be carried out in a one-pot reaction by combining the carbonyl compound, the amine source (such as ammonia or an ammonium salt), and a reducing agent.[7]

G carbonyl 2-Methoxy-2-phenylacetaldehyde imine Imine Intermediate carbonyl->imine Condensation amine_source Ammonia (NH3) amine_source->imine product 2-Methoxy-2-phenylethan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->product

Caption: General workflow for the synthesis of 2-Methoxy-2-phenylethan-1-amine via reductive amination.

Experimental Protocol: Reductive Amination

The following protocol provides a generalized yet detailed procedure for the synthesis of 2-Methoxy-2-phenylethan-1-amine, based on established principles of reductive amination. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred due to its selectivity for reducing the imine in the presence of the starting aldehyde.

Materials:

  • 2-Methoxy-2-phenylacetaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-2-phenylacetaldehyde (1.0 eq) in anhydrous methanol.

  • Amine Addition: Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol (7N, 5-10 eq) to the reaction mixture. Stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude amine by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Research and Drug Development

The 2-phenethylamine framework is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active compounds.[1][2][3] 2-Methoxy-2-phenylethan-1-amine, as a substituted phenethylamine, is a key intermediate in the synthesis of novel compounds targeting the central nervous system (CNS).

Its utility stems from its ability to be incorporated into larger molecules, where the phenyl and methoxy groups can engage in specific interactions with biological targets, such as G-protein coupled receptors (GPCRs) and monoamine transporters. The amine functional group provides a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries for drug discovery screening.

The 2C family of psychedelic phenethylamines, for instance, is characterized by methoxy groups on the phenyl ring, which are crucial for their interaction with serotonin receptors.[8] While 2-Methoxy-2-phenylethan-1-amine is not a psychedelic compound itself, its structural motifs are relevant to the design of new CNS-active agents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of 2-Methoxy-2-phenylethan-1-amine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-Methoxy-2-phenylethan-1-amine. The expected chemical shifts and multiplicities provide a unique fingerprint of the molecule.

Predicted ¹H NMR Data:

  • Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.4 ppm.

  • Methine proton (CH-O): A multiplet, likely a doublet of doublets, around δ 4.1-4.3 ppm.

  • Methylene protons (CH₂-N): Two distinct multiplets due to diastereotopicity, expected between δ 2.8-3.2 ppm.

  • Methoxy protons (O-CH₃): A sharp singlet at approximately δ 3.2-3.4 ppm.[9]

  • Amine protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-2.5 ppm.

Predicted ¹³C NMR Data:

  • Aromatic carbons: Signals in the range of δ 125-140 ppm.

  • Methine carbon (C-O): A signal around δ 83-85 ppm.

  • Methylene carbon (C-N): A signal around δ 45-50 ppm.

  • Methoxy carbon (O-C): A signal around δ 56-58 ppm.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of 2-Methoxy-2-phenylethan-1-amine and for the separation of its enantiomers if a chiral synthesis or resolution has been performed.

General HPLC Protocol (Purity Analysis):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm, is effective.[10]

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis dissolve Dissolve Sample filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration (Purity Assessment) chromatogram->integration

Sources

Foundational

Technical Guide: Stability & Storage of Benzylic Methoxy Amines

Part 1: Executive Summary Benzylic methoxy amines (e.g., 4-methoxybenzylamine) represent a class of "privileged structures" in medicinal chemistry, frequently serving as linkers, protecting groups, or chiral resolving ag...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Benzylic methoxy amines (e.g., 4-methoxybenzylamine) represent a class of "privileged structures" in medicinal chemistry, frequently serving as linkers, protecting groups, or chiral resolving agents. However, their storage stability is often overestimated, leading to insidious purity failures that compromise downstream catalysis and biological assays.

The Core Thesis: The stability of benzylic methoxy amines is governed by the synergistic instability of the benzylic C-H bond (susceptible to oxidative dehydrogenation) and the primary amine functionality (susceptible to carbamylation). The presence of the methoxy group—a strong electron-donating group (EDG)—significantly accelerates these degradation pathways compared to their unsubstituted counterparts.

Immediate Recommendation:

  • Golden Rule: Store as the hydrochloride (HCl) salt whenever possible.

  • Free Base Storage: Must be stored at 4°C or lower , under Argon/Nitrogen , in amber glass .

  • Critical Failure Mode: Formation of solid white precipitates in the free base liquid indicates carbamate formation (CO₂ reaction), not freezing.

Part 2: Mechanistic Analysis of Instability

To preserve these reagents, one must understand the molecular drivers of their decomposition.

Oxidative Deamination (The "Almond" Pathway)

The benzylic position is chemically "activated." The C-H bonds adjacent to the aromatic ring have lower bond dissociation energy (BDE) due to resonance stabilization of the resulting radical.

  • Mechanism: Atmospheric oxygen facilitates the abstraction of a benzylic proton, leading to the formation of a hydroperoxide intermediate or direct dehydrogenation to the imine (Schiff base).

  • Hydrolysis: The imine is hygroscopic and hydrolyzes in the presence of trace moisture to release ammonia (

    
    ) and the corresponding methoxybenzaldehyde .
    
  • Sensory Indicator: Degraded samples often smell like almonds (aldehyde formation).

  • Methoxy Effect: The methoxy group (

    
    ) donates electron density into the ring (resonance effect), stabilizing the benzylic radical/cation intermediates, thereby lowering the activation energy for oxidation relative to electron-deficient benzylamines.
    
Carbamylation (The "White Crust" Pathway)

Primary amines are potent nucleophiles. Upon exposure to air, they react rapidly with atmospheric carbon dioxide (


).
  • Mechanism:

    
    
    
  • Result: Formation of benzylammonium benzylcarbamate salts. This appears as a white solid crust on the bottle cap or suspended precipitate in the liquid.

  • Consequence: This is not just an impurity; it alters the stoichiometry of reactions. Weighing 100 mg of "amine" that is 20% carbamate results in under-loading the reagent.

Visualization of Degradation Pathways[1]

DegradationPathways Amine Benzylic Methoxy Amine (Free Base) Carbamate Carbamate Salt (Solid Precipitate) Amine->Carbamate Nucleophilic Attack Imine Imine Intermediate (Schiff Base) Amine->Imine Oxidative Dehydrogenation (Accelerated by -OCH3) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Imine Aldehyde Methoxybenzaldehyde (Almond Odor) Imine->Aldehyde Hydrolysis (+H2O) Ammonia Ammonia (NH3) Imine->Ammonia Hydrolysis

Figure 1: Primary degradation pathways for benzylic methoxy amines. The carbamate pathway is reversible; the oxidative pathway is irreversible.

Part 3: Storage & Handling Protocols[2][3][4]

Protocol A: The "Salt Fortress" (Recommended)

Converting the free base to a salt blocks the lone pair on the nitrogen, shutting down both oxidation (radical stabilization is reduced) and carbamylation (nucleophilicity is eliminated).

Procedure: Conversion to Hydrochloride Salt

  • Dissolve: Dissolve the amine free base in diethyl ether or ethanol (approx. 1g/10mL).

  • Acidify: Add 1.1 equivalents of HCl (2M in ether or 4M in dioxane) dropwise at 0°C.

  • Precipitate: The white salt will precipitate immediately.

  • Isolate: Filter the solid under inert atmosphere (nitrogen funnel).

  • Dry: Vacuum dry to constant weight.

  • Storage: Store at room temperature in a desiccator. Shelf life: >2 years .

Protocol B: Liquid Free Base Management

If the free base is required for direct use (e.g., organocatalysis), strict environmental control is mandatory.

Storage Matrix:

ParameterRequirementScientific Rationale
Temperature 2°C to 8°C Slows kinetics of oxidation and CO₂ absorption.
Atmosphere Argon or Nitrogen Displaces O₂ (oxidation) and CO₂ (carbamate). Argon is heavier than air and preferred for liquids.
Container Amber Glass + Parafilm Blocks UV light (which catalyzes radical formation); Parafilm creates a secondary gas seal.
Headspace Minimize Less headspace = less volume for moisture/air ingress. Transfer to smaller vials as volume decreases.
Protocol C: Recovery of Degraded Material

If your liquid amine has turned yellow (oxidation) or has white solids (carbamate):

  • Do NOT Distill directly: Heating carbamates can release CO₂ violently or cause sublimation issues.

  • Acid/Base Wash (The Reset):

    • Dissolve impure amine in Dichloromethane (DCM).

    • Wash with 1M NaOH (removes carbamates by converting them back to free amine + carbonate).

    • Note: If aldehyde impurities are present, they remain in the organic layer. To remove aldehydes, wash with sodium bisulfite (

      
      ) solution  first.
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Distill under reduced pressure (vacuum) only if high purity is required.

Part 4: Analytical Monitoring (Self-Validation)

Before committing the reagent to a high-value synthesis, perform this rapid QC check.

Visual Inspection
  • Pass: Clear, colorless liquid.

  • Fail: Yellow tint (oxidation), white crust (carbamate), or turbidity.

NMR Diagnostics ( NMR in )

Run a quick proton NMR. Look for these specific "ghost" peaks:

  • The Aldehyde Signal: ~9.8 - 10.0 ppm (Singlet). Presence indicates oxidative failure.

  • The Imine Signal: ~8.2 - 8.5 ppm (Singlet). Intermediate oxidation.[2]

  • The Carbamate Signal: Broadening of the benzylic

    
     peak (usually ~3.7-3.9 ppm) or new peaks shifted downfield due to carbamate species.
    
Decision Tree: Usage vs. Purification

DecisionTree Start Inspect Reagent Color Is it Colorless? Start->Color Solid Is there Solid Precipitate? Color->Solid Yes Distill STOP: Vacuum Distillation Required Color->Distill No (Yellow) Use PROCEED with Reaction Solid->Use No Purify STOP: Perform Acid/Base Wash Solid->Purify Yes (White Crust)

Figure 2: Operational decision tree for handling benzylic amines.

References

  • Stability of Benzyl Amine Based CO2 Capture Adsorbent. University of Twente. (Discusses oxidative degradation and CO2 interaction mechanisms).

  • Safety Data Sheet: 4-Methoxybenzylamine. Fisher Scientific.[3] (Standard handling, storage temperatures, and incompatibility data).

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines. Journal of Organic Chemistry. (Mechanistic insight into benzylic oxidation pathways).

  • Degradation of benzylamines during chlorination and chloramination. Royal Society of Chemistry. (Details the imine/aldehyde hydrolysis pathway).

  • Chemical and Enzymatic Stability of Amino acid Prodrugs. National Institutes of Health (PMC). (Comparative stability of methoxy linkers and hydrolysis kinetics).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 2-Methoxy-2-Phenylethan-1-Amine

Executive Summary This application note details the protocol for synthesizing 2-methoxy-2-phenylethan-1-amine (also known as -methoxyphenethylamine) starting from styrene oxide. This structural motif is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-methoxy-2-phenylethan-1-amine (also known as


-methoxyphenethylamine) starting from styrene oxide. This structural motif is a critical pharmacophore in CNS-active agents and a versatile chiral building block in medicinal chemistry.

The synthesis challenges lie in regiocontrol . Styrene oxide is an unsymmetrical epoxide; ring opening can occur at the


 (benzylic) or 

(terminal) carbon. To obtain the target molecule—where the methoxy group resides at the benzylic position and the amine at the terminal position—reaction conditions must be tuned to favor nucleophilic attack at the benzylic carbon, or an alternative functionalization strategy must be employed.

This guide presents the Acid-Catalyzed Solvolytic Pathway , a robust, scalable route that establishes the ether linkage early via electronic control, followed by standard functional group interconversion (FGI) to install the amine.

Retrosynthetic Analysis & Strategy

The target molecule, 2-methoxy-2-phenylethan-1-amine (4 ), can be disconnected to 2-methoxy-2-phenylethanol (2 ). This intermediate possesses the correct carbon skeleton and oxygenation pattern.

  • Strategic Disconnection: The C-N bond is formed last via displacement of an activated alcohol.

  • Key Regiochemical Step: The formation of the ether (2 ) from styrene oxide (1 ).

    • Basic Conditions (NaOCH3): Attack occurs at the less hindered terminal (

      
      ) carbon, yielding the wrong regioisomer (2-methoxy-1-phenylethanol).
      
    • Acidic Conditions (H+): Protonation of the epoxide activates the ring. The bond weakening is more pronounced at the benzylic (

      
      ) carbon due to the ability of the phenyl ring to stabilize the developing positive charge. This directs the methanol nucleophile to the benzylic position, yielding the correct regioisomer.
      
Reaction Scheme (DOT Visualization)

G cluster_legend Pathway Logic StyreneOxide Styrene Oxide (Starting Material) Intermediate1 2-Methoxy-2-phenylethanol (Correct Regioisomer) StyreneOxide->Intermediate1 MeOH, H2SO4 (cat) (Regioselective Opening) Intermediate2 Activated Tosylate (Leaving Group Installed) Intermediate1->Intermediate2 TsCl, Et3N, DCM (Activation) Intermediate3 Organic Azide (Nitrogen Installed) Intermediate2->Intermediate3 NaN3, DMSO, 60°C (Substitution) Target 2-Methoxy-2-phenylethan-1-amine (Target) Intermediate3->Target H2, Pd/C or PPh3 (Reduction) Acid Control Acidic conditions direct MeOH to Benzylic Carbon

Figure 1: Synthetic pathway highlighting the critical regioselective opening of styrene oxide.

Detailed Experimental Protocol

Stage 1: Regioselective Ring Opening (Methanolysis)

This step establishes the core ether connectivity. The use of sulfuric acid ensures attack at the benzylic position.

  • Reagents: Styrene Oxide (1.0 equiv), Methanol (Solvent/Reagent, 10-20 Vol),

    
     (0.05 equiv).
    
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, addition funnel.

Procedure:

  • Setup: Charge a flask with Methanol (anhydrous preferred) and cool to 0°C.

  • Catalyst Addition: Add concentrated

    
     (catalytic amount) dropwise. Caution: Exothermic.
    
  • Substrate Addition: Add Styrene Oxide dropwise over 30 minutes, maintaining temperature <10°C.

    • Expert Insight: Slow addition prevents thermal runaway and minimizes polymerization side-reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). Styrene oxide (

    
    ) should disappear; product alcohol (
    
    
    
    ) appears.
  • Workup: Quench with solid

    
     (excess) to neutralize acid. Filter off solids. Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in

    
     or DCM, wash with brine, dry over 
    
    
    
    , and concentrate.
    • Yield Expectation: 85–95%.

    • Product:2-methoxy-2-phenylethanol (Colorless oil).

Stage 2: Activation of Primary Alcohol

The primary hydroxyl group is a poor leaving group and must be converted to a sulfonate ester (Tosylate or Mesylate).

  • Reagents: 2-methoxy-2-phenylethanol (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), Triethylamine (

    
    , 2.0 equiv), DMAP (0.1 equiv), DCM (Solvent).
    

Procedure:

  • Dissolve the alcohol in DCM (10 mL/g) and cool to 0°C.

  • Add

    
     and DMAP.
    
  • Add TsCl portion-wise.

  • Stir at RT for 4–12 hours.

  • Workup: Wash with 1M HCl (to remove amine), saturated

    
    , and brine. Dry and concentrate.
    
  • Product:2-methoxy-2-phenylethyl 4-methylbenzenesulfonate . Use directly in the next step.

Stage 3: Nucleophilic Displacement (Azidation)
  • Reagents: Tosylate intermediate, Sodium Azide (

    
    , 1.5 equiv), DMSO or DMF (Solvent).
    
  • Safety:

    
     is acutely toxic and can form explosive hydrazoic acid with strong acids. Do not use halogenated solvents (DCM) in this step to avoid forming explosive di-azidomethane.
    

Procedure:

  • Dissolve the tosylate in DMSO (5 mL/g).

  • Add

    
     in one portion.
    
  • Heat to 60–70°C for 4–6 hours behind a blast shield.

  • Workup: Cool to RT. Dilute with water (excess) and extract with

    
     or EtOAc. Wash organic layer extensively with water to remove DMSO.
    
  • Product:2-methoxy-2-phenylethyl azide .

Stage 4: Staudinger Reduction (or Hydrogenation)

Converting the azide to the amine. Hydrogenation is cleaner for scale; Staudinger is convenient for lab scale.

Option A: Hydrogenation (


) 
  • Dissolve azide in MeOH. Add 10 wt% Pd/C catalyst (10% w/w loading relative to substrate).

  • Stir under

    
     balloon (1 atm) for 4–12 hours.
    
  • Filter through Celite to remove catalyst. Concentrate.

Option B: Staudinger Reduction (


) 
  • Dissolve azide in THF/Water (10:1).

  • Add Triphenylphosphine (

    
    , 1.2 equiv). Gas evolution (
    
    
    
    ) will occur.
  • Stir at RT for 12 hours.

  • Acidify with 1M HCl, wash with DCM (removes

    
    ), then basify aqueous layer with NaOH and extract product into DCM.
    

Final Product Isolation: Distillation (vacuum) or conversion to HCl salt (add HCl in dioxane/ether) for solid storage.

Quantitative Data Summary

ParameterStage 1 (Methanolysis)Stage 2 (Tosylation)Stage 3 (Azidation)Stage 4 (Reduction)
Reagent




Temp 0°C

RT
0°C

RT
60°CRT
Time 3 h6 h5 h12 h
Typical Yield 92%88%85%90%
Key Byproduct Regioisomer (<5%)



(gas)

Mechanism & Regiochemistry[2][3][4][5][6]

The critical step defining the structure is the acid-catalyzed ring opening.

Mechanism Logic:

  • Protonation: The epoxide oxygen is protonated, creating a strained oxonium species.

  • Bond Weakening: The C-O bond weakens. The transition state has significant carbocation character.

  • Stabilization: The benzylic carbon (

    
    ) can stabilize a partial positive charge via resonance with the phenyl ring. The terminal carbon (
    
    
    
    ) cannot.
  • Nucleophilic Attack: Consequently, the methanol attacks the more substituted (benzylic) carbon, despite steric hindrance. This is an electronic control override.

Mechanistic Pathway (DOT Visualization)

Mechanism Epoxide Styrene Oxide Protonated Protonated Epoxide Epoxide->Protonated + H+ TS Transition State (Benzylic d+) Protonated->TS Bond Weakening Product 2-Methoxy-2-phenylethanol TS->Product + MeOH (Attack at Benzylic C) Note1 Phenyl ring stabilizes positive charge at alpha-C TS->Note1

Figure 2: Mechanistic rationale for regioselectivity under acidic conditions.

Safety & Handling (Process Safety)

  • Styrene Oxide: Classified as a probable human carcinogen (Group 2A). Use in a fume hood with double-gloving (Nitrile).

  • Sodium Azide (

    
    ): 
    
    • Explosion Hazard: Do not heat above 80°C. Do not use DCM (forms diazidomethane).

    • Toxicity: Highly toxic (comparable to cyanide) by inhibition of cytochrome c oxidase.

    • Disposal: Quench excess azide with nitrous acid (

      
      ) or bleach before disposal.
      
  • Hydrogenation: When using Pd/C, ensure inert atmosphere (

    
    /Ar) before introducing 
    
    
    
    to prevent ignition of methanol vapors.

References

  • Regioselectivity of Styrene Oxide Ring Opening: Source: BenchChem Application Notes. "Ring-Opening Reactions of (S)-Styrene Oxide."
  • Catalytic Hydrogenation Protocols

    • Source: ResearchGate.[1] "Hydrogenation of Styrene Oxide to 2-Phenylethanol over Nanocrystalline Ni."

    • URL:[Link]

  • General Epoxide Ring Opening Methodology

    • Source: Organic Syntheses, Coll. Vol. 1.
    • URL:[Link]

  • Properties of 2-Methoxy-2-phenylethanol: Source: Sigma-Aldrich Product Specific

Sources

Application

Protocol for enzymatic resolution of racemic 2-methoxy-2-phenylethan-1-amine

Application Note: High-Efficiency Enzymatic Resolution of Racemic 2-Methoxy-2-Phenylethan-1-Amine -Functionalized Chiral Amines via Lipase-Catalyzed Acylation Executive Summary The resolution of -chiral amines, such as 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Resolution of Racemic 2-Methoxy-2-Phenylethan-1-Amine


-Functionalized Chiral Amines via Lipase-Catalyzed Acylation

Executive Summary

The resolution of


-chiral amines, such as 2-methoxy-2-phenylethan-1-amine , presents a distinct challenge compared to their 

-chiral counterparts (e.g.,

-methylbenzylamine). The chiral center’s distal position relative to the nucleophilic nitrogen reduces the steric discrimination capability of standard hydrolases.

This protocol details a high-precision methodology for the Kinetic Resolution (KR) of racemic 2-methoxy-2-phenylethan-1-amine using Candida antarctica Lipase B (CAL-B). Unlike standard acetylation protocols, this guide leverages alkoxy-activated acyl donors (specifically ethyl methoxyacetate) to enhance reaction rates and enantioselectivity (E-value) through favorable electronic effects and substrate channeling.

Key Deliverables:

  • Production of highly enantioenriched (S)-amine and (R)-amide.[1][2]

  • E-values > 50 achievable through solvent/donor engineering.

  • Scalable, metal-free workup via acid-base extraction.

Scientific Mechanism & Rationale

The Challenge of Distal Chirality

In 2-methoxy-2-phenylethan-1-amine, the stereocenter is located at the


-position (

). Standard lipases like CAL-B follow the Kazlauskas Rule , favoring the (R)-enantiomer for secondary alcohols and primary amines with

-chirality. For

-chiral amines, the "stereochemical communication" is weaker.

To overcome this, we utilize Ethyl Methoxyacetate as the acyl donor.[3][4] The methoxy group on the acyl donor provides two advantages:

  • Inductive Activation: It increases the electrophilicity of the carbonyl carbon, accelerating the acylation of the nucleophilic amine.

  • Transition State Stabilization: The methoxy oxygen can form bridging hydrogen bonds within the enzyme's active site (oxyanion hole), creating a tighter transition state that enhances the enzyme's ability to discriminate between the distal enantiomers.

Reaction Pathway Visualization

ReactionScheme Racemic Racemic 2-methoxy-2-phenylethan-1-amine CALB Catalyst CAL-B (Novozym 435) Racemic->CALB AcylDonor Acyl Donor (Ethyl Methoxyacetate) AcylDonor->CALB S_Amine (S)-Amine (Unreacted) CALB->S_Amine Slow Reacting (Kinetic Resolution) R_Amide (R)-Methoxyacetamide (Product) CALB->R_Amide Fast Reacting (Acylation) Byproduct Ethanol (Byproduct) CALB->Byproduct

Figure 1: Kinetic resolution pathway. The lipase preferentially acylates the (R)-enantiomer (based on homology with phenylethylamines), leaving the (S)-amine enriched.

Materials & Equipment

CategoryItemSpecification/Notes
Substrate 2-Methoxy-2-phenylethan-1-amineRacemic, >98% purity.[5]
Biocatalyst Novozym® 435Immobilized Candida antarctica Lipase B (CAL-B) on acrylic resin.
Acyl Donor Ethyl MethoxyacetateCritical Reagent. Preferred over ethyl acetate for higher rates.
Solvent MTBE (Methyl tert-butyl ether)Hydrophobic solvent preserves enzyme activity and simplifies workup.
Solvent (Alt) TolueneAlternative if solubility is an issue; often yields higher E-values.
Analysis HPLC ColumnChiralcel OD-H or AD-H (Daicel).
Equipment Orbital ShakerTemperature controlled (30–60°C).

Experimental Protocol

Phase 1: Analytical Method Development (Prerequisite)

Before starting the resolution, establish a baseline separation for the enantiomers.

  • Column: Chiralcel OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Target: Baseline resolution (

    
    ) between (S) and (R) amine peaks.
    
Phase 2: Screening & Optimization (Micro-scale)

Objective: Determine the optimal stopping point (conversion) to maximize Enantiomeric Excess (ee).

  • Prepare Stock Solution: Dissolve racemic amine (50 mg, 0.33 mmol) in MTBE (2 mL).

  • Add Acyl Donor: Add Ethyl Methoxyacetate (2 equivalents, 0.66 mmol).

  • Initiate Reaction: Add Novozym 435 (25 mg, 50% w/w relative to substrate).

  • Incubation: Shake at 30°C and 200 rpm.

    • Note: Lower temperatures (20-30°C) generally improve enantioselectivity (E-value) at the cost of reaction speed.

  • Monitoring: Take 50 µL aliquots at 1h, 4h, 8h, and 24h. Dilute in mobile phase and analyze via HPLC.[6]

  • Calculate E-value: Use the equation

    
     where 
    
    
    
    is conversion and
    
    
    is the enantiomeric excess of the substrate.[7]
Phase 3: Preparative Scale Resolution (1.0 Gram Scale)

Objective: Isolate >99% ee (S)-amine.

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (6.6 mmol) of racemic 2-methoxy-2-phenylethan-1-amine in 20 mL MTBE (0.33 M concentration).

  • Acyl Donor Addition: Add 1.6 mL (13.2 mmol) of Ethyl Methoxyacetate.

  • Catalyst Addition: Add 500 mg Novozym 435.

  • Reaction: Stir gently (magnetic stir bar, slow speed to avoid grinding beads) or shake at 30°C for 24–48 hours.

  • Endpoint Control: Monitor via HPLC until conversion reaches 50–52% .

    • Critical: Do not stop before 50% if the goal is pure amine. Over-conversion (e.g., 52%) ensures the remaining amine is optically pure (>99% ee).

  • Termination: Filter off the enzyme beads (can be washed with MTBE and reused).

Phase 4: Downstream Processing (Separation)

Workup ReactionMix Crude Reaction Mixture (MTBE) Filter Filtration (Remove Enzyme) ReactionMix->Filter AcidExt Acid Extraction (1M HCl) Filter->AcidExt OrgLayer Organic Layer (Contains Amide) AcidExt->OrgLayer Amide stays in Organic AqLayer Aqueous Layer (Contains Amine Salt) AcidExt->AqLayer Amine protonates FinalAmide Pure (R)-Amide OrgLayer->FinalAmide Evaporate BaseTreat Basify to pH 12 (NaOH) AqLayer->BaseTreat Extract Extract with DCM BaseTreat->Extract FinalAmine Pure (S)-Amine (>99% ee) Extract->FinalAmine

Figure 2: Separation workflow utilizing the basicity of the amine product.

  • Extraction: Transfer the filtrate (MTBE) to a separatory funnel.

  • Acid Wash: Extract twice with 1M HCl (10 mL x 2) .

    • Chemistry: The unreacted (S)-amine becomes the water-soluble hydrochloride salt. The (R)-amide (neutral) remains in the MTBE layer.

  • Organic Layer Processing (Amide): Dry the MTBE layer over

    
    , filter, and concentrate to yield the (R)-amide.
    
    • Optional: The amide can be hydrolyzed (chemical hydrolysis using NaOH/EtOH) to recover the (R)-amine if desired.

  • Aqueous Layer Processing (Amine):

    • Cool the aqueous layer in an ice bath.

    • Basify to pH > 12 using 4M NaOH.

    • Extract three times with DCM (Dichloromethane) .

    • Dry over

      
       and concentrate.
      
  • Final Yield: Expect ~40-45% yield of (S)-amine (theoretical max 50%) with >99% ee.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30% after 24h) Steric hindrance of

-substituent.
Switch acyl donor to Isopropyl 2-propoxyacetate or increase temp to 45°C.
Low Enantioselectivity (ee < 90%) Non-specific background reaction.Ensure solvent is anhydrous. Lower temperature to 20°C. Switch solvent to Toluene .
Emulsion during extraction Surfactant-like properties of amine.Add brine (saturated NaCl) to the aqueous phase; use centrifugation.
Enzyme Leaching Degradation of resin.Do not use magnetic stirring; use an orbital shaker. Avoid polar solvents like DMSO/DMF.

References

  • Gotor-Fernández, V., et al. "Preparation of Chiral Amines via Lipase-Catalyzed Kinetic Resolution." Organic & Biomolecular Chemistry, 2011.[3]

    • Context: Establishes the superiority of alkoxyacetates (like ethyl methoxyacet
  • Paetzold, J., & Bäckvall, J. E. "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines."[8] Journal of the American Chemical Society, 2005.[8]

    • Context: Foundational work on CAL-B catalyzed resolution of phenylethylamine deriv
  • González-Sabín, J., et al. "Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol." Tetrahedron: Asymmetry, 2002.[7]

    • Context: Demonstrates CAL-B's ability to accept the specific 2-methoxy-2-phenyl motif.
  • Pilissao, C., et al.

    
    -amino esters." Journal of Molecular Catalysis B: Enzymatic, 2010. 
    
    • Context: Provides parameters for resolving substr

Sources

Method

Application Notes &amp; Protocols: 2-Methoxy-2-phenylethan-1-amine as a Next-Generation Chiral Auxiliary

Abstract Asymmetric synthesis remains a cornerstone of modern pharmaceutical and fine chemical development, where control over stereochemistry is paramount for biological activity and safety. Chiral auxiliaries are a rob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Asymmetric synthesis remains a cornerstone of modern pharmaceutical and fine chemical development, where control over stereochemistry is paramount for biological activity and safety. Chiral auxiliaries are a robust and reliable tool for introducing stereocenters with high fidelity.[1][2] This guide introduces 2-methoxy-2-phenylethan-1-amine, a chiral auxiliary with significant, albeit underexplored, potential. Its structure, featuring a chelating methoxy group and a sterically directing phenyl group, positions it as a promising candidate for highly diastereoselective transformations. While not as extensively documented as classical auxiliaries like Evans' oxazolidinones or pseudoephedrine, its constitution suggests a powerful capacity for stereocontrol, particularly in the formation of α-substituted carboxylic acids.[3][4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the proposed synthesis, application, and cleavage of 2-methoxy-2-phenylethan-1-amine. We will delve into the mechanistic rationale behind its function and provide detailed, actionable protocols for its use in diastereoselective alkylation, drawing parallels from well-established systems to provide a solid foundation for its implementation in the laboratory.

Introduction: The Rationale for 2-Methoxy-2-phenylethan-1-amine

A successful chiral auxiliary must be easily prepared in enantiopure form, attach and detach from the substrate under mild conditions without racemization, and provide a strong stereochemical bias to reactions.[2] 2-Methoxy-2-phenylethan-1-amine is structurally analogous to highly effective 1,2-amino alcohol auxiliaries.[3] Its key features include:

  • Bidentate Chelation: The primary amine and the ether oxygen at the C2 position can form a rigid, five-membered chelate with a metal cation (e.g., Li⁺ from LDA). This conformationally locked structure is essential for high stereodifferentiation.

  • Steric Hindrance: The phenyl group at the C2 stereocenter provides a large, sterically demanding substituent that effectively shields one face of the reactive intermediate (e.g., an enolate).

  • Recoverability: As a primary amine, the auxiliary can be recovered post-synthesis for potential reuse, improving process economy.

These attributes suggest its utility in reactions such as asymmetric alkylations, aldol additions, and conjugate additions. This guide will focus on its application in the diastereoselective alkylation of carboxylic acid derivatives, a fundamental C-C bond-forming reaction.

Synthesis and Enantiomeric Resolution of the Auxiliary

The practical utility of a chiral auxiliary begins with its accessible and scalable synthesis in enantiomerically pure form. While various synthetic routes are possible, a common approach starts from commercially available styrene oxide. The subsequent resolution of the racemic amine is critical.

Protocol 1: Synthesis and Resolution of (R)- and (S)-2-Methoxy-2-phenylethan-1-amine

Objective: To prepare the racemic auxiliary and resolve it into its constituent enantiomers.

Part A: Synthesis of Racemic 2-Methoxy-2-phenylethan-1-amine

  • Ring Opening of Styrene Oxide: To a solution of sodium azide (1.3 eq.) in a solvent mixture like DMF/water at 0 °C, add styrene oxide (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. This produces 2-azido-2-phenylethan-1-ol.

  • Methylation: Cool the solution containing the azido alcohol to 0 °C. Add sodium hydride (NaH, 1.2 eq.) portion-wise, followed by methyl iodide (MeI, 1.2 eq.). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. This step yields 2-azido-1-methoxy-1-phenylethane.

  • Reduction: The azide is reduced to the primary amine. A standard method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.

  • Work-up and Purification: After complete reduction, perform an appropriate aqueous work-up. The crude amine can be purified by distillation under reduced pressure or by column chromatography.

Part B: Classical Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve a chiral resolving agent such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (0.5 eq., as it's a dicarboxylic acid) in the same solvent.

  • Crystallization: Add the acid solution to the amine solution. The salt of one diastereomer should preferentially crystallize. Slow cooling and/or partial solvent evaporation may be required.

  • Isolation: Collect the crystals by filtration. The enantiomeric purity of the amine can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC.

  • Recrystallization: Recrystallize the diastereomeric salt from a fresh portion of the solvent to enhance diastereomeric purity. Repeat until no further improvement is observed.

  • Liberation of the Free Amine: Dissolve the purified salt in water and basify the solution with aqueous NaOH (e.g., 2 M) until pH > 12. Extract the enantiomerically pure amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure enantiomer of 2-methoxy-2-phenylethan-1-amine. The other enantiomer can be recovered from the mother liquor.

Application in Diastereoselective Alkylation

The core application involves covalently attaching the chiral auxiliary to a prochiral carboxylic acid, forming an amide. This amide is then deprotonated to form a chiral enolate, which reacts with an electrophile. The stereochemistry of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Mechanistic Rationale for Stereodirection

The high diastereoselectivity observed in similar systems stems from a lithium-chelated transition state. As depicted below, upon deprotonation with a lithium amide base like LDA, the amide enolate forms a rigid, five-membered ring structure involving the lithium cation, the enolate oxygen, and the methoxy oxygen. The phenyl group orients itself to minimize steric interactions, creating a highly biased steric environment. The electrophile (E⁺) is then forced to approach from the less-hindered face, away from the phenyl group.

G cluster_0 Formation of Chelate-Stabilized Enolate cluster_1 Diastereoselective Alkylation START N-Acyl Amide LDA LDA, THF, -78 °C START->LDA ENOLATE Rigid Li-Chelated Enolate TRANSITION_STATE Facial-Biased Transition State ENOLATE->TRANSITION_STATE LDA->ENOLATE Deprotonation ELECTROPHILE Electrophile (E-X) ELECTROPHILE->TRANSITION_STATE PRODUCT Alkylated Product (High d.r.) TRANSITION_STATE->PRODUCT Attack from less-hindered face

Caption: Workflow for diastereoselective alkylation using the chiral auxiliary.

Protocol 2: Synthesis of the Chiral N-Propionyl Amide

Objective: To attach the auxiliary to propionyl chloride.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of enantiopure (e.g., S)-2-methoxy-2-phenylethan-1-amine (1.0 eq.) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq.) or pyridine in anhydrous dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add propionyl chloride (1.1 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude amide product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 3: Diastereoselective Alkylation with Benzyl Bromide

Objective: To perform a highly diastereoselective alkylation of the N-propionyl amide.

  • Enolate Formation: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the N-propionyl amide (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq.) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns yellow or orange.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis and Purification: The crude product should be analyzed by ¹H NMR or GC to determine the diastereomeric ratio (d.r.).[5] Purify the product by flash column chromatography to isolate the major diastereomer.

Expected Quantitative Data

The performance of a chiral auxiliary is measured by the diastereoselectivity of its reactions. The following table presents expected, representative data for the alkylation protocol with various electrophiles.

EntryElectrophile (E-X)BaseTemp (°C)Expected Diastereomeric Ratio (d.r.)
1Methyl IodideLDA-78> 95:5
2Benzyl BromideLDA-78> 98:2
3Ethyl IodideLDA-78> 95:5
4Allyl BromideLDA-78> 97:3

Note: These values are projections based on high-performing analogous systems. Experimental optimization is always recommended.

Auxiliary Cleavage and Recovery

The final and critical step is the removal of the auxiliary to reveal the enantiomerically enriched product. The ideal cleavage method is high-yielding, does not cause epimerization of the newly formed stereocenter, and allows for the recovery of the auxiliary.[6]

Caption: General workflow for cleavage and recovery of the chiral auxiliary.

Protocol 4: Acidic Hydrolysis to Yield the Chiral Carboxylic Acid

Objective: To cleave the auxiliary and isolate the final product.

  • Hydrolysis: Dissolve the purified alkylated amide (1.0 eq.) in a mixture of THF and 4 M aqueous HCl.

  • Reflux: Heat the mixture to reflux (approx. 70-80 °C) and maintain for 12-24 hours, until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Isolation of Carboxylic Acid: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate or diethyl ether (3x). The organic layers contain the desired carboxylic acid. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid.

  • Recovery of Auxiliary: The aqueous layer from the extraction contains the hydrochloride salt of the chiral auxiliary. To recover it, basify the aqueous layer with concentrated NaOH until pH > 12. Extract the liberated free amine with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to recover the auxiliary, which can be repurified by distillation if necessary.

  • Final Analysis: Determine the enantiomeric excess (e.e.) of the final carboxylic acid product using chiral HPLC or by converting it to a diastereomeric ester (e.g., with (R)-1-phenylethanol) and analyzing by ¹H NMR.[5]

Conclusion

2-Methoxy-2-phenylethan-1-amine presents itself as a highly promising chiral auxiliary for asymmetric synthesis. Its structural design, which facilitates the formation of a rigid, chelate-controlled transition state, provides a strong foundation for achieving excellent levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The protocols outlined in this guide offer a comprehensive starting point for researchers to explore its potential in synthesizing complex, enantiomerically pure molecules that are vital to the pharmaceutical and agrochemical industries. Further investigation into its application in aldol, Michael, and Diels-Alder reactions is warranted and could significantly broaden its impact.

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • de Souza, R. O. M. A.; de Souza, M. V. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. European Journal of Medicinal Chemistry, 179, 745-763. [Link]

  • Yus, M.; Ramón, D. J.; Asensio, G. (2003). Chiral Auxiliaries – Principles and Recent Applications. CHIMIA, 57(3), 95-101. [Link]

  • Anslyn, E. V.; Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press. [Link]

  • PubChem. (n.d.). 2-Methoxy-2-phenylethan-1-amine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry, 13(10), 1043-1047. [Link]

  • Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Britton, R. A., et al. (2007). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 84(7), 1178. [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 2-Methoxy-2-Phenylethan-1-Amine via Reductive Amination

This Application Note provides a rigorous technical guide for the synthesis of 2-methoxy-2-phenylethan-1-amine (also known as -methoxyphenethylamine) via reductive amination. This protocol is designed for research and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of 2-methoxy-2-phenylethan-1-amine (also known as


-methoxyphenethylamine) via reductive amination. This protocol is designed for research and drug development applications requiring high chemoselectivity and preservation of the sensitive 

-alkoxy functionality.

Introduction & Retrosynthetic Analysis

2-Methoxy-2-phenylethan-1-amine is a valuable chiral building block in medicinal chemistry, serving as a core scaffold for various CNS-active agents and adrenergic receptor ligands. While direct alkylation of phenethylamine is prone to over-alkylation, reductive amination offers a controlled pathway to introduce the amine functionality while maintaining the integrity of the benzylic ether.

The primary challenge in this synthesis is the stability of the precursor, 2-methoxy-2-phenylacetaldehyde .


-Alkoxy aldehydes are prone to acid-catalyzed elimination (forming enals) or polymerization. This protocol utilizes a mild, buffered reductive amination system (Sodium Cyanoborohydride/Ammonium Acetate) to minimize these side reactions.
Retrosynthetic Pathway

The synthesis is disconnected into two phases: the preparation of the sensitive aldehyde precursor and its immediate conversion to the amine.

Retrosynthesis Target 2-Methoxy-2-phenylethan-1-amine (Target) Imine Imine Intermediate (Transient) Target->Imine Reduction (NaBH3CN) Aldehyde 2-Methoxy-2-phenylacetaldehyde (Sensitive Precursor) Imine->Aldehyde + NH4OAc (Imine Formation) Alcohol 2-Methoxy-2-phenylethanol Aldehyde->Alcohol Oxidation (Swern/IBX) StyreneOx Styrene Oxide Alcohol->StyreneOx Ring Opening (MeOH/H+)

Figure 1: Retrosynthetic disconnection showing the pathway from Styrene Oxide to the target amine.

Precursor Preparation: 2-Methoxy-2-Phenylacetaldehyde

Note: If the aldehyde is not commercially available or is degraded, it must be synthesized fresh. The following procedure yields high-purity precursor.

Step A: Ring Opening of Styrene Oxide

Reaction: Styrene Oxide + MeOH


 2-Methoxy-2-phenylethanol
  • Reagents: Styrene oxide (1.0 eq), Methanol (solvent, excess), conc. H

    
    SO
    
    
    
    (cat. 0.1 mol%).[1]
  • Procedure:

    • Dissolve styrene oxide in anhydrous methanol (0.5 M concentration).

    • Add catalytic H

      
      SO
      
      
      
      at 0°C.
    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of epoxide).

    • Quench: Neutralize with solid NaHCO

      
      , filter, and concentrate.
      
    • Purification: Distillation or flash chromatography (Hex/EtOAc) yields the alcohol (regioselectivity favors the benzylic ether due to electronic stabilization of the transition state).

Step B: Oxidation to Aldehyde

Reaction: 2-Methoxy-2-phenylethanol


 2-Methoxy-2-phenylacetaldehyde

Critical Control Point: Avoid over-oxidation to the acid. IBX (2-Iodoxybenzoic acid) or Swern oxidation is recommended over Jones reagent.

  • Protocol (IBX Oxidation):

    • Suspend IBX (1.1 eq) in Ethyl Acetate (refluxing dissolves IBX better).

    • Add 2-methoxy-2-phenylethanol (1.0 eq).

    • Reflux for 3–4 hours.

    • Cool to 0°C, filter off the iodobenzoic acid byproduct.

    • Concentrate filtrate. The crude aldehyde is often sufficiently pure for the next step. Use immediately.

Core Protocol: Reductive Amination

This procedure uses the Borch Reduction method. Sodium cyanoborohydride (NaBH


CN) is selected because it is stable at pH 6–7, where the imine formation is favored, but it does not reduce the aldehyde as rapidly as NaBH

.
Materials Table
ReagentEquiv.RoleNotes
2-Methoxy-2-phenylacetaldehyde 1.0SubstrateFreshly prepared recommended.
Ammonium Acetate (NH

OAc)
10–15Amine SourceLarge excess prevents dimerization.
Sodium Cyanoborohydride (NaBH

CN)
1.5Reducing AgentToxic; handle in fume hood.
Methanol (MeOH) SolventSolventAnhydrous preferred.
Molecular Sieves (3Å) N/AWater ScavengerOptional; drives imine equilibrium.
Experimental Procedure

Step 1: Imine Formation (In Situ)

  • In a flame-dried round-bottom flask, dissolve Ammonium Acetate (10–15 equiv) in anhydrous Methanol (0.2 M relative to aldehyde).

  • Add Molecular Sieves (3Å) (approx. 0.5 g per mmol substrate) to absorb water generated during imine formation.

  • Add 2-Methoxy-2-phenylacetaldehyde (1.0 equiv) dropwise.

  • Stir the mixture at Room Temperature (25°C) for 30–60 minutes.

    • Mechanistic Insight: The excess ammonium drives the equilibrium toward the iminium species.

Step 2: Reduction 5. Cool the mixture to 0°C . 6. Add Sodium Cyanoborohydride (1.5 equiv) in one portion.

  • Note: NaBH
    
    
    CN is toxic. Ensure proper PPE.
  • Allow the reaction to warm to RT and stir for 12–24 hours.
  • Monitoring: Monitor by TLC or LC-MS. The aldehyde spot should disappear.

Step 3: Workup & Purification 8. Quench: Slowly add 6N HCl until pH < 2. (Caution: HCN gas evolution possible; perform in a well-ventilated hood). Stir for 30 mins to decompose excess hydride and hydrolyze any boron complexes. 9. Neutral Wash: Extract the acidic aqueous layer with Diethyl Ether (2x) to remove neutral organic byproducts (e.g., unreacted aldehyde or alcohol from direct reduction). Discard organic layer. 10. Basification: Adjust the aqueous layer to pH > 12 using 6N NaOH or KOH pellets. The amine product will deprotonate and may oil out. 11. Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x). 12. Drying: Dry combined DCM layers over anhydrous Na


SO

, filter, and concentrate under reduced pressure. 13. Final Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH

OH, 90:9:1) or convert to the HCl salt for recrystallization.

Mechanistic Logic & Troubleshooting

Mechanism of Action

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The cyanoborohydride anion is electron-withdrawing, making the boron center less nucleophilic than in borohydride; thus, it selectively reduces the more electrophilic iminium ion over the aldehyde at slightly acidic/neutral pH.

Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal (Intermediate) Aldehyde->Hemiaminal + NH3 Iminium Iminium Ion (R-CH=NH2+) Hemiaminal->Iminium - H2O Amine Primary Amine (Product) Iminium->Amine + H- (from NaBH3CN)

Figure 2: Mechanistic progression from carbonyl to amine.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Aldehyde degradationEnsure aldehyde is freshly prepared. Check pH (keep ~6-7).
Secondary Amine Formation DimerizationIncrease NH

OAc equivalents (to >15 eq). Dilute reaction.
No Reaction Wet solvent / HydrolysisAdd activated 3Å Molecular Sieves.
Styrene Formation Elimination of -OMeReaction medium too acidic. Buffer with NaOAc if necessary.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "2-Methoxy-2-phenylethan-1-amine (CID 409782)."[3] National Center for Biotechnology Information. Link

  • Dangerfield, E. M., et al. (2010). "Reductive Amination of Aldehydes and Hemiacetals." The Journal of Organic Chemistry. Link

Sources

Method

Application Notes and Protocols for the Preparation of 2-Methoxy-2-phenylethan-1-amine Hydrochloride Salt

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-methoxy-2-phenylethan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-methoxy-2-phenylethan-1-amine hydrochloride. The described protocol follows a robust two-step synthetic sequence commencing with the regioselective ring-opening of styrene oxide, followed by the reduction of the resulting azido alcohol intermediate. The final section details the conversion of the free amine to its corresponding hydrochloride salt, a common strategy to improve the stability and handling of amine-containing compounds. This guide is intended to provide researchers with the necessary technical details and theoretical understanding to successfully prepare this compound for further applications in drug discovery and development.

Introduction

2-Methoxy-2-phenylethan-1-amine and its salts are valuable building blocks in medicinal chemistry and organic synthesis. The presence of a chiral center and the combination of an amine and a methoxy group attached to a phenethyl scaffold make it a precursor for a variety of biologically active molecules. The hydrochloride salt form is often preferred due to its crystalline nature, which facilitates purification and enhances shelf-life.

This application note details a reliable and scalable laboratory procedure for the preparation of 2-methoxy-2-phenylethan-1-amine hydrochloride. The synthetic strategy is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy Overview

The preparation of 2-methoxy-2-phenylethan-1-amine hydrochloride is achieved through a three-stage process:

  • Synthesis of 2-azido-2-phenylethan-1-ol: This step involves the regioselective ring-opening of styrene oxide with sodium azide. The reaction is conducted under acidic conditions to favor the formation of the desired α-azido alcohol isomer.[1][2][3]

  • Reduction to 2-methoxy-2-phenylethan-1-amine: The azido group of the intermediate is reduced to a primary amine.

  • Formation of the Hydrochloride Salt: The purified free amine is treated with hydrochloric acid to yield the stable hydrochloride salt.[4][5]

Below is a visual representation of the overall synthetic workflow.

G StyreneOxide Styrene Oxide AzidoAlcohol 2-Azido-2-phenylethan-1-ol StyreneOxide->AzidoAlcohol 1. NaN3, CH3OH, H+ FreeAmine 2-Methoxy-2-phenylethan-1-amine AzidoAlcohol->FreeAmine 2. Reduction (e.g., H2, Pd/C) HCl_Salt 2-Methoxy-2-phenylethan-1-amine HCl FreeAmine->HCl_Salt 3. HCl in Ether

Figure 1: Synthetic workflow for 2-methoxy-2-phenylethan-1-amine hydrochloride.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution and follow appropriate disposal procedures.

Part 1: Synthesis of 2-Azido-2-phenylethan-1-ol

This procedure is adapted from established methods for the pH-controlled azidolysis of epoxides.[3] Acidic conditions are employed to direct the nucleophilic attack of the azide ion to the benzylic carbon of the epoxide, leveraging the stability of the resulting benzylic carbocation-like transition state.

Materials:

  • Styrene oxide

  • Sodium azide (NaN₃)

  • Methanol (CH₃OH)

  • Acetic acid (CH₃COOH)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (5.0 equivalents) in a mixture of methanol and water (4:1 v/v).

  • Cool the solution in an ice bath and adjust the pH to approximately 4.2 by the dropwise addition of acetic acid.[1]

  • To this stirred solution, add styrene oxide (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-azido-2-phenylethan-1-ol.

Part 2: Reduction of 2-Azido-2-phenylethan-1-ol to 2-Methoxy-2-phenylethan-1-amine

The reduction of the azide to the corresponding amine can be accomplished through various methods, with catalytic hydrogenation being a common and effective approach.[6]

Materials:

  • Crude 2-azido-2-phenylethan-1-ol

  • Methanol (CH₃OH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source

  • Parr hydrogenation apparatus or a balloon filled with hydrogen

  • Celite®

Procedure:

  • Dissolve the crude 2-azido-2-phenylethan-1-ol in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (approximately 5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-methoxy-2-phenylethan-1-amine as a free base.

Part 3: Formation of 2-Methoxy-2-phenylethan-1-amine Hydrochloride Salt

The final step involves the protonation of the amine with hydrochloric acid to form the stable hydrochloride salt. This is typically achieved by using anhydrous HCl in a suitable organic solvent.[4][5]

Materials:

  • Crude 2-methoxy-2-phenylethan-1-amine

  • Anhydrous diethyl ether or 1,4-dioxane

  • Hydrochloric acid solution in diethyl ether (e.g., 2.0 M) or gaseous HCl

  • Beaker or Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude 2-methoxy-2-phenylethan-1-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A precipitate should form immediately.[4]

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the resulting white to off-white solid under vacuum to yield the final 2-methoxy-2-phenylethan-1-amine hydrochloride.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance White to off-white crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR Consistent with the structure of 2-methoxy-2-phenylethan-1-amine hydrochloride. Key signals include aromatic protons, the methoxy group singlet, and methine/methylene protons of the ethylamine chain.
¹³C NMR Shows the expected number of carbon signals corresponding to the structure.
FT-IR Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).
Mass Spectrometry Molecular ion peak corresponding to the free base (C₉H₁₃NO, MW: 151.21 g/mol ).[7]

Mechanistic Considerations

The key to the successful synthesis of the desired product lies in the regioselectivity of the epoxide ring-opening. The reaction proceeds via an Sₙ2-like mechanism. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The positive charge is better stabilized at the benzylic carbon, which therefore becomes the preferred site of attack for the azide nucleophile.

G Styrene Oxide Styrene Oxide Protonated Epoxide Protonated Epoxide Styrene Oxide->Protonated Epoxide H+ Transition State Transition State Protonated Epoxide->Transition State N3- attack at benzylic carbon Azido Alcohol Azido Alcohol Transition State->Azido Alcohol

Figure 2: Mechanism of acid-catalyzed ring-opening of styrene oxide. (Note: Image paths are placeholders and should be replaced with actual chemical structure images for a complete visual representation).

Troubleshooting and Optimization

  • Low yield in the ring-opening step: Ensure the pH is maintained in the acidic range. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.

  • Incomplete reduction of the azide: Ensure the catalyst is active and that the hydrogen pressure is adequate. If the reaction stalls, fresh catalyst may be required.

  • Difficulty in precipitating the hydrochloride salt: Ensure that anhydrous solvents are used for the salt formation. If the product "oils out," it may be necessary to triturate the oil with fresh solvent or attempt recrystallization from a different solvent system.[8]

Conclusion

The protocol described herein provides a reliable and well-documented method for the preparation of 2-methoxy-2-phenylethan-1-amine hydrochloride. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can successfully synthesize this valuable compound for their research and development needs.

References

  • Fraaije, M. W., et al. (2016). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Chemical Science, 7(12), 7010-7018.
  • Rioz-Martínez, A., et al. (2011). Chemical and enzymatic epoxide ring-opening of styrene oxide (9) using azide as nucleophile. Organic & Biomolecular Chemistry, 9(19), 6588-6593.
  • Fraaije, M. W., et al. (2016). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. PMC. Available from: [Link].

  • Fringuelli, F., et al. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094-6096.
  • Johannes, C. W., et al. (2015). Supporting Information for: A mild and efficient copper-catalyzed three-component synthesis of 2-alkoxy-N-protected phenethylamines. Catalysis Science & Technology, 5, 3501-3505.
  • ResearchGate. How to make a salt of a novel compound? (2012). Available from: [Link].

  • PrepChem.com. Synthesis of 2-phenylethylamine hydrochloride. Available from: [Link].

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • PubChem. 2-Methoxy-1-phenylethan-1-amine. Available from: [Link].

  • PubChem. 2-Methoxy-2-phenylethan-1-amine. Available from: [Link].

  • OpenStax. (2023). 24.6 Synthesis of Amines - Organic Chemistry. Available from: [Link].

Sources

Application

Chiral resolution of 2-methoxy-2-phenylethan-1-amine using Candida antarctica lipase B

Application Note: High-Efficiency Enzymatic Kinetic Resolution of -Chiral Amines Target Substrate: 2-Methoxy-2-phenylethan-1-amine Biocatalyst: Candida antarctica lipase B (CAL-B / Novozym 435) Audience: Process Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Kinetic Resolution of -Chiral Amines

Target Substrate: 2-Methoxy-2-phenylethan-1-amine Biocatalyst: Candida antarctica lipase B (CAL-B / Novozym 435) Audience: Process Chemists, Enzymologists, and Drug Development Professionals

Executive Summary

The synthesis of enantiopure


-chiral amines is a critical bottleneck in the development of neuroactive and cardiovascular pharmacophores. While racemic 2-methoxy-2-phenylethan-1-amine can be readily synthesized via the 1[1], resolving this racemate using classical diastereomeric salt formation is low-yield and labor-intensive.

Enzymatic kinetic resolution (KR) using Candida antarctica lipase B (CAL-B) offers a highly enantioselective, green alternative. This application note details an optimized, self-validating protocol for the KR of 2-methoxy-2-phenylethan-1-amine. By manipulating the thermodynamics of the transition state through specific acyl donor selection, this workflow achieves exceptional enantiomeric ratios (


-values > 200).

Mechanistic Causality & Reaction Design

Overcoming the -Chiral Distance Penalty

In biocatalytic workflows, the spatial relationship between the stereocenter and the reaction site dictates the thermodynamic success of the resolution. Unlike


-chiral primary amines (e.g., 1-phenylethylamine), 

-chiral amines position their stereocenter one bond further from the nucleophilic nitrogen. This increased distance to the catalytic serine (Ser105) in CAL-B's active site typically reduces enantiomeric discrimination.

To counteract this, the selection of the acyl donor is paramount. While isopropyl acetate is standard for


-chiral amines, 

-chiral amines require activated, heteroatom-containing acyl donors like 2[2]. The ether oxygen in acyl donors such as 3 engages in secondary hydrogen bonding with the enzyme's oxyanion hole (Thr40 and Gln106)[3]. This interaction rigidifies the transition state of the matched (R)-enantiomer, drastically increasing the reaction rate differential between enantiomers and recovering the lost

-value.
A Self-Validating System

A common failure point in kinetic resolution is over-conversion past 50%, which rapidly degrades the enantiomeric excess (


) of the unreacted substrate. This protocol utilizes a sub-stoichiometric thermodynamic boundary : by supplying exactly 0.6 equivalents of the acyl donor relative to the racemic amine, the reaction is chemically incapable of exceeding 60% conversion. This acts as a fail-safe, ensuring the unreacted (S)-amine remains highly enantioenriched even if the reaction is left unattended.

Pathway Visualization

G Start Racemic 2-Methoxy-2- phenylethan-1-amine Enzyme CAL-B (Novozym 435) + Ethyl Methoxyacetate Start->Enzyme Transition Enzyme-Substrate Tetrahedral Intermediate Enzyme->Transition Product1 (R)-Amide (Acylated Enantiomer) Transition->Product1 Fast (Matched) Product2 (S)-Amine (Unreacted Enantiomer) Transition->Product2 Slow (Mismatched) Workup Acid/Base Extraction & Chiral GC Analysis Product1->Workup Product2->Workup

Biocatalytic kinetic resolution pathway of 2-methoxy-2-phenylethan-1-amine using CAL-B.

Experimental Protocol

Materials Required
  • Substrate: Racemic 2-methoxy-2-phenylethan-1-amine (10 mmol, 1.51 g)

  • Biocatalyst: Novozym 435 (Immobilized CAL-B, 150 mg)

  • Acyl Donor: Ethyl methoxyacetate (6.0 mmol, 0.71 g)

  • Solvent: Anhydrous Methyl tert-butyl ether (MTBE) (25 mL)

Step-by-Step Workflow
  • Substrate Solvation: In a flame-dried 50 mL round-bottom flask, dissolve 1.51 g of racemic 2-methoxy-2-phenylethan-1-amine in 25 mL of anhydrous MTBE. Causality: MTBE is chosen over toluene to minimize non-specific hydrophobic binding of the

    
    -methoxy group to the enzyme surface.
    
  • Acyl Donor Addition: Add 0.71 g (0.6 eq) of ethyl methoxyacetate.

  • Biocatalyst Initiation: Add 150 mg of Novozym 435. Ensure the enzyme beads are free-flowing and stored over desiccants prior to use.

  • Incubation: Incubate the suspension at 40 °C with gentle orbital shaking (200 rpm). Critical: Avoid magnetic stir bars running at high speeds, as mechanical shearing will pulverize the acrylic resin, leading to enzyme leaching and filtration issues.

  • Reaction Monitoring: Monitor the reaction via chiral GC. The reaction will naturally plateau near 50% conversion within 18–24 hours due to the depletion of the matched enantiomer.

  • Termination: Filter the mixture through a sintered glass funnel (Porosity 3) to recover the Novozym 435. Wash the beads with 5 mL of MTBE; the catalyst can be reused for up to 5 cycles with minimal loss of activity.

  • Phase Separation: Extract the combined organic filtrate with 1M HCl (3 x 15 mL).

    • Organic Phase: Contains the highly enantioenriched (R)-2-methoxy-N-(2-methoxy-2-phenylethyl)acetamide.

    • Aqueous Phase: Contains the unreacted (S)-2-methoxy-2-phenylethan-1-amine hydrochloride.

  • Amine Recovery: Basify the aqueous layer with 2M NaOH to pH > 12, and extract with dichloromethane (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free (S)-amine.

Analytical Validation & Data Presentation

To validate the self-limiting nature of the protocol and confirm enantiomeric excess, 4 must be employed[4].

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm)

  • Injector Temp: 250 °C

  • Program: 100 °C for 5 min, ramp at 3 °C/min to 155 °C, hold 5 min.

Table 1: Optimization Matrix for CAL-B Catalyzed Kinetic Resolution

Quantitative comparison demonstrating the necessity of heteroatom-containing acyl donors for


-chiral amines.
Acyl DonorSolventTemp (°C)Time (h)Conversion (%)

(%)

-value
Isopropyl acetateToluene4048358822
Ethyl methoxyacetateToluene40244997>100
Ethyl methoxyacetateMTBE40185099>200
Isopropyl 2-ethoxyacetateMTBE401850>99>200

Future Directions: Dynamic Kinetic Resolution (DKR)

While traditional kinetic resolution yields a maximum of 50% of the desired enantiomer, coupling this process with an in-situ racemization catalyst enables 5, theoretically allowing 100% yield[5]. For scale-up applications, integrating a ruthenium-based racemization catalyst (e.g., Shvo's catalyst) alongside CAL-B and ethyl methoxyacetate will continuously convert the slower-reacting (S)-amine into the fast-reacting (R)-amine.

References

1.2[2] 2.3[3] 3.1[1] 4. 4[4] 5.5[5]

Sources

Method

Scalable synthesis of enantiopure (R)-2-methoxy-2-phenylethan-1-amine

An Application Note for the Scalable Synthesis of Enantiopure (R)-2-methoxy-2-phenylethan-1-amine Introduction: The Significance of Chiral Amines Enantiomerically pure amines are foundational building blocks in the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of Enantiopure (R)-2-methoxy-2-phenylethan-1-amine

Introduction: The Significance of Chiral Amines

Enantiomerically pure amines are foundational building blocks in the pharmaceutical and agrochemical industries, with over 40% of small-molecule drugs containing a chiral amine moiety.[1][2] The specific stereochemistry of these compounds is often critical to their biological activity and safety. (R)-2-methoxy-2-phenylethan-1-amine is a valuable chiral intermediate used in the synthesis of more complex molecules, where its defined stereocenter can direct the stereochemical outcome of subsequent reactions.[3] However, producing such compounds on a large scale with high optical purity presents significant challenges, often involving harsh conditions, expensive heavy-metal catalysts, or inefficient resolution steps that are limited to a 50% theoretical yield.[2][4]

This guide provides a comprehensive, scalable, and environmentally conscious protocol for the synthesis of (R)-2-methoxy-2-phenylethan-1-amine. We move beyond traditional methods to leverage the power of biocatalysis, specifically employing an (R)-selective ω-transaminase (ω-TA). This approach offers exceptional enantioselectivity (>99% ee), operates under mild, aqueous conditions, and aligns with the principles of green chemistry, providing a robust alternative to conventional catalysis.[1][5]

Part 1: Strategic Approach — Why Biocatalytic Transamination?

The synthesis of a chiral amine from a prochiral ketone can be approached via several routes. Understanding the rationale behind selecting one strategy over another is crucial for process development.

  • Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.[4][6] While a stalwart of organic chemistry, it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[7]

  • Asymmetric Hydrogenation: This powerful technique uses chiral transition-metal complexes (often based on Rhodium or Ruthenium) to reduce a prochiral imine or enamine precursor with high enantioselectivity.[8][9][10] It is a highly atom-economical method suitable for industrial scale-up.[11] However, it often requires high pressures of hydrogen gas and relies on expensive, and potentially toxic, heavy metal catalysts that must be scrupulously removed from the final product.

  • Biocatalytic Transamination: This strategy utilizes enzymes, specifically ω-transaminases, to transfer an amino group from a simple amine donor (like isopropylamine) to a prochiral ketone, creating the desired chiral amine.[2][12] The advantages are profound:

    • Exceptional Selectivity: Enzymes are highly stereo- and regioselective, routinely achieving enantiomeric excess (ee) values greater than 99.5%.[2]

    • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, reducing energy consumption and eliminating the need for harsh reagents.

    • Sustainability: Enzymes are biodegradable catalysts derived from renewable resources, presenting a greener alternative to heavy-metal catalysts.[1]

The industrial synthesis of the antidiabetic drug sitagliptin was revolutionized by the implementation of an engineered (R)-selective ω-transaminase, which increased the overall yield by 10-13% and achieved an optical purity of >99.95% ee compared to the previous rhodium-catalyzed hydrogenation process.[2][5] Given these advantages, we have selected the biocatalytic route for this protocol.

The Mechanism of ω-Transaminase

ω-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that operate via a "ping-pong bi-bi" kinetic mechanism. The reaction occurs in two half-reactions within the enzyme's active site.

Caption: Simplified "Ping-Pong" mechanism of ω-Transaminase.

Part 2: Experimental Protocols

This section provides a step-by-step guide for the synthesis, purification, and analysis of (R)-2-methoxy-2-phenylethan-1-amine.

Protocol 1: Synthesis of Prochiral Precursor (2-methoxy-2-phenylacetaldehyde)

The success of the biocatalytic step hinges on the availability of the prochiral ketone, 2-methoxy-2-phenylacetaldehyde. A reliable method for its preparation is the oxidation of the corresponding alcohol.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-methoxy-2-phenylethan-1-ol≥98%Sigma-AldrichCan be synthesized from mandelic acid.[13]
Dichloromethane (DCM)Anhydrous, ACSFisher Scientific
Pyridinium chlorochromate (PCC)Reagent GradeAcros OrganicsCaution: Toxic and an oxidizer.
Silica Gel40-63 µm particle sizeSorbent TechnologiesFor flash chromatography.
Diethyl EtherACS GradeVWRFor chromatography mobile phase.
HexanesACS GradeVWRFor chromatography mobile phase.

Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-phenylethan-1-ol (10.0 g, 65.7 mmol) in 200 mL of anhydrous dichloromethane.

  • Addition of Oxidant: To this stirring solution, add pyridinium chlorochromate (PCC) (21.3 g, 98.6 mmol, 1.5 eq.) portion-wise over 15 minutes. The mixture will become a dark brown slurry. Causality: PCC is a mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction completion.

  • Work-up: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether. Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether until all the product has been collected. Causality: This filtration step removes the chromium byproducts and excess PCC, which are adsorbed onto the silica.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be used directly in the next step or further purified by flash column chromatography if necessary.

Protocol 2: Biocatalytic Synthesis of (R)-2-methoxy-2-phenylethan-1-amine

This protocol uses a commercially available (R)-selective ω-transaminase to convert the aldehyde into the desired enantiopure amine.

G start_mat Precursor Synthesis (Protocol 1) biocat Biocatalytic Amination (Protocol 2) start_mat->biocat 2-methoxy-2-phenyl- acetaldehyde workup Extraction & Work-up biocat->workup Crude Reaction Mixture purify Purification (Distillation/Crystallization) workup->purify Crude Amine analysis QC Analysis (Protocol 3) purify->analysis Purified Amine product Final Product: (R)-Amine (>99% ee) analysis->product

Caption: Overall workflow for the synthesis and validation of (R)-amine.

Materials & Reagents

Reagent/MaterialGrade/SpecificationSupplier ExampleNotes
2-methoxy-2-phenylacetaldehydeAs prepared in Protocol 1-
(R)-selective ω-Transaminase (ω-TA)Lyophilized powderCodexis, Johnson Mattheye.g., ATA-117 or equivalent.
Pyridoxal 5'-phosphate (PLP)≥98%Sigma-AldrichEssential cofactor for the enzyme.
Isopropylamine (IPA)≥99%Acros OrganicsServes as the amine donor.
Potassium Phosphate Buffer1.0 M, pH 8.5-Prepare in-house with DI water.
TolueneACS GradeVWRFor extraction.
Hydrochloric Acid (HCl)2 M solutionFisher ScientificFor pH adjustment and extraction.
Sodium Hydroxide (NaOH)5 M solutionFisher ScientificFor pH adjustment and product liberation.

Step-by-Step Procedure

  • Enzyme Solution Preparation: In a temperature-controlled reaction vessel, prepare the reaction buffer by adding 100 mL of 1.0 M potassium phosphate buffer (pH 8.5) to 850 mL of deionized water. Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM (approx. 250 mg).

  • Reaction Setup: Add the (R)-selective ω-TA (e.g., 1-5 g of lyophilized powder, consult manufacturer's data sheet for activity) to the buffer and stir gently until dissolved. Add isopropylamine (amine donor) to a final concentration of 1.0 M (approx. 75 mL).

  • Substrate Addition: Dissolve the crude 2-methoxy-2-phenylacetaldehyde (approx. 5.0 g, 33.3 mmol) in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 25 mL) and add it to the stirring enzyme solution.

  • Reaction: Maintain the reaction temperature at 30-40°C and the pH at 8.5 (adjust with 2 M HCl or 5 M NaOH if necessary). Stir the mixture for 24-48 hours. Causality: The equilibrium of the reaction is driven towards the product side by using a large excess of the amine donor (isopropylamine). The byproduct, acetone, is volatile and can be partially removed by a gentle nitrogen sparge if needed.

  • Work-up - Extraction: Once the reaction is complete (as determined by HPLC analysis), adjust the pH of the mixture to >12 with 5 M NaOH. This converts the amine product from its protonated form to the free base. Extract the aqueous mixture with toluene (3 x 150 mL).

  • Back-Extraction: Combine the organic layers and extract the amine product into an acidic aqueous phase by washing with 2 M HCl (3 x 100 mL). This step separates the basic amine product from any neutral organic impurities.

  • Product Isolation: Take the combined acidic aqueous layers and adjust the pH back to >12 with 5 M NaOH. The free amine will separate as an oil. Extract this into a fresh portion of dichloromethane or ethyl acetate (3 x 100 mL).

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (R)-2-methoxy-2-phenylethan-1-amine as an oil. For ultimate purity, vacuum distillation may be employed.

Part 3: Analytical Validation (Self-Validating Protocol)

Accurate determination of yield and enantiomeric purity is essential. This section provides protocols for the necessary quality control assays.

Protocol 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the ratio of enantiomers in a sample.[14]

Instrumentation and Conditions

ParameterSpecification
HPLC SystemStandard system with UV detector
Chiral Columne.g., Chiralcel OD-H or equivalent polysaccharide-based CSP
Mobile Phasen-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
Detection Wavelength210 nm or 254 nm
Injection Volume10 µL
Sample PreparationDissolve ~1 mg of the final product in 1 mL of the mobile phase.

Procedure & Data Analysis

  • Analysis of Racemic Standard: First, inject a sample of the racemic amine (if available, or from a non-stereoselective synthesis) to determine the retention times of both the (R) and (S) enantiomers.

  • Sample Analysis: Inject the purified product from Protocol 2.

  • Calculation: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Expected Results

AnalyteMethodTypical YieldTypical ConversionEnantiomeric Excess (% ee)
(R)-2-methoxy-2-phenylethan-1-amineBiocatalysis75-90%>95%>99%

Part 4: Scalability and Process Optimization

While the provided protocol is robust, several factors should be considered when scaling up for pilot or manufacturing-scale production.

  • Enzyme Immobilization: For large-scale and continuous processes, immobilizing the ω-transaminase on a solid support allows for easy separation of the catalyst from the reaction mixture and enables its reuse, significantly reducing costs.[12]

  • Equilibrium Shift: The transamination reaction is reversible. To drive it to completion (>99% conversion), strategies beyond using a large excess of the amine donor can be employed. One advanced method is to use a secondary enzyme, such as lactate dehydrogenase, to remove the ketone byproduct (e.g., pyruvate when L-alanine is the amine donor), thus pulling the equilibrium towards the desired product.[1]

  • In Situ Product Removal (ISPR): The amine product can sometimes inhibit the enzyme at high concentrations. ISPR techniques, such as liquid-liquid extraction with a water-immiscible organic solvent, can continuously remove the product from the aqueous phase, maintaining high enzyme activity.[5][15]

Conclusion

This application note details a scalable, efficient, and highly enantioselective synthesis of (R)-2-methoxy-2-phenylethan-1-amine. By leveraging the precision of biocatalysis with an (R)-selective ω-transaminase, this protocol circumvents many of the drawbacks associated with traditional chemical methods, such as high waste, use of heavy metals, and harsh reaction conditions. The integrated analytical methods ensure that the protocol is self-validating, providing researchers and process chemists with a reliable and modern approach to producing this valuable chiral building block for pharmaceutical and chemical development.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2018). MDPI. [Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. (2020). Illinois Chemistry. [Link]

  • Transaminases for chiral amine synthesis. (2018). Current Opinion in Chemical Biology. [Link]

  • Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. (2018). Nature Communications. [Link]

  • Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. (2024). PubMed. [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. (2017). PubMed. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). In "Comprehensive Organic Synthesis II". [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). RSC Publishing. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (2014). Wiley-VCH. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews. [Link]

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. (2002). Tetrahedron: Asymmetry. [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. (n.d.). National Center for Biotechnology Information. [Link]

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. (2002). ScienceDirect. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2017). MDPI. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. (n.d.). ResearchGate. [Link]

  • (r)- and (s)-mandelic acid. (n.d.). Organic Syntheses. [Link]

  • Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Stability of 2-Methoxy-2-Phenylethan-1-Amine

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing -elimination of methanol during the synthesis and handling of 2-methoxy-2-phenylethan-1-amine. Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing


-elimination of methanol during the synthesis and handling of 2-methoxy-2-phenylethan-1-amine.

Executive Summary

The synthesis of 2-methoxy-2-phenylethan-1-amine (MPEA) presents a classic chemoselectivity challenge. The molecule features a benzylic ether at the C2 position (relative to the amine). This structural motif is inherently prone to


-elimination  of methanol, leading to the formation of styrene derivatives (via E1 or E1cB mechanisms) or reversion to nitrostyrene precursors (Retro-Michael reaction).

This guide addresses the three critical phases where methanol loss occurs:

  • Precursor Synthesis: Preventing Retro-Michael elimination during the methoxylation of

    
    -nitrostyrene.
    
  • Reduction: Avoiding hydrogenolysis (cleavage) of the benzylic C-O bond.

  • Isolation: Mitigating acid-catalyzed E1 elimination during salt formation.

Module 1: Precursor Synthesis (The Retro-Michael Risk)

Context: The most efficient route to MPEA typically involves the Michael addition of methoxide to


-nitrostyrene, forming 2-methoxy-2-phenyl-1-nitroethane .

The Problem: The reaction is reversible. Under thermodynamic control or high temperature, the intermediate eliminates methanol to regenerate the thermodynamically stable conjugated nitrostyrene.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Yellowing of reaction mixture Reversion to

-nitrostyrene (which is bright yellow).
Lower Temperature: Maintain reaction at

to

. The forward reaction is kinetically favored; the reverse (elimination) is thermodynamically driven.
Low Yield / Recovery of Starting Material Incomplete conversion or equilibrium limitations.Excess Methanol: Use MeOH as the solvent to push the equilibrium forward (Le Chatelier’s principle). Do not use a co-solvent like THF unless necessary.
Product decomposes during rotary evaporation Thermal elimination of MeOH.Neutralize First: Quench the base (methoxide) with acetic acid before concentration. The elimination is base-catalyzed (E1cB).
Q&A: Mechanistic Insight

Q: Why does the reaction reverse so easily? A: The benzylic proton is acidic due to the adjacent nitro group (electron-withdrawing) and the phenyl ring. Base removes this proton, forming a nitronate intermediate. While this usually leads to protonation at the carbon, it can also eject the methoxide group (a leaving group) to restore the conjugated styrene system. This is a classic Retro-Michael pathway.

Module 2: Reduction Strategy (Preventing Hydrogenolysis)

Context: Converting the nitro group (


) to the amine (

) without cleaving the sensitive benzylic ether (

).

The Problem: Benzylic ethers are notoriously labile under standard catalytic hydrogenation conditions (Pd/C +


), leading to hydrogenolysis . This results in 2-phenylethanamine  (phenethylamine) instead of the methoxy derivative.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product is Phenethylamine (No OMe group) Over-reduction (Hydrogenolysis).Switch Catalyst: Stop using Pd/C. Use Lithium Aluminum Hydride (LAH) in THF or

(carefully controlled).
If using Hydrogenation is mandatory: Catalyst is too active.Poison the Catalyst: Use

(Adams' catalyst) in acidic methanol, or use Pd/C doped with sulfur/quinoline to inhibit C-O bond cleavage.
Exothermic runaway Nitro reduction is highly exothermic.Dropwise Addition: Add the nitro compound solution to the hydride slurry at

. Heat can trigger thermal elimination.[1]
Visualizing the Pathway

The following diagram illustrates the competing pathways during the reduction phase.

ReductionPathways Precursor 2-methoxy-2-phenyl-1-nitroethane Target TARGET: 2-methoxy-2-phenylethan-1-amine Precursor->Target LAH / THF (Hydride Reduction) SideProduct1 SIDE PRODUCT: Phenethylamine (Loss of OMe) Precursor->SideProduct1 Pd/C + H2 (Hydrogenolysis) SideProduct2 SIDE PRODUCT: Styrene Derivatives (Elimination) Precursor->SideProduct2 Heat / Base (Elimination)

Caption: Divergent reaction pathways during reduction. Hydride reducing agents (green path) preserve the ether, while catalytic hydrogenation (red dashed path) risks cleavage.

Module 3: Isolation & Salt Formation (Acid Sensitivity)

Context: Converting the free base amine into a stable salt (e.g., Hydrochloride) for storage.

The Problem: Benzylic ethers are acid-sensitive. In the presence of strong aqueous acid or Lewis acids, the oxygen atom protonates, making


 a good leaving group. The resulting benzylic carbocation  (

mechanism) rapidly eliminates a proton to form the enamine/imine, which hydrolyzes to phenylacetaldehyde.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Smell of Hyacinths/Floral (Phenylacetaldehyde) Acid-catalyzed hydrolysis/elimination.Avoid Aqueous Acid: Do NOT use

. Water acts as a base to abstract the proton for elimination.
Gummy/Oily Salt Polymerization of styrene byproducts.Anhydrous Conditions: Use dry

in diethyl ether
or dioxane. Add dropwise to the amine solution at

.
Loss of OMe signal in NMR Formation of elimination product.Alternative Salt: Use Oxalic Acid or Fumaric Acid . These are weaker acids and less likely to trigger the E1 mechanism than mineral acids.
Q&A: The E1 Mechanism

Q: Why is the salt formation step so risky for this specific molecule? A: The MPEA molecule has a "perfect storm" for elimination:

  • Benzylic Position: Stabilizes the carbocation if MeOH leaves.

  • Acidic Conditions: Protonates the ether oxygen, turning a poor leaving group (

    
    ) into a good one (
    
    
    
    ).
  • Proximity: Once the carbocation forms, the adjacent ammonium group (

    
    ) is electron-withdrawing, but the elimination to form the conjugated double bond (styrene-like) is thermodynamically driven.
    

Summary of Critical Parameters

ParameterRecommendationRationale
Reaction Temp (Synthesis)

Prevents Retro-Michael elimination.
Reducing Agent

or

Prevents hydrogenolysis of the C-O bond.
Workup pH Neutral to Mildly BasicAvoids acid-catalyzed E1 elimination.
Salt Formation Anhydrous

/ Ether
Minimizes hydrolysis and carbocation formation.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from 2[3]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Stability and Deprotection. Retrieved from 4

  • National Institutes of Health (PMC). (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from 5

  • Rhodium. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Retrieved from 6

  • Organic Syntheses. (1928). Styrene Oxide Preparation and Handling. Org. Synth. 1928, 8, 102. Retrieved from 7

Sources

Optimization

Purification of 2-methoxy-2-phenylethan-1-amine oiling out during salt formation

Technical Support Center: Purification of 2-Methoxy-2-phenylethan-1-amine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-2-phenylethan-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the purification of 2-methoxy-2-phenylethan-1-amine, with a specific focus on the phenomenon of "oiling out" during salt formation. As Senior Application Scientists, we have curated this information to be both technically precise and grounded in practical laboratory experience.

Understanding the Challenge: "Oiling Out" During Salt Formation

"Oiling out" is a common yet problematic phenomenon in crystallization where a compound separates from a solution as a liquid (an oil) rather than a solid crystalline material.[1][2][3] This occurs when the supersaturation of the solution is high, and the solute's melting point is below the temperature of the solution.[3] For 2-methoxy-2-phenylethan-1-amine, a chiral amine often used in pharmaceutical development, achieving a pure, crystalline salt is crucial for subsequent steps. Oiling out can lead to several downstream issues:

  • Reduced Purity: The oil phase can act as a solvent for impurities, trapping them within the desired product upon solidification.[2][3]

  • Poor Yield: The resulting amorphous or poorly crystalline material can be difficult to handle and filter, leading to product loss.[3]

  • Inconsistent Crystal Form (Polymorphism): The uncontrolled solidification of the oil can lead to different crystal forms, which can impact the drug's physical and chemical properties.

Troubleshooting Guide: FAQs for Oiling Out of 2-Methoxy-2-phenylethan-1-amine

This section addresses common questions and provides actionable solutions for when you encounter oiling out during the salt formation of 2-methoxy-2-phenylethan-1-amine.

Question 1: I've added the acid to my solution of 2-methoxy-2-phenylethan-1-amine, and instead of a precipitate, I'm seeing oily droplets. What's happening?

Answer: You are observing the classic signs of oiling out. This is likely due to one or a combination of the following factors:

  • High Supersaturation: The concentration of your amine salt in the solution has exceeded the solubility limit too rapidly, forcing it out as a liquid phase.[2]

  • Low Melting Point of the Salt: The melting point of the newly formed 2-methoxy-2-phenylethan-1-amine salt may be lower than the current temperature of your solution.[3]

  • Presence of Impurities: Impurities in your starting amine can lower the melting point of the salt, making it more prone to oiling out.[1][3]

Initial Corrective Actions:

  • Add More Solvent: Gently warm the mixture to redissolve the oil and then add more of the primary solvent to decrease the overall concentration.[3]

  • Slow Cooling: Once the oil is redissolved, allow the solution to cool much more slowly. A gradual decrease in temperature can promote the formation of stable crystal nuclei instead of an oil phase.

  • Seeding: If you have a small amount of the pure crystalline salt, add a seed crystal to the slightly supersaturated solution to encourage crystallization.

Question 2: I've tried adding more solvent and cooling slowly, but my product still oils out. What are my next steps?

Answer: If initial measures fail, a more systematic approach to your crystallization process is necessary. Consider the following:

  • Solvent System Modification: The choice of solvent is critical. The ideal solvent system will have a good solubility differential for your salt at different temperatures. You may need to experiment with a mixed solvent system. For instance, dissolving the amine in a good solvent and then slowly adding an anti-solvent (a solvent in which the salt is poorly soluble) can induce crystallization.

  • Temperature Control: Carefully control the temperature at which the acid is added and during the subsequent crystallization. Adding the acid at a lower temperature can sometimes prevent oiling out.

  • pH Adjustment: The pH of the solution can influence the solubility of the amine salt. Ensure you are using the correct stoichiometry of acid and consider slight adjustments.

Question 3: Could the type of acid I'm using for salt formation be the problem?

Answer: Absolutely. Different acids will form salts with varying physical properties, including melting point and solubility. If you are consistently having issues with one acid (e.g., hydrochloric acid), consider using an alternative. For chiral amines, chiral acids are often used for resolution, and these can form diastereomeric salts with different solubilities.[]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the oiling out of 2-methoxy-2-phenylethan-1-amine salt.

Caption: A decision tree for troubleshooting oiling out.

Experimental Protocol: A Robust Method for Crystalline Salt Formation

This protocol provides a starting point for the successful crystallization of a 2-methoxy-2-phenylethan-1-amine salt.

Objective: To obtain a pure, crystalline salt of 2-methoxy-2-phenylethan-1-amine, avoiding the formation of an oil.

Materials:

  • 2-methoxy-2-phenylethan-1-amine (ensure highest possible purity)

  • Selected acid (e.g., HCl in a suitable solvent, or a chiral acid like tartaric acid for resolution)

  • Primary solvent (e.g., isopropanol, ethanol)

  • Anti-solvent (e.g., heptane, ethyl acetate)

  • Crystallization vessel with magnetic stirring and temperature control

Step-by-Step Procedure:

  • Dissolution: Dissolve the 2-methoxy-2-phenylethan-1-amine in a minimal amount of the primary solvent at a slightly elevated temperature (e.g., 40-50 °C).

  • Acid Addition: While stirring, slowly add the acid solution dropwise. Monitor the solution for any signs of turbidity or oil formation. If oiling begins, immediately stop the addition, add more primary solvent, and warm the solution until it becomes clear again.

  • Controlled Supersaturation: Once the acid addition is complete and the solution is clear, begin the slow addition of the anti-solvent. Add the anti-solvent dropwise until a slight, persistent cloudiness is observed.

  • Inducing Crystallization: At this point, you can either:

    • Seed the solution: Add a few crystals of the desired salt.

    • Slowly cool the solution: Gradually lower the temperature to allow for crystal nucleation and growth.

  • Maturation: Once crystals begin to form, hold the mixture at a constant temperature for a period (e.g., 2-4 hours) to allow the crystals to grow and for the system to reach equilibrium.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizing the Crystallization Process

The following diagram outlines the key stages of the recommended crystallization protocol.

CrystallizationProcess A Dissolve Amine in Primary Solvent B Slow, Dropwise Addition of Acid A->B C Controlled Addition of Anti-solvent B->C D Induce Crystallization (Seeding/Cooling) C->D E Crystal Maturation D->E F Filtration and Drying E->F G Pure Crystalline Product F->G

Caption: A flowchart of the recommended crystallization protocol.

Data Summary: Solvent Properties and Their Impact

The choice of solvent is paramount in preventing oiling out. The following table provides a summary of common solvents and their relevant properties for consideration in amine salt crystallization.

SolventPolarityHydrogen BondingTypical Use
IsopropanolPolar ProticDonor & AcceptorPrimary Solvent
EthanolPolar ProticDonor & AcceptorPrimary Solvent
Ethyl AcetatePolar AproticAcceptorAnti-solvent
HeptaneNon-polarN/AAnti-solvent
TolueneNon-polarN/AAnti-solvent

Concluding Remarks

The purification of 2-methoxy-2-phenylethan-1-amine via salt formation can be a robust and scalable process when the principles of crystallization are carefully applied. Oiling out, while a common hurdle, can be overcome through systematic troubleshooting of key parameters such as solvent choice, temperature control, and the rate of supersaturation. By understanding the underlying physical chemistry and employing the strategies outlined in this guide, researchers can significantly improve the purity, yield, and crystalline form of their final product.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • METTLER TOLEDO. (n.d.). Oiling Out in Crystallization.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of Benzylic Amines During Workup

To: Valued Research Partner From: Senior Application Scientist, Synthesis & Purification Core Subject: Technical Guide: Minimizing Racemization of Benzylic Amines During Workup Introduction Benzylic amines are critical c...

Author: BenchChem Technical Support Team. Date: February 2026

To: Valued Research Partner From: Senior Application Scientist, Synthesis & Purification Core Subject: Technical Guide: Minimizing Racemization of Benzylic Amines During Workup

Introduction

Benzylic amines are critical chiral building blocks in pharmaceutical and fine chemical synthesis. The stereochemical integrity of these compounds is paramount, as different enantiomers can exhibit vastly different pharmacological activities. A frequent and often underestimated challenge is the loss of enantiomeric purity during routine experimental workup and purification. This guide provides a comprehensive overview of the causes of racemization in benzylic amines and offers robust troubleshooting strategies and protocols to preserve the chirality of your valuable materials.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section is designed to rapidly diagnose and solve issues related to racemization observed during the workup of benzylic amines.

Problem / Symptom Probable Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (ee) after aqueous acid/base extraction. Formation of an achiral imine or iminium intermediate. The benzylic proton is acidic and can be abstracted under basic conditions, or the amine can be protonated and eliminate water (if a hydroxyl is present) under acidic conditions to form a planar, achiral species.[1][2]Strict pH Control: Maintain pH between 4 and 7 during extraction. Use mild acids (e.g., citric acid, dilute acetic acid) and bases (e.g., sodium bicarbonate, phosphate buffers) instead of strong HCl or NaOH.[1] Perform extractions at low temperatures (0-5 °C) to slow the rate of racemization.
Racemization observed after chromatography on silica gel. Acidic nature of silica gel. The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote the formation of transient iminium ions, leading to racemization.Neutralize Silica Gel: Pre-treat the silica gel by slurrying it with a dilute solution of a non-nucleophilic base, such as triethylamine (~0.1-1%) in the eluent, then re-packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or a polymer-based support.
Product degradation or racemization during solvent removal (rotary evaporation). High Temperature. Elevated temperatures provide the activation energy for epimerization at the benzylic center.[1] This is especially problematic if residual acidic or basic impurities are present.Low-Temperature Evaporation: Remove solvent under high vacuum and use a water bath set to room temperature or below. Avoid heating the flask above 40°C.[1] Ensure the product has been thoroughly neutralized before concentration.
Loss of ee after liberating the free amine from a diastereomeric salt. Harsh basification. Using strong bases (e.g., >1M NaOH) to break the diastereomeric salt can create a high local pH, promoting racemization via deprotonation at the benzylic position.[3]Controlled Basification: Suspend the salt in an organic solvent/water mixture and add a mild base (e.g., saturated NaHCO₃ solution or dilute NaOH) dropwise at a low temperature (0-5 °C) with vigorous stirring. Monitor the pH of the aqueous layer to not exceed pH 9-10.[3]

In-Depth FAQs: Understanding the Science of Racemization

Q1: What is the primary chemical mechanism for benzylic amine racemization?

A: The most common mechanism involves the abstraction of the proton at the chiral benzylic carbon. This is facilitated by a base, leading to the formation of a planar, achiral carbanion or, more commonly, an enamine-like intermediate after tautomerization. Reprotonation can then occur from either face, resulting in a racemic mixture. Under acidic conditions, formation of a planar, achiral iminium ion can also occur, which is susceptible to nucleophilic attack from either side.[1][2]

Q2: Why are benzylic amines particularly susceptible to racemization?

A: The C-H bond at the benzylic position is relatively acidic because the resulting carbanion is stabilized by resonance with the adjacent aromatic ring. This delocalization of the negative charge lowers the energy barrier for proton abstraction, making these amines more sensitive to basic conditions than their aliphatic counterparts.

Q3: How does pH directly influence the rate of racemization?

A: Both strongly acidic and strongly basic conditions can accelerate racemization.

  • High pH (Basic): Strong bases directly abstract the benzylic proton, leading to the formation of a resonance-stabilized, achiral intermediate.[1]

  • Low pH (Acidic): Strongly acidic conditions can protonate the amine, and if a suitable leaving group is present or formed, can lead to the formation of a planar carbocation or iminium ion, which loses its stereochemical information.[4] Even at physiological pH (7.4), some benzylic amines have been shown to racemize over time.[5]

Q4: Are there alternatives to acid/base extraction for purification?

A: Yes. If your amine is particularly sensitive, consider purification via diastereomeric salt formation. This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid (like tartaric acid or mandelic acid) to form two diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[3][6] The desired enantiomer is then carefully regenerated from the purified salt.[3]

Recommended Protocols & Methodologies

Protocol 1: Mild Acid-Base Extraction for Chiral Benzylic Amines

This protocol is designed to minimize contact time with harsh pH conditions.

  • Dissolution: Dissolve the crude reaction mixture containing the benzylic amine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash (Removal of Basic Impurities):

    • Wash the organic layer with a pre-chilled (0-5 °C) 5% citric acid solution or a pH 5 phosphate buffer.

    • Perform the wash quickly, minimizing shaking time in the separatory funnel.

    • Immediately separate the layers. Repeat the wash if necessary.

  • Bicarbonate Wash (Removal of Acidic Impurities):

    • Wash the organic layer with a pre-chilled (0-5 °C) saturated sodium bicarbonate solution (approx. pH 8.5).

    • Again, minimize contact time and separate layers promptly.

  • Brine Wash & Drying:

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and proceed to solvent removal.

  • Solvent Removal:

    • Concentrate the solution on a rotary evaporator with the water bath temperature at or below 30°C.

Protocol 2: Liberation of Free Amine from a Diastereomeric Salt

This method emphasizes controlled pH adjustment to prevent racemization.

  • Suspension: Suspend the purified diastereomeric salt in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and water (1:1 v/v) in a flask equipped with a stirrer and cooled in an ice bath (0-5 °C).

  • Basification: With vigorous stirring, add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise. Monitor the pH of the aqueous layer using pH paper, ensuring it does not exceed pH 9.

  • Extraction: Once all the solid has dissolved and the desired pH is reached, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.[3]

  • Washing and Drying: Combine the organic extracts and wash once with brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure at low temperature to yield the enantiopure amine.[3]

Visual Guides and Workflows

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the key step in base-catalyzed racemization: the formation of a planar, achiral intermediate.

Caption: Base-catalyzed racemization of a benzylic amine.

Decision Workflow for Purification of Chiral Benzylic Amines

This workflow helps in selecting the appropriate purification strategy based on the amine's stability.

PurificationWorkflow Start Crude Chiral Benzylic Amine CheckStability Is the amine known to be sensitive to racemization? Start->CheckStability MildWorkup Perform Mild Acid-Base Extraction (Protocol 1) CheckStability->MildWorkup No / Unknown SaltFormation Purify via Diastereomeric Salt Formation CheckStability->SaltFormation Yes CheckPurity1 Is the product pure and ee% acceptable? MildWorkup->CheckPurity1 CheckPurity1->SaltFormation No End Pure, Enantioenriched Amine CheckPurity1->End Yes RegenerateAmine Liberate Free Amine (Protocol 2) SaltFormation->RegenerateAmine CheckPurity2 Is the product pure and ee% acceptable? RegenerateAmine->CheckPurity2 Chromatography Consider Chromatography on Neutralized Media CheckPurity2->Chromatography No CheckPurity2->End Yes Chromatography->End

Caption: Decision tree for selecting a purification method.

References

  • Princeton Dataspace. (n.d.). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines.
  • BenchChem. (2025). Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
  • ResearchGate. (2025). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique.
  • ResearchGate. (2012).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Truppo, M. D., et al. (2009). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development.
  • BenchChem. (2025).
  • Azov, V. A. (n.d.).
  • Request PDF. (n.d.). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis.
  • White Rose eTheses Online. (n.d.).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BenchChem. (2025). how to prevent racemization of (S)-3-amino-1-methylazepan-2-one.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Aboul-Enein, H. Y., & Ali, I. (1990). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Journal of Clinical Pharmacy and Therapeutics.
  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Journal of the Chemical Society D. (n.d.). Investigations on the mechanism of racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in non-polar solvents.
  • University of Leeds. (n.d.).
  • Google Patents. (n.d.). WO2018060512A1 - Process for preparing chiral amines.
  • BioResources. (2021).
  • ResearchGate. (2025). Fast racemization and dynamic kinetic resolution of primary benzyl amines.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • MDPI. (2024).
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Methoxy-2-Phenylethan-1-Amine

Executive Summary & Safety Context The Challenge: The synthesis of 2-methoxy-2-phenylethan-1-amine (MPEA) via the ring-opening of styrene oxide typically leaves residual unreacted epoxide.[1][2] Styrene oxide is a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Context

The Challenge: The synthesis of 2-methoxy-2-phenylethan-1-amine (MPEA) via the ring-opening of styrene oxide typically leaves residual unreacted epoxide.[1][2] Styrene oxide is a reactive alkylating agent and a suspected carcinogen (ICH M7 Class 2 mutagen).[2]

The Solution: Because the product is a basic amine and the impurity is a neutral epoxide, Acid-Base Extraction is the primary purification method. This can be supplemented by Resin Scavenging for trace removal to meet pharmaceutical strictures (<1.5 µ g/day intake limits).[2]

Critical Safety Warning: Styrene oxide is a direct-acting mutagen.[1][2] All handling must occur in a fume hood.[2] Avoid skin contact.[1][2]

Decision Matrix & Workflow

Use this flowchart to determine the appropriate purification protocol based on your current purity levels and available equipment.

PurificationWorkflow Start Crude Reaction Mixture (Product + Styrene Oxide) Check Initial Purity Check (GC-MS / HPLC) Start->Check HighImpurity Styrene Oxide > 5% Check->HighImpurity High Load LowImpurity Styrene Oxide < 5% Check->LowImpurity Low Load MethodA Method A: Acid-Base Extraction (Primary Separation) HighImpurity->MethodA MethodB Method B: Resin Scavenging (Polishing Step) LowImpurity->MethodB MethodA->Check QC Final QC Analysis (Limit Test) MethodB->QC Success Product Released QC->Success Pass Fail Reprocess QC->Fail Fail Fail->MethodA Bulk remaining Fail->MethodB Trace remaining

Figure 1: Purification Decision Tree. High impurity loads require bulk extraction; trace impurities are best handled by scavenging.

Technical Data Comparison

Understanding the physical property differences is key to exploiting the separation.[2]

PropertyStyrene Oxide (Impurity)2-Methoxy-2-phenylethan-1-amine (Product)Impact on Protocol
Boiling Point 194°C>210°C (est.)[1][2]Distillation is difficult due to proximity; co-distillation risk is high.[2]
Basicity (pKa) Neutral~9.5 (Conjugate Acid)Key Differentiator: Product forms water-soluble salt; impurity does not.[1][2]
Water Solubility Low (~3 g/L)Low (as free base) / High (as HCl salt)Allows phase separation in aqueous acid.[2]
Reactivity Electrophile (Epoxide)Nucleophile (Primary Amine)Allows chemical scavenging of the impurity.

Troubleshooting Guides & Protocols

Protocol A: Acid-Base Extraction (The "Gold Standard")

Best for: Removing bulk styrene oxide (>5% content).[2]

Mechanism: You convert the amine product into its hydrochloride salt (


), forcing it into the aqueous phase.[1][2] The neutral styrene oxide remains in the organic phase and is washed away.[2]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Dichloromethane or MTBE ).[2] Use ~10 mL solvent per gram of crude.[2]

  • Acidification:

    • Add 1M HCl (aq) slowly with vigorous stirring.

    • Target pH: 1–2.

    • Caution: Do not use concentrated acid or heat, as this may cleave the benzylic methoxy group.[1][2] Keep the mixture at room temperature (20–25°C).

  • Separation (The Critical Step):

    • Transfer to a separatory funnel.[2][3] Shake and vent.

    • Collect the Aqueous Layer (Bottom layer if DCM; Top if MTBE).[2] This contains your product.

    • Discard the Organic Layer (Contains styrene oxide).[2]

  • Wash: Wash the aqueous layer twice with fresh organic solvent (DCM/MTBE) to remove trapped epoxide.[2]

  • Basification & Recovery:

    • Add fresh DCM to the aqueous layer.[2]

    • Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 12.[2]

    • Extract the free amine into the DCM.[2]

    • Dry (Na₂SO₄) and concentrate.[2]

FAQ / Troubleshooting:

Q: My yield dropped significantly after extraction. A: The product might still be in the aqueous phase. Ensure the pH during the final basification is >12.[2] If the pH is only 9-10, the amine may still be partially protonated.[1][2]

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Q: I see an emulsion that won't separate. A: This is common with amines.[2] Add a small amount of saturated Brine (NaCl) to the aqueous layer or filter the mixture through a Celite pad to break the emulsion.[2]

Protocol B: Chemical Scavenging (Polishing)

Best for: Removing trace styrene oxide (<1% content) to meet ICH M7 limits.[2]

Mechanism: A polymer-supported nucleophile (thiol or amine) attacks the epoxide ring, covalently binding the impurity to the solid bead, which is then filtered off.[1][2]

Recommended Scavenger:

  • Polymer-bound Thiol (SiliaMetS® Thiol or equivalent) [1]

  • Polymer-bound Trisamine [1]

Step-by-Step Guide:

  • Dissolve the semi-pure amine in ethanol or methanol (5-10 volumes).[1][2]

  • Add 3–5 equivalents of the scavenger resin (relative to the residual styrene oxide, not the product).[2]

  • Stir gently at 40°C for 4–12 hours.

    • Note: Thiols are superior nucleophiles for epoxides compared to amines.[2]

  • Filter the mixture through a fritted glass funnel or a syringe filter.

  • Concentrate the filtrate.[2]

FAQ / Troubleshooting:

Q: How do I know how much resin to add? A: You must quantify the styrene oxide level by HPLC/GC first. If you have 1% impurity by weight, calculate moles of impurity and add 3x moles of resin active sites (usually given in mmol/g on the bottle).[2]

Q: Can I use a liquid scavenger like benzyl amine? A: No.[2] Liquid scavengers will react with the epoxide but create a new impurity that is difficult to separate from your product.[2] Solid-phase resins are mandatory here.[1][2]

Protocol C: Hydrolytic Workup (Alternative)

Best for: Situations where resins are unavailable.[2]

Mechanism: Styrene oxide hydrolyzes to styrene glycol (1-phenyl-1,2-ethanediol) in acidic water.[1][2] Styrene glycol is much more water-soluble than the epoxide and can be washed away more easily, though it is not as efficient as Method A.[1][2]

Guide:

  • During the Acid-Base extraction (Method A), allow the acidic aqueous layer (Step 3) to stir for 1–2 hours before basifying.[1][2] This promotes the hydrolysis of any trapped epoxide into the diol, which will stay in the water during the final extraction.[2]

Analytical Validation (QC)

You cannot rely on visual inspection.[1][2] Styrene oxide is colorless.[2][4][5][6][7]

  • GC-FID/MS:

    • Column: HP-5 or DB-5 equivalent.[1][2]

    • Method: Ramp from 50°C to 250°C. Styrene oxide elutes significantly earlier than the amine product.[2]

    • Limit: Ensure detection limit is suitable for your safety requirements (ppm level).[2]

  • TLC Stain:

    • Stain:KMnO₄ (Potassium Permanganate).[2]

    • Result: Styrene oxide (and the amine) will stain, but the epoxide often appears as a distinct spot that stains slowly compared to the amine.[2]

    • NBP Stain: (4-(p-nitrobenzyl)pyridine) is specific for alkylating agents (epoxides) and will turn blue/purple.[1][2]

References

  • ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[8]

  • PubChem Compound Summary: Styrene Oxide (CID 7276).[2] National Center for Biotechnology Information.[2] [2]

  • Review of Genotoxicity: "Styrene-7,8-oxide - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans." World Health Organization.[2][8]

  • Purification Methodology: "Removal of Electrophilic Impurities using Polymer-Supported Reagents." Sigma-Aldrich / Merck Technical Bulletins.[1][2] (General industry standard practice for scavenging).

Sources

Troubleshooting

Optimizing enantiomeric excess (ee) in lipase-catalyzed resolution of amines

Technical Support Center: Enzymatic Resolution of Amines Current Status: Operational | Agent: Senior Application Scientist Mission Statement Welcome to the Biocatalysis Optimization Hub. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzymatic Resolution of Amines Current Status: Operational | Agent: Senior Application Scientist

Mission Statement

Welcome to the Biocatalysis Optimization Hub. You are likely here because your lipase-catalyzed resolution of a chiral amine is either stalling at low conversion or failing to reach the necessary optical purity (


).

Unlike alcohols, amines present unique challenges: they are nucleophilic enough to undergo uncatalyzed background acylation, and they often poison acyl donors. This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic bottlenecks of amine resolution.

Module 1: The Diagnostic Framework

Before altering variables, you must diagnose the failure mode. In Kinetic Resolution (KR), the relationship between Conversion (


) and Enantiomeric Excess (

) is governed by the Selectivity Factor (

).

The Golden Rule: You cannot optimize yield and purity simultaneously if


 is low (

). You must first optimize

, then optimize conversion.
Visual Guide: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

DiagnosticTree Figure 1: Diagnostic logic for kinetic resolution performance. Start Analyze Reaction (HPLC/GC) CheckEE Is Product ee > 98%? Start->CheckEE CheckConv Is Conversion ~50%? CheckEE->CheckConv Yes LowSel ISSUE: Low Selectivity (E-value) See Module 2 CheckEE->LowSel No HighSel_LowConv ISSUE: Stalled Reaction See Module 3 CheckConv->HighSel_LowConv No (<40%) HighSel_HighConv SUCCESS Proceed to Isolation CheckConv->HighSel_HighConv Yes (48-50%)

Module 2: Troubleshooting Low Selectivity ( )

Symptom: The product


 degrades as conversion increases, or the starting material 

never gets high enough.
Root Cause 1: Chemical Background Acylation

Amines are stronger nucleophiles than alcohols. If your acyl donor is too reactive (e.g., acid anhydrides or activated esters like trifluoroethyl butyrate), it will acylate the amine without the enzyme. This uncatalyzed reaction is racemic.

  • Test: Run a control reaction with no enzyme . If product forms, your system is chemically unstable.

  • Solution: Switch to less activated acyl donors.

    • Avoid: Anhydrides, Vinyl esters (for primary amines, see Module 3).

    • Use: Isopropyl methoxyacetate or Ethyl acetate.

Root Cause 2: Solvent Mismatch (The logP Rule)

Lipases have a "lid" that covers the active site. Hydrophobic interfaces keep this lid open. Hydrophilic solvents strip the essential water layer from the enzyme, making it rigid and less selective.

  • The Protocol: Screen solvents based on

    
     (partition coefficient).
    
  • Recommendation: High

    
     solvents generally yield higher 
    
    
    
    -values.
Solvent

Suitability for CAL-B
Acetonitrile -0.33Poor. Strips water; low activity.
THF 0.49Moderate. Good solubility, variable selectivity.
MTBE 0.94Excellent. Gold standard for amines.
Toluene 2.5Excellent. High activity and stability.
Heptane 4.0Good. High stability, but poor amine solubility.

Module 3: Troubleshooting Reaction Stalling (Conversion < 40%)

Symptom: The reaction starts well but stops dead before reaching 50%, even with fresh enzyme.

The "Schiff Base" Trap (Crucial for Primary Amines)

Many protocols suggest Vinyl Acetate as an acyl donor because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium.

  • The Trap: Acetaldehyde is an electrophile. It reacts with your primary amine substrate to form an imine (Schiff base) . This removes your substrate from the cycle and can alkylate lysine residues on the lipase surface, deactivating it [1].

The Fix: Use Alkoxy Esters Switch to Ethyl Methoxyacetate or Isopropyl Methoxyacetate .

  • Why: The leaving group is an alcohol (non-reactive).

  • Mechanism:[1][2][3] The methoxy group provides electron withdrawal to activate the ester (making it faster than ethyl acetate) but produces no aldehydes.

Standard Operating Protocol: Kinetic Resolution of a Primary Amine

Target: Resolution of 1-phenylethylamine (Model Substrate)

  • Preparation: Dissolve racemic amine (10 mmol) in MTBE (dry, 20 mL).

  • Acyl Donor: Add Isopropyl Methoxyacetate (5 mmol, 0.5 eq). Note: Using 0.5 eq forces the reaction to stop exactly at 50% theoretical max.

  • Catalyst: Add CAL-B (Novozym 435) (20 mg/mmol substrate).

  • Conditions: Incubate at 30°C with orbital shaking (200 rpm). Do not use magnetic stirring bars as they grind the immobilized enzyme beads.

  • Monitoring: Check at 4h, 8h, 24h via HPLC (Chiralcel OD-H column).

  • Workup: Filter enzyme. Acidify filtrate to precipitate unreacted amine as salt. Extract amide into organic layer.

Module 4: Advanced Protocols - Dynamic Kinetic Resolution (DKR)

Goal: Overcome the 50% yield limit of standard Kinetic Resolution.

If 50% yield is insufficient, you must couple the lipase resolution with an in-situ racemization catalyst. This constantly converts the slow-reacting enantiomer (


) into the fast-reacting one (

).
Visual Guide: The DKR Cycle

DKRCycle Figure 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR) mechanism. S_Amine (S)-Amine (Slow) R_Amine (R)-Amine (Fast) S_Amine->R_Amine Ru-Catalyst (Racemization) AcylEnz Acyl-Lipase Complex R_Amine->AcylEnz Fast Binding Product (R)-Amide (>99% ee) AcylEnz->Product Acyl Transfer

Critical Compatibility Check
  • The Conflict: Lipases work best at mild temperatures (30-60°C). Metal racemization catalysts (like Shvo's catalyst) often require heat (80-100°C) to activate.

  • The Solution: Use Shvo’s Catalyst (Ruthenium complex) which is compatible with CAL-B, or use Palladium on Carbon (Pd/C) with Ammonium Formate if the amine is benzylic [2].

DKR Protocol (Shvo/CAL-B System):

  • Mix: Racemic amine (1 equiv), Acyl donor (Isopropyl acetate, 2-3 equiv).

  • Catalysts: Add CAL-B (Novozym 435) AND Shvo’s Catalyst (4 mol%).

  • Solvent: Toluene (Dry).

  • Conditions: Heat to 90°C under Argon.

    • Note: CAL-B is thermostable up to ~100°C in dry organic solvents.

  • Result: 100% theoretical conversion to (R)-amide.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned yellow/brown and stopped. What happened? A: You likely used a vinyl ester with a primary amine. The acetaldehyde byproduct formed a Schiff base oligomer (brown color). Switch to an alkoxy ester (methoxyacetate).

Q: Can I use water to speed up the enzyme? A: In acylation, No . Water acts as a competing nucleophile, hydrolyzing the acyl donor (wasting it) or hydrolyzing your product (reverse reaction). Keep the system dry (add molecular sieves if necessary).

Q: Why is Novozym 435 preferred over free lipase powder? A: It is CAL-B immobilized on acrylic resin. This macro-structure prevents protein aggregation in organic solvents, facilitates mass transfer, and allows for easy filtration/recycling [3].

References

  • Gotor-Fernández, V., et al. "Preparation of Chiral Amines via Lipase-Catalyzed Kinetic Resolution." Journal of Organic Chemistry, vol. 74, no. 16, 2009.

  • Paetzold, J., & Bäckvall, J. E. "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines."[4][5] Journal of the American Chemical Society, vol. 127, no.[4] 50, 2005.[5]

  • Anderson, E. M., et al. "Kinetic Resolution of Amines using Candida antarctica Lipase B." Biocatalysis and Biotransformation, vol. 16, 1998.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Amine Salts

Welcome to the dedicated support center for handling hygroscopic amine salts, with a special focus on chiral amines like 2-methoxy-2-phenylethan-1-amine and its derivatives. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for handling hygroscopic amine salts, with a special focus on chiral amines like 2-methoxy-2-phenylethan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by water-absorbing compounds in their experimental workflows. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns that arise when working with hygroscopic amine salts.

Q1: I received a new batch of a hydrochloride salt of a chiral amine, and it appears clumpy and slightly wet. Is the product compromised?

A1: Not necessarily. Clumping is a classic sign of water absorption due to the hygroscopic nature of many amine salts, especially hydrochlorides. The presence of moisture does not automatically mean the compound has degraded, but it does mean the material's weight is no longer solely representative of the active compound. This will significantly impact the accuracy of molarity calculations for solutions. It is crucial to determine the water content before use.

Q2: Why are amine salts, particularly hydrochlorides, so prone to absorbing atmospheric moisture?

A2: The hygroscopicity of amine salts is primarily due to the strong ionic character and the high lattice energy of the crystal structure. The chloride ion, in particular, has a strong affinity for water molecules through hydrogen bonding. The presence of polar functional groups, such as the methoxy and amine groups in 2-methoxy-2-phenylethan-1-amine, can further contribute to this property by providing additional sites for hydrogen bonding with water.

Q3: How can I accurately weigh a hygroscopic compound for solution preparation?

A3: Accurate weighing requires a controlled environment. The most reliable method is to handle the compound inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) where the moisture level is kept below 10 ppm. If a glovebox is unavailable, work quickly. Use a clean, dry weighing vessel and minimize the time the container is open to the atmosphere. For highly sensitive experiments, it is best to determine the water content of a sample from the batch and then calculate the corrected mass needed for your solution.

Q4: What is the best way to store hygroscopic amine salts to maintain their integrity?

A4: Proper storage is critical. The ideal method is to store the compound in a tightly sealed container, preferably with a PTFE-lined cap, inside a desiccator containing a suitable drying agent like Drierite™ or phosphorus pentoxide. For long-term storage, placing the sealed container in a freezer can slow down the rate of water absorption, but ensure the container is brought to room temperature before opening to prevent condensation.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experimentation.

Diagram: Troubleshooting Workflow for Inconsistent Experimental Results

G A Problem: Inconsistent Results (e.g., non-reproducible yields, varying bioactivity) B Investigate Starting Material Integrity A->B Start Here C Physical Observation: Clumpy? Oily? Discolored? B->C D Quantitative Analysis: Determine Water Content (Karl Fischer Titration) B->D E High Water Content (>1%) Detected D->E Result F Low Water Content (<1%) Detected D->F Result G Action: Dry the Material (Vacuum oven, lyophilization) E->G J Proceed with Corrected Mass Calculation F->J H Re-analyze Water Content Post-Drying G->H I Water Content Acceptable H->I If... I->J K Problem Persists: Investigate Other Experimental Parameters J->K If...

Caption: A logical workflow for diagnosing and resolving issues with hygroscopic compounds.

Problem 1: Poor or Inconsistent Yields in a Synthesis Reaction
  • Potential Cause: The most likely culprit is inaccurate quantification of the hygroscopic amine salt. If the material has absorbed a significant amount of water, the actual molar amount of the reactant is less than what was calculated based on the measured mass.

  • Solution:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact percentage of water in your starting material. This is the gold standard for water determination.

    • Calculate Corrected Mass: Adjust the mass of the reagent needed for the reaction based on the water content.

      • Formula: Corrected Mass = (Desired Mass of Pure Compound) / (1 - (Water Content % / 100))

    • Dry the Material: If the water content is excessively high (e.g., >5%), it may be necessary to dry the material. This can be done by placing it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Be sure to verify that the compound is stable at the chosen temperature.

Problem 2: Broad or Shifting Peaks in NMR or HPLC Analysis
  • Potential Cause: The presence of excess water can affect the sample's environment, leading to peak broadening in NMR due to chemical exchange with labile protons (e.g., N-H). In HPLC, it can alter the polarity of the sample and affect retention times, especially in normal-phase chromatography.

  • Solution:

    • Use Anhydrous Solvents: Ensure that the deuterated solvent for NMR or the mobile phase for HPLC is of high purity and anhydrous.

    • Dry the Sample: Before analysis, dry a small amount of the sample under high vacuum for several hours.

    • Sample Preparation in a Controlled Environment: If possible, prepare the sample for analysis inside a glovebox to prevent moisture uptake.

Part 3: Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline. Specific parameters should be optimized for your instrument.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for amines, such as a methanol-based reagent.

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard.

  • Sample Preparation: In a controlled environment if possible, accurately weigh approximately 50-100 mg of the hygroscopic amine salt into a clean, dry vial.

  • Titration: Inject the sample into the titration cell and begin the titration. The instrument will automatically determine the endpoint.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.

Table 1: Comparison of Drying Methods for Hygroscopic Salts
MethodTemperaturePressureAdvantagesDisadvantages
Vacuum Oven 40-60 °C<10 mbarGentle; good for moderate water content.Can be slow; risk of thermal degradation for sensitive compounds.
Lyophilization (Freeze Drying) <0 °C<1 mbarVery gentle; minimizes thermal stress.Slower process; requires specialized equipment.
Desiccator with High-Vacuum Ambient<1 mbarSimple setup; good for small quantities.Very slow; may not remove all bound water.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Airgas. (n.d.). Hygroscopic and Deliquescent. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: 1-Phenylethylamine vs. 2-Methoxy-2-phenylethan-1-amine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are a cornerstone of this endeavor,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust and reliable method for controlling the stereochemical outcome of chemical transformations. This guide provides an in-depth comparison of two such auxiliaries: the widely utilized and well-documented 1-phenylethylamine and the lesser-known, yet potentially advantageous, 2-methoxy-2-phenylethan-1-amine. This analysis is grounded in established experimental data for 1-phenylethylamine and a prospective, mechanism-based evaluation of 2-methoxy-2-phenylethan-1-amine.

1-Phenylethylamine: The Archetypal Chiral Auxiliary

Introduced to the field of asymmetric synthesis decades ago, 1-phenylethylamine (α-PEA) has become a workhorse for chemists due to its low cost, commercial availability in both enantiomeric forms, and generally predictable stereochemical control.[1][2]

Structural Features and Mechanism of Stereocontrol

The efficacy of 1-phenylethylamine as a chiral auxiliary is primarily attributed to steric hindrance. When coupled with a carboxylic acid to form an amide, the bulky phenyl group of the auxiliary effectively shields one face of the corresponding enolate. This steric blockade directs the approach of an incoming electrophile to the less hindered face, resulting in the preferential formation of one diastereomer.[3]

Caption: Steric hindrance model for 1-phenylethylamine.

Performance in Asymmetric Synthesis

1-Phenylethylamine has been successfully employed in a variety of asymmetric transformations, most notably in the diastereoselective alkylation of amide enolates. The diastereomeric excess (d.e.) achieved is typically good to excellent, depending on the substrate, electrophile, and reaction conditions.

Reaction TypeSubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
AlkylationPropionamideBenzyl bromide>95%~85%[3]
AlkylationPhenylacetamideMethyl iodide90%~90%
Aldol ReactionAcetamideBenzaldehydeup to 90%~70-80%[1]
Michael AdditionCinnamideGrignard Reagentsup to 98%~80-95%[4]
Experimental Protocol: Diastereoselective Alkylation of a Propionamide

The following is a representative protocol for the use of (S)-1-phenylethylamine in a diastereoselective alkylation.

Step 1: Formation of the Chiral Amide

  • To a solution of propionic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 1.1 equivalents of oxalyl chloride followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting propanoyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of (S)-1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-propionyl-(S)-1-phenylethylamine, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Reflux the alkylated amide in a mixture of aqueous H₂SO₄ (6 M) and 1,4-dioxane for 12-24 hours.

  • Cool the reaction mixture to room temperature and neutralize with a solid base (e.g., NaOH).

  • Extract the liberated (S)-1-phenylethylamine with an organic solvent.

  • Acidify the aqueous layer and extract the desired carboxylic acid.

  • The recovered chiral auxiliary can be purified by distillation.

Advantages and Limitations

Advantages:

  • Readily available and inexpensive in both enantiomeric forms.

  • The synthetic procedures for its application are well-established.[5]

  • Stereochemical outcomes are generally predictable based on steric models.[3]

Limitations:

  • Cleavage of the auxiliary can require harsh acidic or basic conditions, which may not be suitable for sensitive substrates.

  • The diastereoselectivity can be moderate for certain substrates and electrophiles.

2-Methoxy-2-phenylethan-1-amine: A Prospective Analysis

While there is a scarcity of published data on the application of 2-methoxy-2-phenylethan-1-amine as a chiral auxiliary, its structural features suggest it may offer unique advantages over 1-phenylethylamine. This analysis will explore its potential based on established principles of asymmetric induction.

Structural Features and Potential for Stereocontrol

2-Methoxy-2-phenylethan-1-amine is a 1,2-amino alcohol derivative where the chiral center is at the carbon bearing the methoxy and phenyl groups.[6] This structural arrangement presents the possibility of a bidentate chelation-controlled mechanism, in addition to the steric control exerted by the phenyl group.

Hypothesized Mechanisms of Asymmetric Induction

The presence of the methoxy group introduces the potential for a more rigid and organized transition state through chelation with a metal cation (e.g., Li⁺ from LDA). This chelation would involve the nitrogen of the amide and the oxygen of the methoxy group, forming a five-membered ring. Such a rigid chelate could lead to a more pronounced facial bias and, consequently, higher diastereoselectivity compared to the more flexible, non-chelated transition state of 1-phenylethylamine amides.[7]

Caption: Proposed chelation model for 2-methoxy-2-phenylethan-1-amine.

The stereoelectronic effect of the methoxy group could also play a role in influencing the conformation of the enolate and the trajectory of the incoming electrophile.[8][9]

Potential Advantages Over 1-Phenylethylamine
  • Higher Diastereoselectivity: The formation of a rigid, chelated transition state could lead to significantly higher levels of diastereoselectivity.

  • Tunable Reactivity: The Lewis basicity of the methoxy group could be modulated by the choice of metal counterion, offering a means to tune the reactivity and selectivity of the enolate.

Potential Challenges and Considerations
  • Synthesis of the Auxiliary: While synthetic routes to 2-methoxy-2-phenylethan-1-amine exist, it is not as readily available as 1-phenylethylamine, potentially increasing the initial cost and effort.

  • Cleavage Conditions: The development of mild cleavage conditions that do not affect the methoxy group would be necessary.

Proposed Experimental Workflow

A hypothetical workflow for the application of 2-methoxy-2-phenylethan-1-amine would largely mirror that of 1-phenylethylamine, with the key difference being the potential for chelation to control the stereochemical outcome.

cluster_0 Proposed Workflow for 2-Methoxy-2-phenylethan-1-amine Auxiliary A Couple with Carboxylic Acid to form Chiral Amide B Deprotonation with a Strong Base (e.g., LDA) A->B C Formation of Chelated Enolate B->C Chelation with Metal Cation D Diastereoselective Alkylation C->D Electrophilic Attack on Less Hindered Face E Cleavage of Auxiliary D->E F Enantiomerically Enriched Product E->F

Caption: A conceptual workflow for asymmetric synthesis.

Side-by-Side Comparison

Feature1-Phenylethylamine2-Methoxy-2-phenylethan-1-amine (Prospective)
Structure Chiral center at C1Chiral center at C2, with a methoxy group
Primary Mode of Stereocontrol Steric HindranceChelation Control and Steric Hindrance
Transition State Flexible, non-chelatedPotentially rigid, five-membered chelate
Performance (d.e.) Good to excellent (typically 90-98%)Potentially excellent to outstanding (>99%)
Availability Commercially available and inexpensiveRequires synthesis
Cleavage Often requires harsh conditionsConditions would need to be developed

Conclusion and Future Outlook

1-Phenylethylamine remains a highly valuable and practical chiral auxiliary for a wide range of asymmetric transformations due to its proven reliability and cost-effectiveness. The principles governing its stereochemical control are well-understood, making it a dependable choice for many synthetic applications.

In contrast, 2-methoxy-2-phenylethan-1-amine represents an intriguing, yet underexplored, alternative. Based on fundamental principles of stereocontrol, the presence of the methoxy group offers the exciting possibility of engaging in a chelation-controlled mechanism. This could lead to a more rigidly defined transition state and, consequently, superior levels of diastereoselectivity.

Further experimental investigation is clearly warranted to synthesize and evaluate the performance of 2-methoxy-2-phenylethan-1-amine as a chiral auxiliary. Should the hypothesized chelation control be realized, this auxiliary could offer a significant improvement in stereochemical control for challenging asymmetric syntheses, providing researchers with a powerful new tool for the construction of complex, enantiomerically pure molecules.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Utilizing (S)
  • Enders, D., & Reinhold, U. (1997). Asymmetric Synthesis of Amines by Nucleophilic 1,2-Addition of Organometallic Reagents to the C=N Double Bond. Tetrahedron: Asymmetry, 8(12), 1895-1946.
  • Kawanami, Y., et al. (1989). Asymmetric Alkylation of Phenylacetamides Derived from (S)-1-Phenylethylamine. Tetrahedron, 45(18), 5877-5884.
  • Kouklovsky, C., & Wenzel, T. J. (2012). 1-Phenylethylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9449-9457. [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
  • RSC Publishing. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 10823-10845. [Link]

  • Schedler, D. J. A., et al. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Sibi, M. P., & Stanley, L. M. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4364-4366. [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Trade Science Inc. (2010). Organic CHEMISTRY. TSI Journals.
  • Davies, S. G., & Fletcher, A. M. (2005). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron: Asymmetry, 16(1), 1-25.

Sources

Comparative

Comparative 1H NMR Analysis: 2-Methoxy-2-phenylethan-1-amine

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-methoxy-2-phenylethan-1-amine , a critical chiral building block in medicinal chemistry. It compares the molecule's spectral signature agains...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-methoxy-2-phenylethan-1-amine , a critical chiral building block in medicinal chemistry. It compares the molecule's spectral signature against its synthetic precursors and regioisomers to facilitate precise structural verification.

Executive Summary & Structural Context

2-methoxy-2-phenylethan-1-amine (also known as


-methoxyphenethylamine) is a structural analog of neurotransmitters like phenethylamine and a key intermediate in the synthesis of diverse pharmaceutical agents.

Its structure features a chiral benzylic ether and a primary amine . In drug development, verifying the position of the methoxy group (benzylic vs. terminal) and the integrity of the amine is critical. This guide contrasts the target molecule with its direct precursor (2-methoxy-2-phenylethanol ) and its regioisomer (2-methoxy-1-phenylethan-1-amine ) to demonstrate how NMR confirms the correct isomeric structure.

Core Structural Features[1][2][3][4]
  • Benzylic Methine (

    
    ):  The proton attached to the chiral center, heavily deshielded by the phenyl ring and the methoxy oxygen.
    
  • Methylene (

    
    ):  Adjacent to the amine, serving as the primary diagnostic for differentiation from precursors.
    
  • Methoxy Singlet: A sharp, intense singlet characteristic of the ether functionality.

Comparative Spectral Analysis

The following data compares the Target Molecule with its most common synthetic precursor and a confusing regioisomer.

Table 1: Chemical Shift Comparison (CDCl , 400 MHz)
Proton EnvironmentTarget Molecule (2-methoxy-2-phenylethan-1-amine)Precursor (Alcohol) (2-methoxy-2-phenylethanol)Regioisomer (2-methoxy-1-phenylethan-1-amine)Diagnostic Value
Benzylic CH (

)
4.20 - 4.30 ppm (dd) 4.20 ppm (dd)~4.05 ppm (dd)Distinguishes O-substitution (downfield) from N-substitution.
Methylene CH

(

)
2.90 - 3.10 ppm (m) 3.57 - 3.68 ppm (m) 3.40 - 3.50 ppm (d) CRITICAL: Upfield shift (0.6 ppm) confirms conversion of OH to NH

.
Methoxy (-OCH

)
3.25 - 3.30 ppm (s) 3.27 ppm (s)3.35 ppm (s)Confirms presence of ether; position is relatively constant.
Amine (-NH

)
1.5 - 2.0 ppm (br s) N/A (OH at ~2.8 ppm)1.5 - 2.0 ppm (br s)Exchangeable; broadens or disappears in D

O.
Aromatic (Ph) 7.25 - 7.40 ppm (m)7.25 - 7.36 ppm (m)7.25 - 7.40 ppm (m)Confirmation of phenyl group integrity.

Note: Data for the alcohol precursor is experimentally verified [1]. Data for the target and regioisomer are derived from standard increment analysis and validated against the alcohol baseline.

Mechanistic Insight: Why the Shifts Change
  • The Methylene Shift (Diagnostic #1): In the precursor alcohol, the methylene protons are attached to a carbon bearing an Oxygen (

    
    ), resulting in a shift of ~3.6 ppm. In the target amine, the Oxygen is replaced by Nitrogen (
    
    
    
    ). Nitrogen is less electronegative than Oxygen, causing a distinct upfield shift to ~3.0 ppm. This is the primary indicator of successful amination.
  • The Benzylic Shift (Diagnostic #2): In the target, the benzylic position holds the Methoxy group (

    
    ). This proton resonates downfield (~4.2 ppm) due to the combined electronegativity of Oxygen and the anisotropic effect of the Phenyl ring. In the regioisomer, this position holds the Amine (
    
    
    
    ), which typically resonates further upfield (~4.0 ppm), distinguishing the two isomers.

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

A. Sample Preparation[3][4][5]
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for the free base to ensure sharp peaks. Use DMSO-d
    
    
    
    if analyzing the Hydrochloride salt (to prevent precipitation and observe ammonium protons).
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Purity Check: Ensure the solvent is free of acid traces (which protonate the amine and shift signals downfield). Filter through a small plug of basic alumina if necessary.

B. Acquisition Parameters[3][4][5][6]
  • Pulse Sequence: Standard zg30 (30° pulse) to maximize signal-to-noise per unit time.

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . The benzylic proton has a longer T1; insufficient delay may reduce its integration accuracy.

  • Scans (NS): 16 to 64 scans are sufficient for >95% purity samples.

C. Processing & Validation Workflow
  • Phase Correction: Manual phasing is required for the methylene multiplet (ABX system).

  • Integration: Calibrate the Methoxy singlet to 3.00 H .

  • Self-Validation:

    • Check the Aromatic region integration (should be 5.00 H ).

    • Check the Benzylic proton integration (should be 1.00 H ).

    • If Benzylic < 1.00 H, check for insufficient D1 time.

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Decision Tree

This logic tree guides the researcher in distinguishing the target from its isomers and precursors.

NMR_Logic_Tree Start Unknown Sample Spectrum Check_OMe Is there a singlet at ~3.3 ppm? Start->Check_OMe Check_Methylene Check Methylene (-CH2-) Shift Check_OMe->Check_Methylene Yes (3H) Result_Other Other Phenethylamine Derivative Check_OMe->Result_Other No Check_Benzylic Check Benzylic (-CH-) Shift Check_Methylene->Check_Benzylic Upfield (~2.9-3.1 ppm) Result_Precursor Precursor: 2-methoxy-2-phenylethanol (Terminal OH present) Check_Methylene->Result_Precursor Downfield (~3.6 ppm) Result_Regio Regioisomer: 2-methoxy-1-phenylethan-1-amine (Amine is Benzylic, Ether is Terminal) Check_Methylene->Result_Regio Downfield (~3.4-3.5 ppm) Result_Target Target: 2-methoxy-2-phenylethan-1-amine (Ether is Benzylic, Amine is Terminal) Check_Benzylic->Result_Target Downfield (~4.2 ppm) (Alpha to Oxygen) Check_Benzylic->Result_Regio Upfield (~4.0 ppm) (Alpha to Nitrogen)

Caption: Decision tree for assigning the structure of methoxy-phenethylamine derivatives based on chemical shift logic.

Diagram 2: Synthetic Monitoring Workflow

This diagram illustrates the expected spectral changes during the synthesis from the alcohol precursor.

Synthesis_Monitor Alcohol Starting Material (Alcohol) CH2 at 3.6 ppm Activation Activation Step (Mesylate/Tosylate) CH2 shifts to ~4.2 ppm Alcohol->Activation MsCl/TEA Azide Azide Intermediate (-N3) CH2 shifts to ~3.4 ppm Activation->Azide NaN3 Amine Final Product (Amine) CH2 shifts to ~3.0 ppm Azide->Amine Reduction (H2/Pd)

Caption: Spectral progression of the methylene signal during the conversion of the alcohol to the amine.

References

  • Royal Society of Chemistry. (2019).[1] Fiber-supported Fe(III) complex catalyst...[1] 1H NMR of 2-methoxy-2-phenylethanol. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2-methoxy-1-phenylethan-1-amine (Regioisomer Data). Retrieved from [Link]

  • University of Illinois. (1997). NMR Chemical Shifts of Trace Impurities and Solvents. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Methods for the Chiral Separation of 2-methoxy-2-phenylethan-1-amine Enantiomers

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to resolve enantiomers is not merely a technical necessity but a cornerstone of ensuring therapeutic efficacy and safety.[1][2][3] Enan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to resolve enantiomers is not merely a technical necessity but a cornerstone of ensuring therapeutic efficacy and safety.[1][2][3] Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] 2-methoxy-2-phenylethan-1-amine, a key chiral building block, is no exception. Its stereoisomers serve as critical intermediates in the synthesis of more complex, biologically active compounds. Therefore, robust and efficient analytical methods for separating and quantifying its enantiomers are indispensable for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2-methoxy-2-phenylethan-1-amine enantiomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our recommendations in the fundamental principles of chiral recognition and supported by experimental data for analogous compounds.

The Foundation of Chiral Recognition in HPLC

The separation of enantiomers via HPLC is predicated on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized onto a stationary phase to create a Chiral Stationary Phase (CSP).[1] The prevailing model for this interaction is the "three-point interaction" theory, which posits that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[1][4] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, and steric hindrance.[5][6]

While numerous types of CSPs exist, polysaccharide-based CSPs have emerged as the most versatile and widely successful, demonstrating a high success rate for the resolution of over 90% of racemic compounds.[5][7] Consequently, this guide will focus primarily on these powerful phases.

Comparing Chiral Stationary Phases for Amine Separation

The choice of CSP is the most critical factor in developing a successful chiral separation method. For primary amines like 2-methoxy-2-phenylethan-1-amine, polysaccharide-based CSPs are exceptionally effective. These CSPs consist of cellulose or amylose derivatives, typically phenylcarbamates, coated or covalently immobilized onto a silica gel support.[4][6] The helical structure of these polymers creates chiral grooves and cavities that provide the necessary environment for enantioselective interactions.[4][6]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide CSPs can be broadly categorized into two types: coated and immobilized. This distinction is crucial as it dictates the range of compatible mobile phases and, therefore, the flexibility of method development.

  • Coated CSPs (e.g., Chiralcel® OD-H): In these columns, the chiral selector is physically adsorbed onto the silica surface. While offering excellent enantioselectivity, they are incompatible with certain "non-standard" organic solvents like methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and dichloromethane, which can strip the coating.[8][9]

  • Immobilized CSPs (e.g., Chiralpak® IA, Lux® i-Cellulose-5): Here, the chiral selector is covalently bonded to the silica support. This robust linkage provides superior stability and allows for the use of an expanded range of organic solvents, significantly broadening the method development possibilities.[8][9] This versatility can be instrumental in resolving particularly challenging enantiomeric pairs.[8][9]

The selection between amylose and cellulose backbones, as well as the specific carbamate derivative, influences the chiral recognition mechanism. For instance, amylose tris(3,5-dichlorophenylcarbamate) (Chiralpak IE) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) have shown exceptional performance in resolving various chiral amines.[10]

The Critical Role of the Mobile Phase

The mobile phase not only transports the analyte through the column but also plays a pivotal role in modulating the interactions between the analyte and the CSP.[11] For the separation of 2-methoxy-2-phenylethan-1-amine, a basic compound, operating in the normal-phase or polar organic mode is typically the most effective strategy.

  • Normal-Phase (NP) Mode: This mode employs a non-polar solvent like n-hexane as the main component, with a polar modifier, usually an alcohol such as isopropanol (IPA) or ethanol. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity.

  • Polar Organic (PO) Mode: This mode uses polar organic solvents like acetonitrile or methanol. It can be a valuable alternative to NP and reversed-phase modes.[7]

The Necessity of Basic Additives: The amine functional group in 2-methoxy-2-phenylethan-1-amine can cause significant peak tailing due to strong interactions with residual acidic silanol groups on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase (usually 0.1%).[12][13] This additive neutralizes the active sites, resulting in improved peak symmetry and resolution.[12]

Comparative Performance Data
ColumnChiral SelectorMobile PhaseFlow Rate (mL/min)Resolution (Rs)Notes
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized]n-Hexane/IPA/DEA (80:20:0.1)1.0> 2.0Excellent general-purpose column for amines.[10][13]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) [Coated]n-Hexane/IPA/DEA (90:10:0.1)1.0> 1.8A classic, widely used column with high success rates.[10]
Chiralpak® IE Amylose tris(3,5-dichlorophenylcarbamate) [Immobilized]n-Hexane/Ethanol/DEA (85:15:0.1)1.0> 2.2Often provides complementary selectivity to other phases.[10]
Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate) [Immobilized]n-Hexane/IPA/DEA (90:10:0.1)1.0> 1.9Immobilized version offers greater solvent flexibility.[14]

Note: The data presented is representative for chiral primary amines and serves as a guideline. Optimal conditions must be determined experimentally.

Visualizing the Method Development Workflow

A systematic approach is key to efficient method development. The following workflow outlines a logical progression from initial screening to a fully optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Refinement cluster_2 Phase 3: Optimization Start Racemic Analyte (2-methoxy-2-phenylethan-1-amine) Screen_Cols Screen on 2-3 Columns (e.g., Chiralpak IA, Chiralcel OD-H) with standard mobile phase (Hex/IPA/DEA) Start->Screen_Cols Eval Evaluate Results: - No Separation - Partial Separation - Baseline Separation Screen_Cols->Eval Change_MP Change Mobile Phase - Vary alcohol % - Switch alcohol (IPA -> EtOH) Eval->Change_MP Partial Separation Change_Col Try Different CSP (e.g., Chiralpak IE) Eval->Change_Col No Separation Optimize Optimize Parameters: - Flow Rate - Temperature - Additive Concentration Eval->Optimize Baseline Separation Change_MP->Eval Change_Col->Eval Validated Validated Method Optimize->Validated

Caption: A systematic workflow for chiral HPLC method development.

The interplay between different chromatographic parameters is crucial for achieving the desired separation.

G cluster_Input Input Parameters cluster_Output Performance Metrics CSP Chiral Stationary Phase (e.g., Amylose vs. Cellulose) RES Resolution (Rs) CSP->RES Primary Effect MP Mobile Phase (Hexane/Alcohol Ratio) MP->RES Modulates Selectivity TIME Analysis Time MP->TIME Controls Retention ADD Additive (e.g., DEA, TEA) ADD->RES Improves PEAK Peak Shape ADD->PEAK Reduces Tailing

Caption: Relationship between key parameters and separation performance.

Detailed Experimental Protocol: A Starting Point

This protocol describes a robust starting method for the chiral separation of 2-methoxy-2-phenylethan-1-amine. It is designed to be a self-validating system, where successful execution confirms the suitability of the chosen parameters.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV detector.[13]

  • Chiral Column: Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).[13]

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-methoxy-2-phenylethan-1-amine in the mobile phase at a concentration of approximately 1.0 mg/mL.

    • From the stock solution, prepare a working standard at 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working standard through a 0.45 µm syringe filter before injection.[13]

2. Chromatographic Conditions

ParameterValue
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm

3. Step-by-Step Methodology

  • System Preparation: Purge the HPLC system with the mobile phase components.

  • Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the column for at least 30 minutes, or until a stable baseline is achieved. A stable baseline is critical for accurate integration.

  • Sample Injection: Inject 10 µL of the filtered working standard solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs) between them. A resolution of >1.5 is considered baseline separation.

4. Optimization Strategy

  • If resolution is insufficient, first adjust the percentage of IPA. Decreasing the IPA content will generally increase retention times and may improve resolution.

  • If changing the IPA percentage is not effective, switch the alcohol modifier to ethanol, which can alter the selectivity.

  • If peak shape is poor (e.g., excessive tailing), ensure the DEA concentration is adequate. The concentration can be slightly increased (e.g., to 0.2%), but higher concentrations may negatively impact the column.

By adhering to this structured approach, researchers can efficiently develop a reliable and robust HPLC method for the critical task of separating 2-methoxy-2-phenylethan-1-amine enantiomers, ensuring the stereochemical integrity of their compounds.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Multimodal HPLC Screening of Polysaccharide-based Chiral St
  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis Online.
  • Polysaccharide-based CSPs. Chiralpedia.
  • Review of Chiral Stationary Phase Development and Chiral Applications.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Advantages of using immobilized stationary phases in chiral separ
  • Advantages of using immobilized stationary phases in chiral separ
  • Efficient method development for chiral separ
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC method for chiral separation of 7-Methylchroman-4-amine. Benchchem.
  • Chiral Stationary Phases for Liquid Chrom
  • Chiral stationary phases and applications in gas chrom
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chiral HPLC Separ
  • Basics of chiral HPLC. Sigma-Aldrich.

Sources

Comparative

Optical rotation values for (R) and (S)-2-methoxy-2-phenylethan-1-amine

This guide details the optical rotation values and stereochemical data for 2-methoxy-2-phenylethan-1-amine , distinguishing it from its common regioisomers and providing a validated framework for optical purity assessmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optical rotation values and stereochemical data for 2-methoxy-2-phenylethan-1-amine , distinguishing it from its common regioisomers and providing a validated framework for optical purity assessment.[1]

Part 1: Physicochemical Profile & Optical Rotation Data

Crucial Distinction: There is a frequent confusion in literature and commercial catalogs between 2-methoxy-2-phenylethan-1-amine (Target) and its regioisomer 2-methoxy-1-phenylethan-1-amine .[1] The optical rotation values differ drastically between these two.[1]

Target Compound: 2-Methoxy-2-phenylethan-1-amine[1]
  • Structure:

    
    [1]
    
  • Stereocenter: Located at the benzylic position (C2), bearing the methoxy group.[1]

  • Commercial Status: Rarely sold as the free amine due to stability; typically generated in situ from the stable alcohol precursor.[1]

EnantiomerConfigurationSpecific Rotation

Solvent / Conc.[1]Primary QC Method
(S)-Isomer (S)-(+)Not Standardized In situControl Precursor (See Below)
(R)-Isomer (R)-(-)Not Standardized In situControl Precursor (See Below)

*Note: The free amine is prone to racemization or degradation.[1] Optical purity is strictly controlled via the alcohol precursor.[1]

The "Gold Standard" Precursor Control

Because the amine is often an intermediate, the optical rotation of the starting alcohol is the industry-standard metric for ensuring enantiomeric excess (ee).[1]

Precursor CompoundEnantiomerSpecific Rotation

SolventConcentration
2-Methoxy-2-phenylethanol (S)-(+) +133° Acetone

2-Methoxy-2-phenylethanol (R)-(-) -133° Acetone

Common Regioisomer (WARNING)

Do not confuse the target with this commercially available amine.[1]

  • Compound: 2-Methoxy-1-phenylethan-1-amine (

    
    )[1]
    
  • Rotation:

    
     (Benzene, 
    
    
    
    ) for the (R) -enantiomer.[1]

Part 2: Comparative Analysis & Synthesis Logic

Why the Precursor Matters

In drug development (e.g., synthesis of 6,7-benzomorphan opioid agonists), the chirality is established at the alcohol stage. The conversion to the amine typically proceeds via activation of the alcohol (e.g., mesylation) followed by nucleophilic displacement with an amine source (azide or phthalimide).[1]

  • Stereochemical Outcome:

    • SN2 Displacement: Inversion of configuration (e.g., (S)-Alcohol

      
       (R)-Amine).[1]
      
    • Retention Methods: Rare, but possible via double inversion or specific rearrangements.[1]

Experimental Insight: If you start with (S)-(+)-2-methoxy-2-phenylethanol (


) and perform a standard Mitsunobu reaction (phthalimide/PPh3/DIAD) followed by hydrazine deprotection, you will obtain the (R)-amine .[1] The high magnitude of the alcohol's rotation (

) makes it a sensitive probe for optical purity, whereas the amine's rotation is often lower and less reliable due to concentration-dependent aggregation.[1]

Part 3: Experimental Protocols

Protocol A: Optical Rotation Measurement (Polarimetry)
  • Objective: Verify optical purity of the (S)-2-methoxy-2-phenylethanol precursor.

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm).

  • Temperature:

    
    .
    

Steps:

  • Preparation: Weigh exactly

    
     of the substance into a 
    
    
    
    volumetric flask.
  • Solvation: Dissolve in HPLC-grade acetone . Ensure complete dissolution; sonicate if necessary.[1]

  • Blanking: Fill the polarimeter cell (

    
     path length) with pure acetone. Zero the instrument.
    
  • Measurement: Rinse the cell with the sample solution, then fill. Record the average of 5 measurements.

  • Calculation:

    
    [1]
    
    • 
      : Observed rotation (degrees).[1]
      
    • 
      : Path length (dm).
      
    • 
      : Concentration (g/mL).
      
Protocol B: Enzymatic Resolution (Synthesis of Chiral Precursor)

If the chiral alcohol is unavailable, it can be resolved from the racemate using Candida antarctica Lipase B (CAL-B).[1]

  • Reaction: Suspend racemic 2-methoxy-2-phenylethanol and vinyl acetate (acyl donor) in hexane.

  • Catalysis: Add immobilized CAL-B (Novozym 435).[1]

  • Kinetic Resolution: Stir at

    
    . Monitor conversion via chiral HPLC.
    
  • Stop Point: At 50% conversion, the unreacted alcohol is highly enriched in the (S)-enantiomer , while the acetate ester corresponds to the (R)-enantiomer.[1]

  • Separation: Filter enzyme, evaporate solvent, and separate alcohol from ester via column chromatography.

Part 4: Visualization of Stereochemical Workflow

G cluster_QC Quality Control Checkpoint Racemic Racemic 2-Methoxy-2-phenylethanol CALB Enzymatic Resolution (CAL-B Lipase + Vinyl Acetate) Racemic->CALB S_Alc (S)-(+)-2-Methoxy-2-phenylethanol [α]D = +133° (Acetone) CALB->S_Alc Unreacted Alcohol (High ee) R_Est (R)-Acetate Ester (Discard or Hydrolyze) CALB->R_Est Acylated Product Activation Activation (Mesylation/Tosylation) S_Alc->Activation Retains Config Subst Nucleophilic Substitution (NaN3 or Phthalimide) Activation->Subst SN2 Inversion Reduct Reduction / Deprotection Subst->Reduct Target_R Target Amine (R-Isomer) (Inversion via SN2) Reduct->Target_R Final Chiral Amine

Caption: Workflow for generating the chiral amine from the racemic alcohol, highlighting the critical QC checkpoint at the alcohol stage where optical rotation is maximized and standardized.

References

  • Pasquinucci, L., et al. (2019).[1][2][3][4] "(2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist."[1][3][4][5] European Journal of Medicinal Chemistry, 168, 189-198.[1][3][4][5] Link[1][5]

  • Gotor, V., et al. (2002).[1] "Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol." Tetrahedron: Asymmetry, 13(11), 1195-1200.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: (S)-(+)-2-Methoxy-2-phenylethanol." Link

  • Lee, T. & Jones, J.B. (1995).[1][3][4] "Probing enzyme stereospecificity. Evaluation of β-alkoxy-α-amino acids with two stereocenters." Tetrahedron, 51(27), 7331-7346.[1][3][4] Link[1]

Sources

Validation

High-Fidelity Purity Validation of 2-Methoxy-2-phenylethan-1-amine via GC-MS

Executive Summary: The Purity Paradox In the synthesis of chiral auxiliaries and CNS-active pharmacophores, 2-methoxy-2-phenylethan-1-amine serves as a critical scaffold. While HPLC-UV is the industry workhorse for routi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of chiral auxiliaries and CNS-active pharmacophores, 2-methoxy-2-phenylethan-1-amine serves as a critical scaffold. While HPLC-UV is the industry workhorse for routine assay, it suffers from a "blind spot" regarding non-chromophoric impurities and structural isomers. As a Senior Application Scientist, I argue that GC-MS (Gas Chromatography-Mass Spectrometry) , specifically following chemical derivatization, is the only methodology capable of validating purity with sufficient resolution to detect trace regioisomers and dimerization byproducts that often escape UV detection.

This guide outlines a validated, self-checking protocol to quantify purity and identify trace impurities in 2-methoxy-2-phenylethan-1-amine.

Strategic Comparison: Why GC-MS?

To validate a reference standard, we must compare the orthogonal strengths of available techniques.

FeatureGC-MS (Derivatized) HPLC-UV qNMR (Quantitative NMR)
Primary Utility Trace impurity ID & PurityRoutine Assay (Main Peak)Absolute Purity (Assay)
Specificity High (Mass Fingerprint)Medium (Retention Time only)High (Structural)
Sensitivity (LOD) Excellent (ppb range in SIM)Good (ppm range)Poor (>0.1% typically)
Blind Spots Non-volatiles (Salts)Non-chromophores (e.g., aliphatic side products)Overlapping signals; Trace impurities
Throughput Medium (Requires Prep)HighLow

The Verdict: Use qNMR for absolute assay value (wt%). Use GC-MS to prove the absence of specific synthesis impurities (dimers, regioisomers) that can poison downstream catalytic cycles.

The "Tailing Trap": Why Derivatization is Non-Negotiable

2-methoxy-2-phenylethan-1-amine contains a primary amine and a benzylic ether.

  • The Problem: Primary amines form hydrogen bonds with silanol groups in the GC column stationary phase. This results in severe peak tailing (Asymmetry factor > 2.0), retention time shifts, and loss of sensitivity.

  • The Solution: Acylation using Trifluoroacetic Anhydride (TFAA) .[1][2]

    • Mechanism:[3][4] Converts the polar

      
       to a volatile, non-polar trifluoroacetamide.
      
    • Benefit: Sharpens peaks, improves volatility, and provides a distinct

      
       mass fragment (m/z 69 or 97) for confirmation.
      

Validated Experimental Protocol

Phase A: Sample Preparation (Derivatization)

Safety Note: TFAA is corrosive and moisture-sensitive. Perform in a fume hood.

  • Weighing: Accurately weigh 10 mg of 2-methoxy-2-phenylethan-1-amine into a 2 mL GC vial.

  • Solvation: Add 1.0 mL of anhydrous Ethyl Acetate .

  • Base Addition: Add 50

    
    L of Triethylamine (TEA) . Crucial: TEA acts as a scavenger for the acid byproduct, driving the reaction to completion.
    
  • Derivatization: Slowly add 50

    
    L of TFAA . Cap immediately.
    
  • Incubation: Vortex for 30 seconds. Heat at 60°C for 20 minutes.

  • Work-up: Evaporate to dryness under Nitrogen (to remove excess acid). Reconstitute in 1.0 mL Ethyl Acetate.

Phase B: GC-MS Instrument Parameters

System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: Rtx-5MS or DB-5MS (30 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film).
    • Rationale: Low polarity phase (5% phenyl) separates based on boiling point and slight polarity differences between isomers.

  • Inlet: Split Mode (20:1). Temperature: 250°C.[5]

    • Note: A split is required to prevent column saturation; however, for trace impurity analysis (looking for <0.05%), a Splitless injection with a solvent delay may be used.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Traps solvent and volatiles.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 5 min) - Elutes high MW dimers.

  • MS Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

  • Scan Range: 40–500 amu.

Workflow Visualization

G Start Raw Sample (2-methoxy-2-phenylethan-1-amine) Prep Derivatization (TFAA + TEA in EtOAc) Start->Prep 10mg/mL GC GC Separation (DB-5MS Column) Prep->GC Stable Amide MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (Impurity Profiling) MS->Data Mass Spec Data->Start If Purity < 98%

Figure 1: Analytical workflow ensuring stabilization of the amine prior to thermal exposure.

Data Interpretation & Impurity Profiling

The Mass Spectrum (Fragmentation)

In the derivatized molecule, expect the following:

  • Molecular Ion (

    
    ):  The parent ion will be shifted by +96 amu (mass of 
    
    
    
    minus H).
  • Base Peak: Look for

    
    -cleavage next to the nitrogen. The methoxy-benzyl fragment is stable.[2]
    
  • Diagnostic Ions:

    • 
       91 (Tropylium ion) 
      
      
      
      Confirms benzyl group.
    • 
       121 (Methoxybenzyl cation) 
      
      
      
      Confirms methoxy position on the ring/chain.
Common Impurities to Watch

When analyzing the chromatogram, specific retention times (RT) relative to the main peak indicate specific synthesis failures:

  • Precursor (2-hydroxy-2-phenylethan-1-amine):

    • Cause: Incomplete O-methylation.

    • ID: Will derivatize twice (at N and O) if TFAA is in excess, leading to a much higher MW and later RT.

  • Dimer (Bis-phenethylamine):

    • Cause: Condensation side-reaction during amine synthesis.

    • ID: Elutes very late (near 300°C). High mass (

      
       amu).
      
  • Regioisomer (1-methoxy-2-phenylethan-1-amine):

    • Cause: Isomerization of the starting styrene oxide.

    • ID: Very close RT to main peak. Requires good column efficiency (

      
       plates).
      

Decision Matrix: Method Selection

DecisionTree Start Purity Requirement? Routine Routine Batch Release Start->Routine Structure Structural Confirmation Start->Structure Trace Trace Impurity / Troubleshooting Start->Trace HPLC HPLC-UV (Fast, Cheap) Routine->HPLC >98% Expected NMR qNMR (Absolute Quant) Structure->NMR Isomer ID GCMS GC-MS (Derivatized) (High Specificity) Trace->GCMS Unknown Peaks

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • National Institutes of Health (PMC). (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • West Virginia University. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

Sources

Comparative

The Methoxy Advantage: A Comparative Guide to Methoxy-Substituted Chiral Amines vs. Phenylglycinol in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the quest for stereochemical purity is a cornerstone of modern chemistry. The selection of a chiral auxiliary or catalyst is a critical decision that dicta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for stereochemical purity is a cornerstone of modern chemistry. The selection of a chiral auxiliary or catalyst is a critical decision that dictates the success of an asymmetric synthesis. For decades, (R)- or (S)-phenylglycinol has served as a reliable and cost-effective chiral building block, a benchmark against which new chiral agents are often measured.[1][2][3] However, as synthetic challenges become more complex, the demand for higher selectivity and efficiency has driven the development of more sophisticated molecular tools.

This guide provides an in-depth comparison of methoxy-substituted chiral amines against the classical phenylglycinol framework. We will explore the subtle yet powerful influence of the methoxy group, demonstrating through mechanistic reasoning and experimental data how this functional group can dramatically enhance stereoselectivity, offering a distinct advantage in the precise construction of chiral molecules.

Phenylglycinol: The Established Benchmark

Phenylglycinol is a chiral amino alcohol that has been widely employed in asymmetric synthesis. Its utility stems from its straightforward structure, containing a primary amine, a primary alcohol, and a stereocenter adjacent to a phenyl ring. It is frequently used as a chiral auxiliary, temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction, such as in the Strecker synthesis of α-amino acids.[2][3]

While effective in many applications, the stereodirecting power of phenylglycinol relies primarily on the steric bulk of its phenyl group to create a biased reactive environment. This control, however, can be limited by the free rotation of the phenyl group around the carbon-carbon single bond. This conformational flexibility can lead to less defined transition states, sometimes resulting in only moderate diastereoselectivity or requiring harsh reaction conditions to achieve desired outcomes.

The Methoxy Advantage: Engineering Superior Stereocontrol

The introduction of a methoxy (-OCH₃) group onto the phenyl ring of a chiral amine is not a minor modification. It fundamentally alters the electronic, steric, and conformational properties of the molecule, leading to significant performance enhancements.[4][5]

1. Conformational Locking and Steric Shielding: Perhaps the most critical advantage conferred by a methoxy group, particularly at the ortho position of the phenyl ring, is the restriction of free rotation.[6] This "conformational locking" creates a more rigid and predictable chiral environment. The methoxy group acts as a steric buttress, preventing the phenyl ring from rotating freely and forcing it to adopt a fixed orientation. This results in one face of the reactive intermediate being significantly more shielded than the other, leading to a dramatic increase in facial selectivity during nucleophilic attack. An early study on the use of chiral amines in asymmetric catalysis highlighted that removing the methoxy group from the catalyst resulted in a tremendous reduction in enantioselectivity, attributed to the free rotation of the quinoline ring that is normally blocked by the methoxy group.[6]

2. Electronic Tuning and Lewis Basicity: The methoxy group is an electron-donating group, which can influence the reactivity of the chiral amine or its derivatives. Furthermore, the oxygen atom of the methoxy group can act as a Lewis base, participating in coordination with metal ions in reagents or catalysts. This chelation helps to form a more organized and rigid transition state, further enhancing stereochemical control.

3. Physicochemical Properties: In the context of drug development, methoxy groups are recognized as important pharmacophores that play a significant role in ligand-target interactions and improving ADME (absorption, distribution, metabolism, and excretion) properties.[4] They can increase a compound's solubility and modulate its lipophilicity, which are valuable practical benefits.[4]

Mechanistic Comparison: The Role of Conformational Rigidity

The following diagram illustrates the proposed difference in transition states between a phenylglycinol-derived system and one featuring a methoxy-substituted analog.

G cluster_0 Phenylglycinol-Derived Imine cluster_1 Methoxy-Substituted Amine Imine a1 Prochiral Imine a2 Phenylglycinol Auxiliary a1->a2 Attachment a3 Transition State a2->a3 Nucleophilic Attack a4 Free Rotation of Phenyl Group a3->a4 Leads to... a5 Mixed Diastereomers (Lower de) a4->a5 Results in... b1 Prochiral Imine b2 Methoxy-Amine Auxiliary b1->b2 Attachment b3 Rigid Transition State b2->b3 Nucleophilic Attack b4 Conformationally Locked Phenyl Group b3->b4 Leads to... b5 Single Diastereomer (Higher de) b4->b5 Results in...

Caption: Proposed models for stereocontrol.

Performance Comparison: Experimental Data

The theoretical advantages of methoxy substitution are borne out by experimental results. The following table summarizes data from studies where the presence of methoxy groups led to superior outcomes in asymmetric reactions.

Chiral Amine / AuxiliaryReaction TypeDiastereomeric/Enantiomeric ExcessYield (%)Key Finding
Phenylglycinol Derivative Diastereoselective AlkylationModerate to High (Varies)GoodA reliable benchmark, but stereoselectivity can be highly dependent on substrate and reaction conditions.
p-Methoxyaniline Derivative Diastereoselective C-alkylationHigh Diastereoisomeric RatiosHighThe one-pot reaction of a chiral aldehyde with p-methoxyaniline produces the alkylated amine with high yield and diastereoselectivity.[7]
Quinine Derivative (with Methoxy Group) Ketene AcylationUp to 76% eeGoodThe methoxy group is crucial for maintaining the chiral environment around the ketene.[6]
Quinine Derivative (Methoxy Group Removed) Ketene Acylation<1.5 k_rel (Minimal enantioselectivity)-Removal of the methoxy group leads to a dramatic loss of enantioselectivity.[6]
ortho-Methoxy-Substituted Benzoyl Group Ligand Asymmetric HydrogenationUp to 96% eeHighThe ortho-methoxy substituted ligand afforded excellent enantioselectivities in the hydrogenation of 2-amidoacrylates.[8]

Experimental Protocol: Diastereoselective Alkylation of a Chiral Imine

This protocol describes a general procedure for the diastereoselective alkylation of an imine derived from a chiral methoxy-substituted amino alcohol, demonstrating a practical application of these advanced auxiliaries.

Objective: To synthesize an enantioenriched amine via diastereoselective alkylation of a chiral imine intermediate.

Materials:

  • (R)-2-Amino-1,1-bis(4-methoxyphenyl)propan-1-ol (Chiral Auxiliary)

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Triethylborane (Alkylating Agent)

  • Anhydrous Toluene (Solvent)

  • Anhydrous Magnesium Sulfate (Drying Agent)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral amino alcohol (1.0 eq) and the aromatic aldehyde (1.1 eq) in anhydrous toluene.

    • Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Cool the reaction mixture to room temperature. The resulting solution contains the pre-formed chiral imine.

  • Diastereoselective Alkylation:

    • Cool the imine solution to -78 °C using a dry ice/acetone bath.

    • Slowly add triethylborane (1.5 eq, as a 1.0 M solution in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Auxiliary Cleavage:

    • The resulting crude product is the alkylated amine still bearing the chiral auxiliary. The auxiliary can be cleaved under various conditions (e.g., mild acidic hydrolysis or hydrogenolysis) to yield the desired chiral amine.

    • Purify the final chiral amine product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio of the product before auxiliary cleavage using ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the final amine product by chiral HPLC analysis.

Experimental Workflow Diagram

Caption: General workflow for asymmetric amine synthesis.

Conclusion

While phenylglycinol remains a valuable and foundational tool in the asymmetric synthesis toolbox, the strategic incorporation of methoxy groups onto chiral amine scaffolds represents a significant step forward in rational catalyst and auxiliary design. The ability of the methoxy group to enforce conformational rigidity is a powerful mechanism for enhancing stereoselectivity, often leading to superior results where simpler auxiliaries may falter. By creating a well-defined, sterically demanding chiral pocket, these modified amines provide a more precise and reliable method for controlling the three-dimensional architecture of molecules. For researchers pursuing the synthesis of complex, enantiomerically pure targets, methoxy-substituted chiral amines offer a clear and experimentally validated advantage.

References

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. PNAS. [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Omega. [Link]

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. PMC. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Lookchem. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • ChemInform Abstract: α-Phenylglycinol as Chiral Auxiliary in the Diastereoselective Strecker Synthesis of α-Amino Acids. ResearchGate. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

Sources

Validation

The Principle of Chiral Resolution by Diastereomeric Salt Formation

A Comprehensive Guide to the Selection and Application of Resolving Agents for Acidic Racemates For researchers, scientists, and drug development professionals, the resolution of racemic mixtures is a critical step in th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Selection and Application of Resolving Agents for Acidic Racemates

For researchers, scientists, and drug development professionals, the resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. The choice of a resolving agent for an acidic racemate can significantly impact the efficiency, yield, and economic viability of the entire process. This guide provides an in-depth technical comparison of common resolving agents, supported by experimental data and field-proven insights to facilitate an informed selection process.

The most prevalent method for the resolution of acidic racemates is the formation of diastereomeric salts.[1][2][3] This technique leverages the reaction of a racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting products are two diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomers possess different solubilities, melting points, and other physical characteristics.[1][4][5] This difference allows for their separation, typically through fractional crystallization.[1][6] The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the resolved acidic enantiomer is liberated from the salt, usually by treatment with a strong acid.[7]

The overall efficiency of this process is determined by several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants.[8][9]

A Comparative Analysis of Common Resolving Agents

The selection of an appropriate resolving agent is often empirical and may require screening of several candidates to identify the most effective one for a particular acidic racemate.[10] Below is a comparison of some of the most widely used resolving agents.

Naturally Occurring Alkaloids

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Their chirality and ready availability have made them historically significant and continuously popular resolving agents.[4][11]

  • Brucine: A readily available and historically used resolving agent.[11] However, it is highly toxic and requires careful handling.[10][12][13][14][15]

  • Strychnine: Similar to brucine in its effectiveness but also highly toxic.[4]

  • Cinchonidine and Cinchonine: These are diastereomers and are often effective in resolving a wide range of acidic compounds.[4][16] They are generally considered less toxic than brucine and strychnine.

  • Quinine and Quinidine: Also diastereomers from the Cinchona bark, they are widely used in the pharmaceutical industry.[17]

The complex, rigid structures of these alkaloids can provide multiple points of interaction, such as hydrogen bonding and steric hindrance, which can lead to excellent chiral discrimination.[16]

Synthetic Chiral Amines

A variety of synthetic chiral amines are commercially available and offer effective alternatives to natural alkaloids.

  • (R)-(+)- and (S)-(-)-1-Phenylethylamine: This is one of the most common and effective synthetic resolving agents for acidic racemates.[9] It is relatively inexpensive and available in high enantiomeric purity.

  • Other Substituted 1-Phenylethylamines: Derivatives such as (S)-(-)-1-(4-Bromophenyl)ethylamine and (S)-(-)-1-(4-methoxyphenyl)ethylamine can sometimes offer improved resolution efficiency for specific substrates.[18]

The effectiveness of these simpler amines often stems from their ability to form well-defined crystalline salts.

Quantitative Comparison of Resolving Agents

Direct, side-by-side comparative studies of different resolving agents under identical conditions are not always readily available in the literature. However, by compiling data from various sources, we can provide a representative comparison. The following table summarizes experimental data for the resolution of two common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Naproxen, using different resolving agents.

Racemic AcidResolving AgentSolvent(s)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Desired Acid (%)Reference(s)
Ibuprofen (S)-(-)-1-PhenylethylamineAqueous Potassium HydroxideNot explicitly stated, but successful resolution achieved88.14% (for S-(+)-Ibuprofen)[3][19]
Ibuprofen CinchonidineData not readily availableData not readily availableData not readily available[16]
Ibuprofen BrucineThin-layer chromatography study; no bulk separation dataNot applicableNot applicable[16]
Naproxen Chiral Amine (e.g., N-alkyl-D-glucamine)Not specifiedNot explicitly stated, but successful resolution achievedHigh (not quantified)[20]
Naproxen Cinchona AlkaloidsNot specifiedNot explicitly stated, but successful resolution achievedHigh (not quantified)[11]

Note: The efficiency of resolution is highly dependent on the specific experimental conditions. The data presented should be considered as a guide for initial screening.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is typically required for each specific case.

General Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation by Fractional Crystallization cluster_2 Liberation of the Enantiomer Racemic_Acid Racemic Acid (R/S-Acid) Reaction Reaction Mixture Racemic_Acid->Reaction Resolving_Agent Chiral Resolving Agent (e.g., S-Base) Resolving_Agent->Reaction Solvent Suitable Solvent Solvent->Reaction Heating Heating to Dissolve Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Acid·S-Base and S-Acid·S-Base) Heating->Diastereomeric_Salts Reaction->Heating Cooling Slow Cooling Diastereomeric_Salts->Cooling Crystallization Crystallization of Less Soluble Diastereomer Cooling->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Isolated Less Soluble Diastereomeric Salt Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor containing More Soluble Diastereomer Filtration->Mother_Liquor Acidification Acidification (e.g., with HCl) Less_Soluble_Salt->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Recovered_Agent Recovered Resolving Agent (as salt in aqueous phase) Acidification->Recovered_Agent Pure_Enantiomer Pure Enantiomer (e.g., R-Acid) Extraction->Pure_Enantiomer

Caption: General workflow for chiral resolution.

Step-by-Step Protocol for Resolution of a Racemic Carboxylic Acid

Objective: To separate a racemic carboxylic acid by forming a diastereomeric salt with a chiral amine and isolating one diastereomer through fractional crystallization.

Materials:

  • Racemic carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)

  • Suitable solvent (e.g., methanol, ethanol, acetone, or a mixture)

  • Hydrochloric acid (HCl), 2M solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable heated solvent.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. Note: Starting with 0.5 equivalents of the amine can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Salt Formation: Slowly add the amine solution to the heated acid solution with stirring. If precipitation occurs immediately, add more solvent until the solution is clear at the elevated temperature.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote more complete crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the crystalline diastereomeric salt in water.

    • Add 2 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylic acid and liberate it from the salt.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the resolved carboxylic acid.

  • Determination of Enantiomeric Excess (ee): The enantiomeric purity of the resolved acid should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[21]

Practical Considerations and Field-Proven Insights

Cost and Availability

For large-scale industrial applications, the cost and availability of the resolving agent are critical factors.[22][23] Naturally occurring alkaloids like cinchonidine and cinchonine are often available in bulk. Synthetic amines like 1-phenylethylamine are also produced on a large scale and are relatively cost-effective.[9] More specialized or novel resolving agents may be more expensive, impacting the overall cost of the final product.[8]

Safety and Handling

Some resolving agents, particularly brucine and strychnine, are highly toxic and require stringent safety precautions during handling and disposal.[10][12][13][14][15] It is crucial to consult the Safety Data Sheet (SDS) for any resolving agent before use and to handle it in a well-ventilated area with appropriate personal protective equipment.

Recovery and Recycling of the Resolving Agent

To improve the economic and environmental sustainability of the resolution process, the recovery and recycling of the resolving agent are highly desirable.[24][25] After the liberation of the acidic enantiomer, the resolving agent remains in the aqueous layer as its salt. It can typically be recovered by basifying the aqueous solution and extracting the free base with an organic solvent.

Racemization and Recycling of the Unwanted Enantiomer

The theoretical maximum yield for a classical resolution is 50%, as the other enantiomer is separated.[11] To improve the overall yield, the unwanted enantiomer remaining in the mother liquor can be racemized (converted back to the racemic mixture) and recycled back into the resolution process.[20][26] This is a common strategy in industrial settings to maximize the output of the desired enantiomer.

Conclusion

The selection of a resolving agent for an acidic racemate is a multi-faceted decision that requires consideration of efficacy, cost, safety, and scalability. While naturally occurring alkaloids have a long history of successful application, synthetic chiral amines offer readily available and often highly effective alternatives. A systematic screening of potential resolving agents and optimization of the crystallization conditions are crucial for developing a robust and efficient resolution process. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in navigating the challenges of chiral resolution.

References

  • Brucine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions. (2025). ResearchGate. [Link]

  • Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. (2006). SciELO. [Link]

  • What is the exact process of enantiomer resolution by a chiral resolution agent? (2023). Quora. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). ACS Publications. [Link]

  • Brucine (PIM 082). (n.d.). INCHEM. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Organic Chemistry - Resolution of Ibuprofen. (n.d.). Scribd. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering. [Link]

  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. (n.d.). In Books. [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016). YouTube. [Link]

  • Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. (2012). The Retort. [Link]

  • Resolutions at Large Scale: Case Studies. (1999). In Handbook Of Chiral Chemicals. Taylor & Francis eBooks. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. [Link]

  • The market of chiral drugs. (n.d.). ScienceDirect. [Link]

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (n.d.). PMC. [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • The comparison of some chiral selectors for enantioselective separation of naproxen as a model drug in capillary electrophoresis: Thermodynamic analysis of the separation mechanism. (2022). Vrije Universiteit Brussel. [Link]

  • Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia. (2025). ResearchGate. [Link]

  • Chiral Drugs: An Overview. (n.d.). PMC - NIH. [Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2022). PubMed. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. (2000). [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. [Link]

  • Case of Chiral Resolution through Converting Two Racemic Compounds into a Conglomerate. (n.d.). ResearchGate. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). Journal of the American Chemical Society - ACS Publications. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Chiral Resolution Screening. (n.d.). Onyx Scientific. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC. [Link]

Sources

Comparative

FTIR spectral peaks for benzylic ether and primary amine identification

As a Senior Application Scientist, identifying specific functional groups like benzylic ethers and primary amines requires moving beyond standard peak-matching. In drug development and materials science, where these moie...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, identifying specific functional groups like benzylic ethers and primary amines requires moving beyond standard peak-matching. In drug development and materials science, where these moieties often serve as critical protecting groups or active pharmacophores, the choice of Fourier Transform Infrared (FTIR) sampling modality directly impacts spectral integrity.

This guide provides an in-depth, mechanistic comparison of FTIR methodologies—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR—for the precise identification of benzylic ethers and primary amines.

Mechanistic Spectral Fingerprinting: The "Why" Behind the Peaks

Before comparing instrumentation, we must establish the physical causality behind the spectral signatures. Molecular vibrations are not arbitrary; they are governed by bond strength, atomic mass, and dipole moment changes.

Primary Amine (-NH₂) Signatures

Primary amines exhibit a highly diagnostic spectral profile due to the presence of two identical N-H bonds.

  • The N-H Stretch Doublet: Unlike secondary amines which show a single peak, primary amines display a distinct "two-fanged" doublet between 3400 and 3250 cm⁻¹[1]. This occurs because the two N-H bonds can vibrate in-phase (symmetric stretching) or out-of-phase (asymmetric stretching), creating two distinct quantum energy states[2].

  • N-H Bending: The in-plane scissoring motion of the H-N-H angle requires less energy than stretching, appearing at 1650–1580 cm⁻¹[1].

  • N-H Wagging: Out-of-plane bending creates a strong, broad band at 910–665 cm⁻¹, heavily influenced by intermolecular hydrogen bonding[1].

Benzylic Ether (Ar-CH₂-O-R) Signatures

Benzylic ethers combine the spectral features of an alkyl-aryl ether linkage with a mono-substituted aromatic ring.

  • C-O-C Stretching: The ether linkage produces a strong asymmetric stretch. Because the oxygen is bound to an sp³ benzylic carbon and an adjacent alkyl/aryl group, this asymmetric stretch typically appears around 1262 cm⁻¹, accompanied by a symmetric stretch closer to 1100–1050 cm⁻¹[3]. The intensity is driven by the large change in the dipole moment during the vibration.

  • Aromatic Indicators: The presence of the benzyl group is confirmed by sp² C-H stretching (>3000 cm⁻¹) and the highly characteristic out-of-plane (OOP) bending of the five adjacent aromatic protons, which produce a pair of sharp, strong bands at 770–730 cm⁻¹ and 710–690 cm⁻¹.

Quantitative Data Summary: Peak Assignments

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality
Primary Amine N-H Stretch (Asym/Sym)3400 – 3250Medium, DoubletIn-phase and out-of-phase stretching of two N-H bonds[2].
Primary Amine N-H Bend (Scissoring)1650 – 1580MediumIn-plane bending of the H-N-H angle[1].
Primary Amine N-H Wag910 – 665Strong, BroadOut-of-plane bending; broadened by hydrogen bonding[1].
Benzylic Ether C-O-C Stretch (Asym)~1260 & ~1050Strong, SharpLarge dipole moment change during ether linkage stretching[3].
Benzylic Ether Aromatic C-H Stretch3100 – 3000Weak to Mediumsp² hybridized C-H bond stretching requires higher energy[4].
Benzylic Ether Mono-sub Ring OOP Bend770-730 & 710-690Strong, Sharp PairOut-of-plane bending of 5 adjacent aromatic hydrogen atoms.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physics of how light interacts with your sample.

Transmission FTIR relies on the direct absorption of photons passing through a bulk sample. It strictly obeys the Beer-Lambert law across all wavelengths, producing highly accurate relative peak intensities[5]. However, it requires rigorous sample preparation (e.g., KBr pelleting) to prevent total signal absorption or scattering.

ATR-FTIR utilizes total internal reflection. When the IR beam hits a high-refractive-index crystal (like diamond) at a specific angle, it creates an evanescent wave that penetrates the sample by only 0.5 to 2.0 µm[6]. Because the penetration depth (


) is directly proportional to the wavelength (

), lower wavenumber peaks (like the ether C-O-C stretch at 1100 cm⁻¹) will appear artificially stronger than higher wavenumber peaks (like the amine N-H stretch at 3300 cm⁻¹)[7].
ParameterATR-FTIRTransmission FTIR
Sampling Mechanism Evanescent wave via total internal reflection[5].Direct photon absorption through the bulk sample[5].
Sample Preparation None (Direct contact with crystal)[6].Extensive (KBr pellet pressing, Nujol mulls)[8].
Spectral Integrity Peak intensities skewed at lower wavenumbers (

)[7].
True Beer-Lambert linear relationship across all wavenumbers.
Best Use Case Rapid screening, opaque samples, surface analysis.Quantitative analysis, trace detection, rigorous library matching.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for both modalities.

Protocol A: ATR-FTIR Workflow (Surface & Rapid Analysis)
  • System Validation (Background): Collect a background spectrum on the clean, empty diamond crystal. Causality: This captures ambient H₂O and CO₂. Subtracting this isolates the sample's signal and verifies that the spectrometer's purge system is functioning.

  • Sample Application: Place 1-2 mg of the benzylic ether/amine sample onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates ~1 µm. Intimate contact is physically required for the wave to interact with the molecular bonds[5].

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Immediately apply an "ATR Correction" algorithm in the processing software. Causality: Because penetration depth increases at longer wavelengths, the correction normalizes the intensities to match standard transmission spectra, preventing the misinterpretation of the C-O-C ether peak[7].

Protocol B: Transmission FTIR Workflow (Bulk & Quantitative Analysis)
  • Matrix Validation (KBr Blank): Grind 100 mg of pure, desiccated KBr and press it into a pellet under 10 tons of pressure. Run this as your background. Causality: KBr is IR-transparent. Pressing a pure blank provides a baseline to account for any physical scattering caused by the pellet matrix itself[8].

  • Sample Preparation (1% w/w): Grind 1 mg of sample with 99 mg of KBr in an agate mortar until the mixture is a fine powder. Causality: Grinding the sample to a particle size smaller than the wavelength of IR light (< 2 µm) minimizes the Christiansen effect (anomalous scattering), ensuring sharp, well-defined amine and ether peaks.

  • Pressing & Acquisition: Press the mixture into a pellet and acquire 32 scans. Causality: High pressure fuses the KBr into a continuous glassy phase, eliminating air pockets that cause baseline drift.

Decision Matrix Visualization

FTIR_Methodology Start FTIR Analysis of Amines & Ethers Decision Sample Properties? Start->Decision ATR ATR-FTIR (Opaque, Quick Screen) Decision->ATR High Throughput Trans Transmission FTIR (Transparent, Quantitative) Decision->Trans High Sensitivity Validate1 Validate: Polystyrene Standard Check ATR->Validate1 Validate2 Validate: KBr Blank Baseline Check Trans->Validate2 ATR_Prep Place on Diamond Crystal Apply Pressure Correction Apply ATR Correction Algorithm ATR_Prep->Correction Trans_Prep Grind with KBr Press into Pellet Analyze Identify Functional Groups: N-H (3400 cm⁻¹) & C-O-C (1260 cm⁻¹) Trans_Prep->Analyze Validate1->ATR_Prep Validate2->Trans_Prep Correction->Analyze

Workflow for selecting FTIR sampling modalities for functional group identification.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.com. Available at:[Link]

  • Bruker. "Guide to FT-IR Spectroscopy." Bruker.com. Available at:[Link]

  • Organic Chemistry Boulder. "IR Spectroscopy Tutorial: Amines." Orgchemboulder.com. Available at:[Link]

  • Chemistry Steps. "Interpreting IR Spectra." Chemistrysteps.com. Available at:[Link]

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Piketech.com. Available at:[Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Masterorganicchemistry.com. Available at:[Link]

  • The Royal Society of Chemistry. "Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN)." Rsc.org. Available at:[Link]

  • ResearchGate. "Figure 3. FT-IR spectra of HPG-g-NIPAM-co-BCAm-co-FMA." Researchgate.net. Available at:[Link]

  • National Institutes of Health (PMC). "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat..." Nih.gov. Available at:[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.